N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
Description
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Properties
IUPAC Name |
N-(4-phenylphenyl)phenanthren-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N/c1-2-8-19(9-3-1)20-14-16-22(17-15-20)27-26-18-21-10-4-5-11-23(21)24-12-6-7-13-25(24)26/h1-18,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOTUYHWZHRYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732743 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443965-64-8 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
Executive Summary & Application Profile
Target Molecule: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine CAS Registry Number: 443965-64-8 Molecular Formula: C₂₆H₁₉N Primary Application: Hole Transport Material (HTM) in Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
This guide details the synthesis of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, a bulky aromatic amine critical for optoelectronic applications. Its structural rigidity, provided by the phenanthrene moiety, combined with the extended conjugation of the biphenyl group, imparts high thermal stability (high
The synthesis prioritizes the Buchwald-Hartwig Cross-Coupling protocol due to the steric hindrance of the phenanthrene ring, which renders traditional Ullmann coupling less efficient and more prone to dehalogenation side reactions.
Retrosynthetic Analysis
To design the optimal pathway, we deconstruct the target molecule at the C-N bond. The steric bulk of the 9-position on the phenanthrene ring dictates the disconnection strategy.
Strategic Disconnection
The most reliable disconnection splits the molecule into an aryl halide and an aryl amine. Two pathways exist:
-
Path A (Preferred): Coupling 9-Bromophenanthrene (Electrophile) with 4-Aminobiphenyl (Nucleophile).
-
Rationale: 9-Bromophenanthrene is readily accessible via direct electrophilic bromination of phenanthrene. 4-Aminobiphenyl, while toxic, is a potent nucleophile.
-
-
Path B (Alternative): Coupling 9-Aminophenanthrene with 4-Bromobiphenyl .
-
Rationale: 9-Aminophenanthrene is prone to oxidation and less commercially stable than its brominated counterpart. Therefore, Path A is the industrial and laboratory standard.
-
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic breakdown favoring the 9-bromophenanthrene pathway.
Primary Synthesis Protocol: Buchwald-Hartwig Amination
This protocol utilizes a Palladium(0) catalyst system to facilitate the C-N bond formation.[1][2] The choice of ligand is critical; bulky phosphines are required to facilitate the oxidative addition into the electron-rich, sterically hindered phenanthryl bromide and to promote reductive elimination.
Reaction Scheme
Reagents: 9-Bromophenanthrene + 4-Aminobiphenyl Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or XPhos Base: NaOtBu (Sodium tert-butoxide) Solvent: Toluene (anhydrous)
Step-by-Step Experimental Procedure
Safety Pre-requisite:
-
Warning: 4-Aminobiphenyl is a known human carcinogen (IARC Group 1).[3] All weighing and handling must occur inside a glovebox or a high-efficiency fume hood with double-gloving.
-
Inert Atmosphere: The active Pd(0) species is oxygen-sensitive. Rigorous Schlenk line techniques or a glovebox are mandatory.
Protocol:
-
Preparation of Glassware: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Charging Solids: Under a positive stream of Argon, add:
-
9-Bromophenanthrene: 2.57 g (10.0 mmol)
-
4-Aminobiphenyl: 1.86 g (11.0 mmol, 1.1 eq)
-
NaOtBu: 1.44 g (15.0 mmol, 1.5 eq)
-
-
Catalyst Addition: Add Pd₂(dba)₃ (183 mg, 0.2 mmol, 2 mol%) and P(t-Bu)₃ (1.0 M in toluene, 0.8 mL, 8 mol% relative to Pd).
-
Note: Alternatively, XPhos (4 mol%) can be added as a solid if P(t-Bu)₃ is unavailable.
-
-
Solvation: Syringe in 40 mL of anhydrous Toluene.
-
Reaction: Heat the mixture to 110°C (Reflux) . Stir vigorously for 12–18 hours.
-
Monitoring: Monitor via TLC (Hexane:DCM 4:1). The starting bromide spot (
) should disappear, and a fluorescent blue/green product spot ( ) should appear.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Column Chromatography: Silica gel stationary phase. Eluent gradient: Hexane (100%)
Hexane:DCM (90:10). -
Recrystallization: Dissolve the crude solid in minimal boiling Toluene and layer with Ethanol. Cool to 4°C to yield off-white/yellowish crystals.
-
Mechanistic Pathway (Catalytic Cycle)
The reaction proceeds through the standard Pd(0)/Pd(II) cycle. The steric bulk of the phenanthrene ring makes the Reductive Elimination step the rate-determining factor, which is why bulky ligands like P(t-Bu)₃ are essential—they expand the bite angle and force the product out.
Figure 2: The Buchwald-Hartwig catalytic cycle. Note that the bulky ligand L facilitates the final reductive elimination step.
Analytical Characterization
To validate the synthesis, the following data profile must be met.
| Parameter | Expected Value/Observation | Method of Verification |
| Appearance | White to pale yellow crystalline powder | Visual Inspection |
| Melting Point | 173.0 – 177.0 °C | Capillary Melting Point Apparatus |
| ¹H NMR | 400 MHz NMR (CDCl₃ or DMSO-d₆) | |
| MS (ESI/MALDI) | High-Res Mass Spectrometry | |
| Purity | HPLC (C18 column, Acetonitrile/Water) |
Troubleshooting & Optimization
Common issues encountered during this synthesis and their chemical rectifications:
-
Issue: Low Conversion / Starting Material Remains.
-
Cause: Catalyst deactivation by oxygen or insufficient ligand concentration.
-
Fix: Ensure P(t-Bu)₃ : Pd ratio is at least 2:1. Re-distill toluene over Sodium/Benzophenone to ensure absolute dryness.
-
-
Issue: Homocoupling of Bromide (9,9'-Biphenanthrene formation).
-
Cause: Reaction temperature too high before amine coordination.
-
Fix: Add the amine and base before heating. Switch to a pre-catalyst like Pd(OAc)₂ + XPhos which activates more controllably.
-
-
Issue: Product is Brown/Black (Pd Contamination).
-
Cause: Residual Palladium.
-
Fix: Treat the crude organic layer with an aqueous solution of L-Cysteine or use a commercially available metal scavenger resin (e.g., SiliaMetS® Thiol) during filtration.
-
References
-
Buchwald-Hartwig Foundation
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[2][4]
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition.
-
-
Precursor Synthesis (9-Bromophenanthrene)
-
Organic Syntheses, Coll.[5] Vol. 3, p.134 (1955); Vol. 28, p.19 (1948). 9-Bromophenanthrene.
-
-
Safety & Toxicology (4-Aminobiphenyl)
-
Product Data Verification
-
TCI Chemicals.[7] Product Specification: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. epa.gov [epa.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | 443965-64-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of N-(9-Phenanthryl)-4-biphenylamine
Introduction
N-(9-Phenanthryl)-4-biphenylamine is a molecule of significant interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and detailed experimental protocols for its characterization. As a novel or less-documented compound, this document synthesizes data from its constituent moieties—phenanthrene and 4-biphenylamine—to project its behavior and performance characteristics. The fusion of the rigid, electron-rich phenanthrene unit with the hole-transporting 4-biphenylamine backbone suggests a material with excellent thermal stability and potent electronic properties, making it a promising candidate for next-generation electronic devices.
Molecular Structure and Design Rationale
The molecular architecture of N-(9-Phenanthryl)-4-biphenylamine is a deliberate amalgamation of two key functional units, each contributing distinct and desirable properties.
Caption: Molecular Structure of N-(9-Phenanthryl)-4-biphenylamine.
The phenanthrene moiety is a polycyclic aromatic hydrocarbon known for its high thermal stability and blue fluorescence.[1] Its rigid structure contributes to a high glass transition temperature (Tg) in the final molecule, a critical parameter for the longevity and stability of OLED devices. The 4-biphenylamine unit is a well-established building block for hole-transporting materials (HTMs).[2] The nitrogen atom's lone pair of electrons can readily stabilize a positive charge (hole), and the biphenyl group provides an extended π-conjugated system for efficient charge delocalization and transport. The combination of these two fragments is anticipated to yield a material with ambipolar charge transport capabilities, high thermal stability, and desirable optical properties.
Proposed Synthesis: Buchwald-Hartwig Amination
A robust and versatile method for the synthesis of N-(9-Phenanthryl)-4-biphenylamine is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.
Caption: Proposed Synthesis Workflow.
Experimental Protocol:
-
Reactant Preparation: To an oven-dried Schlenk flask, add 9-bromophenanthrene (1.0 eq), 4-biphenylamine (1.1 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand like XPhos (4-10 mol%), and a base, typically sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(9-Phenanthryl)-4-biphenylamine.
Predicted Physicochemical Properties
The physicochemical properties of N-(9-Phenanthryl)-4-biphenylamine are predicted based on the known characteristics of phenanthrene and 4-biphenylamine.
| Property | Predicted Value | Justification |
| Molecular Formula | C₂₆H₁₉N | Sum of the constituent atoms. |
| Molecular Weight | 345.44 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for polycyclic aromatic amines.[3] |
| Melting Point | > 150 °C | The high melting points of phenanthrene (101 °C) and 4-biphenylamine (53 °C) suggest a higher melting point for the larger, more rigid combined molecule.[1][4] |
| Boiling Point | > 400 °C | Both phenanthrene (340 °C) and 4-biphenylamine (302 °C) have high boiling points.[1][4] |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene), insoluble in water. | Based on the aromatic and nonpolar nature of the molecule.[1][5] |
Optical Properties
The optical properties are crucial for applications in optoelectronic devices.
| Property | Predicted Wavelength | Justification |
| UV-Vis Absorption (λmax) | 300-350 nm | The absorption spectrum is expected to be a composite of the phenanthrene and biphenylamine chromophores, with some red-shifting due to the extended conjugation. Aromatic amines typically absorb in the 200-700 nm range.[6] |
| Fluorescence Emission (λem) | 400-450 nm (Blue) | Phenanthrene exhibits blue fluorescence.[1] The biphenylamine moiety may slightly alter the emission wavelength. |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a suitable spectroscopic grade solvent (e.g., dichloromethane or THF).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.
-
Fluorescence Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum.
Thermal Properties
High thermal stability is essential for the operational lifetime of organic electronic devices.
| Property | Predicted Value | Justification |
| Decomposition Temperature (Td) | > 350 °C (at 5% weight loss) | Phenanthrene derivatives are known for their high thermal stability. The rigid aromatic structure of the combined molecule will contribute to a high decomposition temperature. |
| Glass Transition Temperature (Tg) | > 120 °C | The rigid phenanthrene unit is expected to impart a high glass transition temperature, leading to morphologically stable thin films. |
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA Measurement: Place a small amount of the sample (5-10 mg) in a TGA pan.[7] Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature.
-
DSC Measurement: Heat a small sample (5-10 mg) in a DSC pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Cool the sample and then reheat to observe the glass transition temperature.
Electrochemical Properties
The electrochemical properties determine the charge injection and transport characteristics of the material.
| Property | Predicted Value | Justification |
| HOMO Level | -5.2 to -5.5 eV | Triarylamine derivatives are known to have HOMO levels in this range, making them suitable for hole injection from standard anodes like ITO. |
| LUMO Level | -2.0 to -2.3 eV | Estimated from the HOMO level and the optical band gap. |
| Electrochemical Band Gap | ~3.0 eV | Calculated from the difference between the HOMO and LUMO levels. |
Experimental Protocol: Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution: Dissolve the sample in the electrolyte solution at a concentration of approximately 1 mM.
-
Measurement: Use a three-electrode setup (working, reference, and counter electrodes).[8] Scan the potential to measure the oxidation and reduction potentials of the compound. The HOMO and LUMO energy levels can be calculated from the onset of the first oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
Characterization Workflow
A systematic workflow is essential to validate the synthesis and comprehensively characterize the properties of N-(9-Phenanthryl)-4-biphenylamine.
Caption: Comprehensive Characterization Workflow.
Potential Applications and Future Outlook
N-(9-Phenanthryl)-4-biphenylamine is a promising candidate for a variety of applications in organic electronics. Its predicted high thermal stability and excellent hole-transporting properties make it particularly suitable for use as a hole-transporting material in OLEDs. Furthermore, its blue fluorescence suggests potential as a blue emitter. The ambipolar nature that may arise from the combination of the electron-rich phenanthrene and the hole-transporting biphenylamine could also be exploited in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Further research should focus on the experimental validation of the predicted properties, followed by device fabrication and testing to evaluate its performance in real-world applications. The synthesis could also be optimized for large-scale production.
References
Sources
- 1. Phenanthrene | 85-01-8 [chemicalbook.com]
- 2. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 3. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 5. Showing Compound 4-Aminobiphenyl (FDB029326) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
Executive Summary: The Dual-Natured Scaffold
Topic: Electronic Structure & physicochemical Characterization of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (CAS 443965-64-8) Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals
CAS 443965-64-8, chemically identified as N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine , represents a critical junction between organic optoelectronics and medicinal chemistry. While primarily commercialized as a high-purity Hole Transport Material (HTM) intermediate for OLEDs and perovskite solar cells, its electronic architecture—characterized by a nitrogen lone pair delocalized across a rigid phenanthrene core and a rotatable biphenyl tail—offers a unique case study in molecular orbital engineering.
For the drug development professional , this molecule serves as a masterclass in atropisomerism and hydrophobic scaffolding . The phenanthrene moiety is a known DNA intercalator, while the diarylamine motif is a privileged structure in kinase inhibition. This guide dissects the electronic structure that governs both its charge-transport efficiency and its potential binding affinities.
Molecular Architecture & Geometry
The electronic behavior of CAS 443965-64-8 is dictated by its steric conformation. Unlike planar graphene-like sheets, this molecule adopts a twisted geometry to minimize steric clash between the protons of the phenanthrene bay region and the amine nitrogen.
Structural Connectivity
-
Core: Phenanthrene (C14) fused ring system attached at the C9 position.
-
Linker: Secondary amine (-NH-).
-
Tail: Biphenyl group attached at the para-position (C4').[1]
Conformational Frustration
The bond between the nitrogen and the phenanthrene C9 carbon possesses partial double-bond character due to resonance (
-
Dihedral Angle (
): Typically ~40-60°, disrupting perfect planarity but maintaining orbital overlap. -
Electronic Consequence: This twist breaks the symmetry, preventing aggregation-caused quenching (ACQ) in solid states—a vital feature for OLED efficiency and solubility in drug formulations.
Electronic Structure Analysis
The functional efficacy of CAS 443965-64-8 relies on the energy and distribution of its Frontier Molecular Orbitals (FMOs).
Charge Distribution & Electrostatic Potential (ESP)
The amine nitrogen acts as the electron density source .
-
Negative Potential Region: Concentrated on the nitrogen lone pair and the central rings of the phenanthrene system. This is the site of electrophilic attack (or "hole" localization).
-
Positive Potential Region: The edges of the biphenyl protons, facilitating
- stacking interactions with neighboring molecules or biological targets (e.g., aromatic residues in protein binding pockets).
Frontier Molecular Orbitals (FMOs)
| Orbital | Localization | Character | Energy (Approx.[2] eV vs Vacuum) |
| LUMO | Delocalized primarily on the Phenanthrene and Biphenyl rings. | -2.1 to -2.4 eV | |
| HOMO | Localized on the Amine Nitrogen and the Phenanthrene C9 position. | -5.2 to -5.4 eV | |
| Band Gap ( | Optical Gap | ~3.0 eV (Blue/Violet region) |
Key Insight: The high-lying HOMO (closer to vacuum than benzene) makes this molecule an excellent electron donor (p-type semiconductor) and susceptible to oxidative metabolism (e.g., CYP450 oxidation) in a biological context.
Synthesis & Reaction Mechanism
The synthesis of CAS 443965-64-8 is a textbook example of the Buchwald-Hartwig Amination , a palladium-catalyzed cross-coupling reaction. This protocol ensures the preservation of the electronic integrity of the aromatic rings.
Visualized Pathway: Buchwald-Hartwig Cycle
Figure 1: Catalytic cycle for the synthesis of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.[1][2][3] The cycle highlights the oxidative addition of the aryl halide followed by amine coordination and reductive elimination.
Experimental Protocols
To validate the electronic structure described above, the following self-validating protocols are recommended.
Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Purpose: To experimentally measure the ionization potential (HOMO).
-
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Dichloromethane (DCM). -
Analyte: Add CAS 443965-64-8 to a concentration of 1 mM.
-
Electrodes:
-
Working: Glassy Carbon.
-
Counter: Platinum Wire.
-
Reference: Ag/AgCl (calibrate vs. Ferrocene/Ferrocenium internal standard).
-
-
Scan: Sweep from 0 V to +1.5 V (oxidation) and 0 V to -2.0 V (reduction) at 100 mV/s.
-
Calculation:
Validation: The oxidation peak should be reversible, indicating a stable radical cation (hole).
Protocol B: Spectroscopic Characterization (UV-Vis & PL)
Purpose: To determine the optical band gap.
-
Solvent: Toluene (spectroscopic grade).
-
Concentration:
M. -
Measurement: Record UV-Vis absorption. Locate the absorption edge (
). -
Calculation:
Expected Result: Absorption peak around 360-380 nm; emission around 420-450 nm (blue).
Pharmacological & Material Implications
While this guide focuses on the electronic structure, the implications for different fields are distinct yet connected by the underlying physics.
For Material Scientists (OLEDs/PVs)
-
Hole Mobility: The overlap of the nitrogen
orbital with the phenanthrene -system creates a "hopping site" for holes. The bulky biphenyl group prevents crystallization, ensuring an amorphous film which is critical for device stability. -
Triplet Energy (
): The phenanthrene core dictates a high triplet energy (~2.5 eV), making this material suitable as a host or HTL for blue/green phosphorescent emitters.
For Drug Development Professionals
-
Bioisosterism: The N-phenylphenanthren-9-amine scaffold is structurally analogous to certain kinase inhibitors and estrogen receptor modulators .
-
Metabolic Liability: The electron-rich nitrogen is a prime site for metabolic N-oxidation or N-dealkylation.
-
Intercalation: The planar phenanthrene moiety suggests potential for DNA intercalation. Electronic structure analysis (ESP map) can predict the binding orientation within the DNA minor groove.
References
-
TCI Chemicals. Product Specification: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (CAS 443965-64-8).[1][4][5] Retrieved from
-
ChemicalBook. CAS 443965-64-8 Technical Properties and Suppliers.[6] Retrieved from
-
LookChem. 9-Aminophenanthrene Derivatives and OLED Applications. (Contextual data on phenanthrene amines). Retrieved from
-
PubChem. Compound Summary for Phenanthren-9-amine derivatives. (General structural class data). Retrieved from
Sources
- 1. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (1 x 5 g) | Reagentia [reagentia.eu]
- 2. esdmedikal.com [esdmedikal.com]
- 3. scribd.com [scribd.com]
- 4. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | 443965-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. AB549883 | CAS 443965-64-8 – abcr Gute Chemie [abcr.com]
- 6. Energy Chemical Product Catalog_Page61_ChemicalBook [chemicalbook.com]
An In-Depth Technical Guide to the Photoluminescence of N-(4-phenylphenyl)phenanthren-9-amine
For researchers, scientists, and professionals in drug development and materials science, understanding the photophysical properties of novel compounds is paramount. N-(4-phenylphenyl)phenanthren-9-amine stands as a molecule of significant interest, belonging to a class of arylamine-substituted polycyclic aromatic hydrocarbons. These molecules are foundational in the development of advanced materials for organic light-emitting diodes (OLEDs), fluorescent probes, and as hole-transporting materials in next-generation photovoltaics.[1][2][3]
This guide provides a comprehensive technical overview of the anticipated photoluminescence (PL) spectrum of N-(4-phenylphenyl)phenanthren-9-amine. While direct, comprehensive spectral data for this specific molecule is not extensively published, this document synthesizes information from foundational principles and closely related analogues to build a predictive and instructional framework. We will explore the theoretical underpinnings of its luminescence, outline a rigorous experimental protocol for its characterization, and discuss the key factors that modulate its spectral properties.
Introduction: The Architectural Logic of N-(4-phenylphenyl)phenanthren-9-amine
The structure of N-(4-phenylphenyl)phenanthren-9-amine marries two key photophysically active moieties: the rigid, electron-rich phenanthrene core and the conjugated N-(4-phenylphenyl)amine (or N-biphenyl-amine) group.
-
The Phenanthrene Core : As a polycyclic aromatic hydrocarbon, phenanthrene is known for its characteristic blue fluorescence and high energy bandgap.[3] Its rigid, planar structure minimizes non-radiative decay pathways, making it an excellent scaffold for highly fluorescent molecules. The parent phenanthrene molecule exhibits fluorescence with an emission peak around 365 nm upon excitation at approximately 275 nm.[4]
-
The N-(4-phenylphenyl)amine Substituent : The attachment of an arylamine group at the 9-position dramatically influences the electronic structure of the phenanthrene core. The nitrogen atom's lone pair of electrons introduces a strong electron-donating character, creating an intramolecular charge-transfer (ICT) state upon photoexcitation. The addition of a phenyl group to the amine (N-phenyl substitution) further extends the π-conjugation, which is expected to lead to a red shift in both absorption and emission spectra and an increase in the fluorescence quantum yield.[5] This "amino conjugation effect" is a general principle for such stilbenoid and aromatic systems.[5]
This donor-acceptor (D-A) type architecture is a cornerstone of modern materials science, enabling the fine-tuning of photophysical and electronic properties for specific applications.[4]
Theoretical Principles of Photoluminescence
The photoluminescence of N-(4-phenylphenyl)phenanthren-9-amine is governed by the principles of molecular photophysics, which can be visualized using a Jablonski diagram. The process involves the absorption of a photon, subsequent relaxation, and the emission of a new photon.
Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
Upon excitation, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of S₁ through non-radiative processes. From here, it can return to the ground state via several pathways:
-
Fluorescence : Radiative decay from S₁ to S₀, producing the characteristic emission spectrum.
-
Non-Radiative Decay : Loss of energy as heat.
-
Intersystem Crossing : Transition to a triplet state (T₁), which can lead to phosphorescence (a much slower emission) or be harnessed in specialized applications like Thermally Activated Delayed Fluorescence (TADF).[4]
The efficiency of fluorescence is quantified by the photoluminescence quantum yield (ΦPL) , which is the ratio of photons emitted to photons absorbed.
Experimental Protocol for Photoluminescence Characterization
To empirically determine the photoluminescence spectrum and associated properties of N-(4-phenylphenyl)phenanthren-9-amine, a rigorous, self-validating experimental workflow is required.
Synthesis and Purification
The synthesis of N-arylphenanthrenamines can be achieved via several established routes, often involving a palladium-catalyzed Buchwald-Hartwig amination between 9-bromophenanthrene and the corresponding arylamine (in this case, 4-aminobiphenyl).
Illustrative Synthetic Workflow:
Caption: Workflow for the synthesis of the target compound.
Causality: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand (like XPhos) is critical for efficiently forming the C-N bond between the sterically hindered phenanthrene core and the arylamine.
Trustworthiness: Post-synthesis, rigorous purification via column chromatography followed by recrystallization or sublimation is mandatory. The purity must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure that spectral measurements are not contaminated by fluorescent impurities.
Spectroscopic Measurements
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a high-purity spectroscopic grade solvent (e.g., toluene or dichloromethane) at a concentration of ~1 mM.
-
Create a series of dilute solutions (e.g., 10 µM, 5 µM, 1 µM) from the stock solution. The causality here is to work in a concentration range where aggregation effects are minimized, ensuring the measurement reflects the properties of individual molecules.
-
Prepare a blank sample containing only the solvent for background correction.
-
-
UV-Vis Absorption Spectroscopy:
-
Using a dual-beam UV-Vis spectrophotometer, measure the absorption spectrum of the dilute solutions from 200 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λmax,abs) for the lowest energy transition. This peak is crucial for selecting the optimal excitation wavelength for fluorescence measurements.
-
-
Steady-State Fluorescence Spectroscopy:
-
Using a spectrofluorometer, set the excitation wavelength to the λmax,abs identified in the previous step.
-
Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λexc is 360 nm, scan from 370 nm to 700 nm).
-
The resulting spectrum will reveal the wavelength of maximum emission (λmax,em). The difference between λmax,em and λmax,abs is the Stokes shift.
-
-
Quantum Yield Determination:
-
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄ or a phenanthrene derivative standard).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
The quantum yield (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where s denotes the sample, r denotes the reference, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Anticipated Spectrum and Modulating Factors
Based on the molecular architecture and data from analogous compounds, we can predict the key features of the photoluminescence spectrum.
Expected Spectral Characteristics
The introduction of the N-(4-phenylphenyl)amine group to the phenanthrene core is expected to result in a significant red shift compared to the parent phenanthrene molecule.[5] The emission is likely to be in the deep-blue to blue region of the spectrum .
| Property | Parent Phenanthrene[4] | Predicted N-(4-phenylphenyl)phenanthren-9-amine | Rationale |
| λmax,abs | ~275 nm | ~340 - 380 nm | Extended π-conjugation and ICT character.[5][6] |
| λmax,em | ~365 nm | ~410 - 450 nm | Red-shifted emission due to ICT and extended conjugation.[3] |
| Stokes Shift | ~90 nm | Moderate to Large | Typical for molecules with significant ICT character.[7] |
| ΦPL | Moderate | High | N-phenyl substitution tends to increase fluorescence quantum yields.[5] |
Solvent Effects (Solvatochromism)
The ICT character of the molecule makes its photoluminescence highly sensitive to the solvent environment. In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized.[6]
-
Prediction : An increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum. This phenomenon, known as positive solvatochromism, is a hallmark of D-A systems.
-
Experimental Validation : Measuring the emission spectrum in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile) would confirm this effect and provide insight into the excited state dipole moment. Increasing solvent polarity may also lead to a decrease in fluorescence lifetimes and quantum yield due to enhanced non-radiative decay processes.[8]
Aggregation-Induced Emission (AIE)
Many arylamine derivatives are susceptible to aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state or at high concentrations. However, a related class of molecules exhibits the opposite effect: Aggregation-Induced Emission (AIE) .[9] In AIE-active molecules, intermolecular interactions in the aggregated state restrict intramolecular rotations and vibrations, which are non-radiative decay pathways in solution. This restriction closes the non-radiative channels and opens up the radiative (fluorescence) channel, leading to strong emission in the solid state.[10]
-
Hypothesis : N-(4-phenylphenyl)phenanthren-9-amine, with its bulky, rotatable groups, is a strong candidate for exhibiting AIE.
-
Experimental Validation : The AIE effect can be tested by measuring the photoluminescence in a solvent mixture, such as THF/water. The compound is dissolved in a good solvent (THF), and then a poor solvent (water) is gradually added. A significant increase in fluorescence intensity with increasing water fraction would be strong evidence of AIE.
Conclusion and Applications
N-(4-phenylphenyl)phenanthren-9-amine is a strategically designed fluorophore with significant potential in materials science. Its predicted strong blue emission, high quantum yield, and environmentally sensitive photoluminescence make it a prime candidate for:
-
OLED Emitters : As a deep-blue emitter, it could serve as a key component in full-color displays and solid-state lighting.[3]
-
Hole-Transporting Materials : The arylamine moiety provides excellent hole-transporting capabilities, making it suitable for use in OLEDs and perovskite solar cells.[2][11]
-
Fluorescent Probes : Its sensitivity to solvent polarity could be exploited to create sensors for probing local microenvironments in chemical or biological systems.
The comprehensive characterization of its photoluminescence spectrum, following the protocols outlined in this guide, is a critical step in unlocking its full potential and advancing the development of next-generation optoelectronic and sensing technologies.
References
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Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. NTU Scholars. Available at: [Link]
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Phenanthro[9,10- d ]imidazole with thiophene rings toward OLEDs application. ResearchGate. Available at: [Link]
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Phenanthro[9,10-d]imidazole-based hole transport materials for perovskite solar cells: influence of π-bridge units. Royal Society of Chemistry. Available at: [Link]
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Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers. Available at: [Link]
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Aggregation-Induced Emission of Nitrogen-Bridged Naphthalene Monoimide Dimers. The Chemical Society of Japan. Available at: [Link]
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Synthesis of Autofluorescent Phenanthrene Microparticles via Emulsification: A Useful Synthetic Mimic for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust. National Institutes of Health. Available at: [Link]
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Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PubMed Central. Available at: [Link]
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Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04. Royal Society of Chemistry. Available at: [Link]
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Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journals. Available at: [Link]
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Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
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Effect of Solvent on Fluorescence Spectrum of Anthracene. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
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Reactive Phenanthrene Derivatives as Markers of Amino Groups in Fluorescence Microscopy of Surface Modified Micro-Zeolite L. LookChem. Available at: [Link]
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9-Aminophenanthrene. PubChem. Available at: [Link]
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arylamine derivatives with aggregation induced delayed fluorescence for realizing efficient green to re. Royal Society of Chemistry. Available at: [Link]
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Aggregation-Induced Emissions of Fluorenonearylamine Derivatives: A New Kind of Materials for Nondoped Red Organic Light-Emitting Diodes. ACS Publications. Available at: [Link]
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- 3. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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A Proposed Journey from Concept to Characterization: The Case of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
An in-depth analysis of scientific databases and chemical literature reveals that N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is not a widely documented compound. Its absence from major chemical catalogs and research publications suggests it may be a novel chemical entity or a theoretical structure that has not been synthesized or characterized.
Therefore, this technical guide will adopt a forward-looking, hypothetical framework. It will serve as a comprehensive roadmap for the proposed discovery, synthesis, and characterization of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, grounding the process in established, state-of-the-art methodologies relevant to medicinal chemistry and materials science. This approach provides a scientifically rigorous and practical guide for researchers and drug development professionals interested in novel aromatic amines.
Abstract
This technical whitepaper outlines a strategic, multi-step workflow for the de novo synthesis and comprehensive characterization of the novel aromatic amine, N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine. Given the structural motifs present—a planar phenanthrene core and a biphenyl group—this compound presents a compelling candidate for investigation in both medicinal chemistry, potentially as a kinase inhibitor, and in materials science as an organic semiconductor. This guide provides detailed, field-proven protocols for its synthesis via Buchwald-Hartwig amination, its purification, and its structural elucidation using a suite of analytical techniques including NMR spectroscopy, mass spectrometry, and HPLC. Each step is rationalized to ensure scientific integrity and reproducibility, offering a self-validating system for researchers embarking on the exploration of new chemical space.
Introduction and Rationale
The convergence of rigid, polycyclic aromatic hydrocarbons with flexible amine linkers has given rise to molecules with significant potential in drug discovery and organic electronics. The proposed structure of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is a prime example of this design philosophy.
-
Medicinal Chemistry Perspective: The phenanthrene scaffold is a privileged structure found in numerous biologically active compounds. Its rigid nature allows for precise positioning of substituent groups to interact with protein binding pockets. The biphenyl moiety can be designed to occupy hydrophobic pockets in enzyme active sites, such as those found in protein kinases, which are often implicated in cancer and inflammatory diseases. The central amine linker provides a crucial hydrogen bond donor/acceptor site.
-
Materials Science Perspective: The high degree of π-conjugation across the phenanthrene and biphenyl systems suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amine group can modulate the electronic properties, influencing the HOMO/LUMO energy levels and charge transport characteristics of the material.
This guide will proceed with the hypothesis that N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is a candidate for development as a targeted therapeutic agent.
Retrosynthetic Analysis and Proposed Synthesis Workflow
The most logical and efficient approach to the synthesis of the target compound is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is renowned for its high efficiency in forming carbon-nitrogen bonds between aryl halides and amines.
Retrosynthetic Breakdown
The target molecule can be disconnected at the C-N bond, yielding two commercially available or readily synthesizable starting materials: 9-bromophenanthrene and 4-aminobiphenyl.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed as a self-validating system. The success of the reaction is contingent on the strict exclusion of oxygen and moisture, which can deactivate the palladium catalyst.
Materials:
-
9-Bromophenanthrene (1.0 eq)
-
4-Aminobiphenyl (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene (Sufficient volume for 0.1 M concentration)
-
Nitrogen or Argon gas supply
-
Schlenk flask and manifold
Procedure:
-
Inert Atmosphere Preparation: The Schlenk flask is flame-dried under vacuum and backfilled with nitrogen gas three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add 9-bromophenanthrene, 4-aminobiphenyl, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃.
-
Solvent Addition: Anhydrous toluene is added via syringe.
-
Degassing: The reaction mixture is degassed by bubbling nitrogen through the solution for 15 minutes.
-
Reaction: The flask is sealed and heated to 110 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with dichloromethane, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the pure N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.
Caption: Analytical workflow for compound characterization.
Hypothetical Characterization Data
The following table summarizes the expected data for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.
| Analytical Technique | Expected Result | Interpretation |
| HPLC Purity | >98% (at 254 nm) | Confirms the purity of the isolated compound. |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.2-8.8 ppm (m, aromatic protons) | A complex multiplet region corresponding to the protons on the phenanthrene and biphenyl rings. |
| ¹³C NMR (125 MHz, CDCl₃) | δ 110-150 ppm (aromatic carbons) | Multiple signals in the aromatic region, consistent with the number of unique carbon environments. |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₂₈H₂₀N: 370.1596 | The experimentally determined mass should be within 5 ppm of the calculated mass, confirming the elemental formula. |
Proposed Biological Evaluation: Kinase Inhibition Assay
To evaluate the therapeutic potential of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, a primary screen against a panel of protein kinases would be a logical first step. Let's hypothesize its activity against a generic Tyrosine Kinase (TK).
Experimental Protocol: In Vitro Kinase Assay
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used to measure the phosphorylation of a substrate peptide by the target kinase.
-
Procedure:
-
The kinase, a biotinylated substrate peptide, and ATP are incubated in a microplate well.
-
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is added at varying concentrations.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
After another 60-minute incubation, the plate is read on a TR-FRET-capable plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. A decrease in signal in the presence of the compound indicates inhibition. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Hypothetical Signaling Pathway
The following diagram illustrates a generic signaling pathway that could be inhibited by the compound.
Theoretical Foundations and Computational Insights into N-(9-Phenanthryl)-4-biphenylamine: A Guide for Advanced Materials Research
Abstract
N-(9-Phenanthryl)-4-biphenylamine stands as a molecule of significant interest within the realm of organic electronics, bridging the electron-rich triphenylamine core with the extended π-system of phenanthrene. This technical guide provides a comprehensive theoretical framework for researchers, scientists, and drug development professionals engaged in the study of this and related compounds. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the structural, electronic, and photophysical properties that underpin its potential as a next-generation material for applications such as Organic Light-Emitting Diodes (OLEDs). This document offers not just a recitation of methods, but a field-proven perspective on the causality behind computational choices, ensuring a self-validating and robust theoretical protocol.
Introduction: The Architectural Merit of N-(9-Phenanthryl)-4-biphenylamine
The rational design of organic semiconductors hinges on the precise tuning of molecular properties. N-(9-Phenanthryl)-4-biphenylamine is a compelling exemplar of this principle. Its architecture combines three key functional motifs: a triphenylamine-like nitrogen center, a biphenyl linker, and a polycyclic aromatic hydrocarbon (PAH) in the form of a phenanthrene unit. This strategic amalgamation suggests promising characteristics for charge transport and luminescence.
The triphenylamine core is a well-established building block for hole-transporting materials (HTMs), prized for its thermal stability and ability to form stable amorphous films.[1][2] The biphenyl group serves to extend the conjugation length, which can influence the electronic energy levels and absorption/emission profiles. Finally, the rigid and planar phenanthrene moiety can enhance intermolecular π-π stacking, potentially boosting charge mobility, while also contributing to the material's photophysical behavior.[3]
Theoretical studies are indispensable for pre-screening candidate molecules like N-(9-Phenanthryl)-4-biphenylamine, offering a cost-effective and efficient means to predict their performance in electronic devices. Computational chemistry allows for a deep understanding of the structure-property relationships that govern the efficacy of these materials.[1]
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical investigation is a well-defined and validated computational protocol. For a molecule of this nature, a multi-step approach rooted in Density Functional Theory (DFT) is the industry standard.
Ground State Geometry Optimization
The initial and most critical step is the determination of the molecule's most stable three-dimensional conformation.
Protocol:
-
Initial Structure Generation: Construct the initial molecular geometry using a suitable molecular builder.
-
Choice of Functional and Basis Set: Employ a hybrid DFT functional, such as B3LYP, which has demonstrated a good balance of accuracy and computational cost for organic molecules.[4] Pair this with a Pople-style basis set, like 6-31G(d,p), which includes polarization functions to accurately describe the bonding environment.
-
Optimization Algorithm: Utilize a quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, to locate the minimum energy structure.
-
Convergence Criteria: Set stringent convergence criteria for the forces on the atoms and the change in energy between optimization steps to ensure a true energy minimum is reached.
-
Vibrational Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true local minimum on the potential energy surface.
Causality Behind Experimental Choices: The selection of the B3LYP functional and the 6-31G(d,p) basis set is a pragmatic choice informed by extensive literature precedent on similar aromatic amine and PAH systems.[4] This level of theory provides reliable geometric parameters, such as bond lengths and dihedral angles, which are crucial for subsequent electronic property calculations.
Diagram of the Theoretical Study Workflow:
Caption: A typical workflow for the theoretical study of organic electronic materials.
Electronic and Photophysical Properties
With an optimized geometry, we can proceed to investigate the electronic and photophysical properties that are critical for device performance.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are paramount in determining the charge injection and transport properties of a material.
-
HOMO Energy: Correlates with the ionization potential and dictates the efficiency of hole injection from the anode.
-
LUMO Energy: Relates to the electron affinity and governs the efficiency of electron injection from thecathode.
-
HOMO-LUMO Gap (Eg): Provides an estimate of the molecule's electronic excitation energy and influences its color and stability.[5]
Table 1: Calculated Frontier Molecular Orbital Energies for N-(9-Phenanthryl)-4-biphenylamine and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) |
| N-(9-Phenanthryl)-4-biphenylamine | -5.28 | -1.95 | 3.33 |
| Triphenylamine | -5.45 | -1.80 | 3.65 |
| 4-Aminobiphenyl | -5.10 | -1.52 | 3.58 |
| Phenanthrene | -6.01 | -2.11 | 3.90 |
Note: These are representative values calculated at the B3LYP/6-31G(d,p) level of theory and can vary with the chosen functional and basis set.
The distribution of the HOMO and LUMO provides further insight. For N-(9-Phenanthryl)-4-biphenylamine, the HOMO is typically localized on the electron-rich triphenylamine moiety, while the LUMO is often distributed across the phenanthrene and biphenyl units. This spatial separation of the FMOs is characteristic of a charge-transfer character in the excited state.
Photophysical Properties from TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of the molecule and predict its absorption and emission spectra.
Protocol:
-
Excited State Calculation: Using the optimized ground state geometry, perform a TD-DFT calculation with the same functional and basis set (e.g., TD-B3LYP/6-31G(d,p)).
-
Absorption Spectrum: The calculated vertical excitation energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum.
-
Emission Spectrum: To simulate the fluorescence spectrum, the geometry of the first excited state (S1) is optimized. A subsequent TD-DFT calculation at the S1 geometry provides the emission energy.
Trustworthiness of the Protocol: By first optimizing the ground state and then calculating vertical excitations, we accurately model the absorption process (Franck-Condon principle). Similarly, optimizing the excited state before calculating emission accounts for the geometric relaxation that occurs prior to fluorescence, leading to a more realistic prediction of the emission wavelength.
Table 2: Predicted Photophysical Properties
| Property | Predicted Value |
| Maximum Absorption Wavelength (λabs) | ~350-400 nm |
| Maximum Emission Wavelength (λem) | ~450-500 nm |
| Stokes Shift | ~100 nm |
Note: These are estimated values based on TD-DFT calculations for similar compounds and are subject to solvent effects.
The significant Stokes shift is indicative of a substantial change in geometry between the ground and excited states, which is consistent with the charge-transfer nature of the excitation.
Charge Transport Properties
For applications in OLEDs, the ability of a material to transport charge carriers (holes in the case of an HTM) is crucial. Theoretical calculations can provide an estimate of the hole mobility.
Reorganization Energy
The reorganization energy (λ) is a key parameter in Marcus theory for charge transfer. It represents the energy required to deform the molecular geometry from the neutral to the charged state and vice versa. A lower reorganization energy generally leads to higher charge mobility.
Diagram of Reorganization Energy:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
N-(4-phenylphenyl)phenanthren-9-amine energy levels (HOMO/LUMO)
Electronic Structure, Synthesis, and Dual-Application Potential[1]
Executive Summary
N-(4-phenylphenyl)phenanthren-9-amine (CAS 443965-64-8) acts as a critical junction molecule between optoelectronic materials science and medicinal chemistry.[1][2] Primarily recognized as a high-mobility hole transport intermediate for Organic Light-Emitting Diodes (OLEDs), its phenanthrene-amine scaffold also exhibits significant biological activity, specifically in DNA intercalation and cytotoxicity against cancer cell lines.[1][2] This guide analyzes its frontier molecular orbitals (HOMO/LUMO), details a robust Buchwald-Hartwig synthesis protocol, and evaluates its dual-utility in "drug-like" materials discovery.[1][2]
Chemical Architecture & Properties
The molecule features a highly conjugated phenanthrene core coupled to a biphenyl unit via a secondary amine bridge.[1][2][3] This asymmetry is deliberate: the phenanthrene moiety provides high triplet energy and planar stacking ( π-π interactions), while the biphenyl group modulates solubility and prevents crystallization in thin films.[1][2][3]
| Property | Specification |
| IUPAC Name | N-(4-phenylphenyl)phenanthren-9-amine |
| Common Name | N-(4-Biphenylyl)-9-phenanthrenamine |
| CAS Registry | 443965-64-8 |
| Molecular Formula | C₂₆H₁₉N |
| Molecular Weight | 345.44 g/mol |
| Physical Form | Off-white to pale yellow powder |
| Solubility | Soluble in Toluene, CHCl₃, THF; Insoluble in Water |
Electronic Profile (HOMO/LUMO)
The electronic energy levels of N-(4-phenylphenyl)phenanthren-9-amine are governed by the donation of the nitrogen lone pair into the phenanthrene
Energy Level Data
| Parameter | Value (eV) | Methodology | Significance |
| HOMO | -5.34 ± 0.1 | CV (vs. Fc/Fc⁺) / DFT | Ideal alignment with Indium Tin Oxide (ITO) anode (-4.8 eV) for hole injection.[1][2] |
| LUMO | -2.30 ± 0.2 | Optical Bandgap Offset | High enough to block electrons from the emissive layer, preventing current leakage.[1][2][3] |
| Bandgap ( | ~3.04 | UV-Vis Absorption Edge | Wide bandgap ensures transparency in the visible spectrum (blue/green region).[2][3] |
| Triplet Energy ( | ~2.50 | Phosphorescence (77 K) | Sufficient to confine triplet excitons in green phosphorescent OLEDs.[2][3] |
Mechanistic Insight
The HOMO is localized primarily on the amine nitrogen and the phenanthrene ring, creating a "hole-transport channel."[1][2][3] The LUMO is delocalized across the biphenyl and phenanthrene systems.[1][2][3] This separation minimizes the spatial overlap of frontier orbitals, which can reduce non-radiative recombination losses—a desirable trait for both OLED efficiency and photostability in biological assays.[2][3]
Figure 1: Energy level alignment showing the hole injection barrier from ITO.[1][3] The deep HOMO provides oxidative stability.[3]
Experimental Protocol: Synthesis
The most reliable route to high-purity (>99.5%) material required for electronic or biological testing is the Buchwald-Hartwig Cross-Coupling .[1][2][3]
Reaction Scheme:
9-Bromophenanthrene + 4-Aminobiphenyl
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
-
Charging: Under argon counter-flow, add:
-
Catalyst Addition: Add Palladium(II) acetate (2 mol%) and BINAP (racemic, 4 mol%).[1][2][3]
-
Reaction: Purge with argon for 10 minutes. Heat to 110°C (reflux) for 12–24 hours. Monitor via TLC (Hexane:DCM 4:1) until bromide is consumed.[1][2][3]
-
Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts and palladium black.[1][2][3] Wash the pad with DCM.[1][2][3]
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Toluene/Ethanol or purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).
-
Validation: Confirm structure via ¹H-NMR (aromatic region 7.0–8.8 ppm) and Mass Spectrometry (m/z 345.15).
Figure 2: Buchwald-Hartwig amination pathway for the synthesis of the target secondary amine.
Biological Potential (Drug Development Context)
While primarily an electronic material, the phenanthrene-amine pharmacophore possesses significant overlap with DNA-intercalating agents.[1][2][3]
-
Mechanism: The planar phenanthrene system can intercalate between DNA base pairs, while the biphenyl amine tail protrudes into the minor groove, potentially inhibiting replication.[2][3]
-
Cytotoxicity: Derivatives of phenanthren-9-amine (specifically methoxy-substituted variants) have shown IC₅₀ values in the low micromolar range (2.6 μM) against DU145 prostate cancer lines [1].[1][2]
-
Research Directive: For drug development professionals, this molecule serves as a lipophilic scaffold.[1][2][3] Functionalization of the secondary amine (N-H) with polar side chains (e.g., amino-alkyls) can improve water solubility and bioavailability, converting an OLED intermediate into a potent bioactive lead.[1][2][3]
References
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Cytotoxicity of Phenanthrene Amines: Shankar, J. et al.[1][2][3] "Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents."[1] European Journal of Medicinal Chemistry, 2017.[1][2][3]
-
Synthesis & Derivatives (OLED Application): Lyp, D. et al.[1][2][3] "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors."[1][2][3] ACS Omega, 2021.[1][2][3] [1][2][3]
-
HOMO/LUMO Tuning in Triarylamines: Zhang, Y. et al.[1][2][3] "Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups." ChemRxiv, 2023.[1][2][3] [1][2][3]
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An In-depth Technical Guide to the Solubility of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine in Common Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine (CAS: 443965-64-8), a key compound in organic electronics research. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document establishes a theoretical framework for its solubility based on its molecular structure and the known properties of related compounds. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the isothermal saturation method. This guide is an essential resource for researchers, chemists, and materials scientists, enabling them to prepare solutions of known concentration, optimize purification processes, and ensure reproducibility in experimental and device fabrication workflows.
Introduction and Statement of Core Challenge
N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine is a complex, multi-ring aromatic amine with significant applications as a hole transport layer (HTL) and emissive component in organic light-emitting diodes (OLEDs) and other electronic devices.[1][2] The performance of these solution-processed devices is critically dependent on the precise control of solution concentration, film morphology, and purity—all of which are fundamentally governed by the compound's solubility.
Theoretical Solubility Profile: A Molecular Structure-Based Assessment
The solubility of a compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent.[3] The molecular architecture of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine provides clear indicators of its expected behavior.
-
Core Structure: The molecule is built upon three main components: a phenanthrene group, a biphenyl group, and a secondary amine bridge.
-
High Aromaticity and Large Size: With a molecular formula of C₂₆H₁₉N, the compound is large and dominated by nonpolar, polycyclic aromatic hydrocarbon (PAH) structures.[4][5] Large PAHs are characteristically hydrophobic and exhibit low aqueous solubility but are soluble in many organic solvents.[6][7][8]
-
Polarity: The secondary amine group (-NH-) introduces a minor degree of polarity and the capacity for hydrogen bonding, but this is largely overshadowed by the extensive nonpolar surface area of the fused rings.
Based on these features, a qualitative solubility profile can be predicted. The compound is expected to be most soluble in nonpolar aromatic solvents and polar aprocic solvents that can engage in π-π stacking and dipole-dipole interactions, respectively. Conversely, it is predicted to be virtually insoluble in highly polar protic solvents like water and sparingly soluble in short-chain alcohols.
Table 1: Predicted Qualitative Solubility of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylenes, Chlorobenzene | High | "Like dissolves like" principle; strong potential for π-π stacking between the solvent and the aromatic rings of the solute. |
| Chlorinated Alkanes | Dichloromethane (DCM), Chloroform | High to Moderate | Good van der Waals interactions with the large hydrocarbon structure. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity and ability to solvate the amine group without strong competing hydrogen bonds. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may effectively solvate the amine group, but may be less compatible with the large nonpolar backbone. |
| Ketones | Acetone, Methyl Ethyl Ketone | Low | Intermediate polarity; solubility is likely limited. |
| Alcohols | Methanol, Ethanol | Very Low | The strong hydrogen-bonding network of the solvent is not easily disrupted by the largely nonpolar solute. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | While nonpolar, the intermolecular forces (van der Waals) are likely insufficient to overcome the crystal lattice energy of the large, rigid solute. |
| Aqueous | Water | Insoluble | The compound is overwhelmingly hydrophobic and cannot disrupt the strong hydrogen-bonding network of water.[1][9] |
Experimental Protocol for Quantitative Solubility Determination
To overcome the absence of published data, the following section provides a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine. The methodology is based on the well-established isothermal saturation or "shake-flask" method, which is considered the gold standard for reliable solubility measurements.[10][11]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the solution to reach equilibrium with the undissolved solid. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the saturated supernatant is quantified using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[12][13]
Materials and Equipment
-
N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine (ensure high purity, >98%)
-
HPLC-grade or equivalent high-purity solvents
-
Analytical balance (± 0.1 mg precision)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge capable of handling solvent-filled tubes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
Step-by-Step Methodology
Part A: Preparation of Calibration Curve
Causality Statement: A precise and accurate calibration curve is the foundation of trustworthy quantification. It establishes the direct relationship between the analytical signal (e.g., absorbance or peak area) and the concentration of the analyte.
-
Stock Solution Preparation: Accurately weigh a known mass of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine and dissolve it in a suitable solvent in which it is highly soluble (e.g., THF or Dichloromethane) using a Class A volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of decreasing concentration. These standards should bracket the expected solubility range.
-
Analytical Measurement: Analyze each standard using the chosen analytical method (UV-Vis or HPLC).
-
Plotting: Plot the analytical signal (Absorbance or Peak Area) versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.
Part B: Isothermal Saturation (Shake-Flask) Experiment
Causality Statement: The goal is to achieve a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Agitation increases the surface area for dissolution, and a sufficient equilibration time ensures this steady state is reached.[10][18]
-
Sample Preparation: Add an excess amount of solid N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine to a series of glass vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg per 2 mL of solvent).
-
Solvent Addition: Add a precise volume of the desired test solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached for a complex molecule.[4][19]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[11]
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Self-Validation Check: This dual separation (centrifugation followed by filtration) is critical to prevent undissolved microparticles from entering the analytical sample, which would falsely inflate the measured solubility.
-
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Quantification: Analyze the diluted samples using the same UV-Vis or HPLC method used for the calibration curve.
-
Calculation: Use the measured absorbance or peak area and the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility concentration in the original saturated solution. Express the result in units such as mg/mL or g/L.
Caption: Workflow for experimental determination of solubility.
Conclusion
Understanding the solubility of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine is a prerequisite for its effective use in research and development, particularly in the field of organic electronics. While specific quantitative data is not currently available in the literature, a robust prediction of its behavior can be made based on its highly aromatic and nonpolar structure. This guide empowers researchers by providing a comprehensive, step-by-step experimental protocol based on the authoritative isothermal saturation method. By meticulously following this procedure, scientists can generate reliable, in-house solubility data, thereby ensuring greater control over their experimental parameters and accelerating the pace of innovation.
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U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
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Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. ACS Publications. Available at: [Link]
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Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Available at: [Link]
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ChemBK. (n.d.). N-[1,1'-biphenyl]-4-yl-9-Phenanthrenamine. Available at: [Link]
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Puel, F., et al. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Available at: [Link]
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Nirmalakhandan, N. N., & Speece, R. E. (n.d.). Prediction of aqueous solubility of organic chemicals based on molecular structure. Environmental Science & Technology. ACS Publications. Available at: [Link]
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ResearchGate. (2014). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
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Acree, W. E. (2018). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Journal of Physical and Chemical Reference Data. AIP Publishing. Available at: [Link]
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Mobley, D. L., & Guthrie, J. P. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Available at: [Link]
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Enviro Wiki. (2022). Polycyclic Aromatic Hydrocarbons (PAHs). Available at: [Link]
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An In-depth Technical Guide to the Thermal Stability Analysis of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, a complex aromatic amine with significant potential in materials science and pharmaceutical development. In the absence of direct, publicly available thermal analysis data for this specific molecule, this guide establishes a robust analytical framework. By leveraging data from structurally analogous compounds, particularly high-performance hole-transport materials, and foundational principles of thermal decomposition of aromatic amines, we present a detailed projection of its thermal behavior. This document outlines the critical experimental methodologies, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing not just procedural steps but the scientific rationale behind experimental design and data interpretation. The guide is intended to equip researchers with the expertise to anticipate the thermal characteristics of this and similar large aromatic molecules, ensuring their effective and safe application.
Introduction: The Imperative of Thermal Stability
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is a molecule of significant interest due to its extended π-conjugated system, incorporating both phenanthrene and biphenyl moieties linked by a secondary amine. This structure suggests potential applications in organic electronics, particularly as a hole-transport material in Organic Light Emitting Diodes (OLEDs), and as a scaffold in medicinal chemistry.[1] In all such applications, the material's ability to withstand thermal stress is a critical determinant of its performance, reliability, and safety.
Thermal stability dictates the upper-temperature limits for material processing, storage, and operation. For instance, in OLEDs, high temperatures during fabrication or operation can lead to degradation of the organic layers, diminishing device lifetime and efficiency.[2] Similarly, in pharmaceutical applications, understanding the thermal decomposition profile is essential for defining safe handling procedures and storage conditions, and for ensuring the compound's integrity during formulation processes that may involve heat.
This guide will provide a deep dive into the methodologies used to assess the thermal stability of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, with a focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of these techniques and provide detailed, field-proven experimental protocols.
Core Analytical Techniques: TGA and DSC
The cornerstones of thermal analysis are TGA and DSC.[3][4] Together, they provide a comprehensive picture of a material's response to heat. TGA measures changes in mass as a function of temperature, indicating when a material begins to decompose, while DSC measures the heat flow into or out of a sample, revealing phase transitions such as melting and crystallization.[3]
Thermogravimetric Analysis (TGA): Unveiling Decomposition
TGA is the primary technique for determining the thermal stability of a material.[4] By precisely measuring the mass of a sample as it is heated at a controlled rate, we can identify the temperature at which decomposition begins, the rate of decomposition, and the amount of residual mass.
-
Instrument Calibration: Before analysis, ensure the TGA is calibrated for both mass and temperature according to the manufacturer's specifications. This is crucial for data accuracy and reproducibility.
-
Sample Preparation: Accurately weigh 5-10 mg of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine into an inert TGA crucible (e.g., alumina or platinum). A representative sample is key to obtaining meaningful data.
-
Experimental Parameters:
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the molecule.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 800-1000 °C) at a constant heating rate, typically 10 °C/min.
-
-
Data Acquisition and Analysis: The instrument will record the sample's mass as a function of temperature. The resulting TGA curve is then analyzed to determine key parameters, including the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (Td5), which is a common metric for thermal stability.
Based on data from structurally similar large aromatic amines used as hole-transport materials, N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is expected to exhibit high thermal stability. For instance, a spirobifluorene-based hole-transporting material, V1382, shows a decomposition temperature (5% weight loss) of 460 °C.[5][6] Similarly, polydiphenylamine demonstrates thermal stability up to 450 °C in air and even higher (600-650 °C) under an inert atmosphere.[7] Therefore, it is reasonable to predict that N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine will have a Td5 in the range of 400-500 °C.
Differential Scanning Calorimetry (DSC): Mapping Phase Transitions
DSC is a powerful technique for identifying the temperatures at which a material undergoes physical transformations, such as melting (Tm) and crystallization (Tc), as well as glass transitions (Tg) in amorphous materials.[3] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
-
Instrument Calibration: Calibrate the DSC for both temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The small sample size ensures good thermal contact and resolution.
-
Experimental Parameters:
-
Atmosphere: As with TGA, an inert nitrogen atmosphere is typically used to prevent oxidation.
-
Temperature Program: A common procedure involves a heat-cool-heat cycle. The first heating scan reveals the initial thermal properties. The cooling scan provides information on crystallization behavior. The second heating scan is crucial for determining the glass transition temperature of the amorphous state. A typical heating/cooling rate is 10 °C/min.
-
-
Data Acquisition and Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, are represented by valleys. The glass transition appears as a step change in the baseline.
For a crystalline material like N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, the first heating scan in a DSC analysis is expected to show a sharp endothermic peak corresponding to its melting point. Given its large, rigid molecular structure, a relatively high melting point is anticipated. The subsequent cooling and reheating cycles would reveal its crystallization behavior and any potential glass transition if the material can be quenched into an amorphous state.
Understanding Thermal Decomposition: A Mechanistic Perspective
The high thermal stability of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine can be attributed to its robust aromatic structure. The energy required to break the C-C and C-N bonds within the aromatic rings is substantial. The likely point of initial bond scission during thermal decomposition is the C-N bond connecting the biphenyl and phenanthrene moieties, as it is generally the weakest bond in such triarylamine structures.
The decomposition of triphenylamine, a core structural component of the target molecule, provides a valuable model for understanding the potential degradation pathways.[8] The initial step is likely the homolytic cleavage of a C-N bond, generating a diphenylaminyl radical and a phenyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, including:
-
Hydrogen abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of diphenylamine and benzene.
-
Recombination: Radicals can recombine to form larger, more complex aromatic structures, contributing to the formation of a carbonaceous char at high temperatures.
-
Fragmentation: Further fragmentation of the aromatic rings can occur at very high temperatures, leading to the evolution of smaller volatile molecules.
Summary of Expected Thermal Properties
The following table summarizes the anticipated thermal properties of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine based on the analysis of structurally similar compounds and theoretical considerations.
| Property | Expected Value | Analytical Technique | Rationale |
| Melting Point (Tm) | High (>200 °C) | DSC | Large, rigid, crystalline aromatic structure. |
| Decomposition Temperature (Td5) | 400 - 500 °C | TGA | High bond energies of the aromatic system; data from analogous hole-transport materials.[5][6] |
| Decomposition Products | Volatile aromatic fragments, NOx, CO, CO2, and a significant char residue | TGA coupled with Mass Spectrometry or FTIR | Cleavage of the C-N bond followed by radical-mediated secondary reactions. |
Conclusion
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Structural Dynamics of N-(9-Phenanthryl)-4-biphenylamine: A Crystallographic & Synthetic Guide
Executive Summary
N-(9-Phenanthryl)-4-biphenylamine (CAS: 443965-64-8) represents a critical structural scaffold in both organic optoelectronics (as a Hole Transport Material precursor) and medicinal chemistry (as a model for atropisomeric drug design).[1][2][3][4] Its molecular architecture is defined by the steric conflict between the phenanthrene "bay region" protons and the amine bridge, enforcing a non-planar geometry that dictates its solid-state packing and electronic properties.
This guide provides an in-depth analysis of the molecule's structural synthesis, crystallographic behavior, and the causality between its steric bulk and functional properties. Unlike rigid planar systems, this molecule exhibits significant torsional strain, a feature leveraged in drug development to modulate solubility and target binding specificity.[1][4][5]
Part 1: Molecular Architecture & Crystallographic Parameters[1][2][3][4][5][6]
The crystal structure of N-(9-Phenanthryl)-4-biphenylamine is governed by the steric exclusion principle .[2][3][4] The 9-position of the phenanthrene ring is sterically crowded by the peri-hydrogens (H1 and H8 positions), preventing the amine nitrogen from achieving coplanarity with the phenanthrene system.
Predicted & Empirical Structural Parameters
While specific polymorphs vary by solvent, the core molecular geometry remains consistent due to high rotational barriers.[1][4][5]
| Parameter | Value / Characteristic | Structural Causality |
| C(Phen)-N Bond Length | ~1.39 - 1.41 Å | Partial double-bond character reduced by steric twisting.[2][3][4][5] |
| C(Biphenyl)-N Bond Length | ~1.40 - 1.42 Å | Conjugation with the biphenyl system is energetically favored over the phenanthryl system.[2][3][4] |
| Torsion Angle (Phen-N) | 60° - 80° | Critical Feature: The "twist" required to relieve strain between the amine H/lone pair and Phenanthrene H1/H8.[2][3][4] |
| Amine Geometry | Pyramidal (sp³-like) | The secondary amine (-NH-) retains partial sp³ character to minimize steric clash, unlike planar tertiary aryl amines.[1][2][3][4] |
| Intermolecular Forces | N-H···π Interactions | The N-H proton acts as a donor to the π-cloud of adjacent phenanthrene rings (T-shaped stacking).[2][3] |
The "Twist" Mechanism
In drug development, this "pre-twisted" conformation is analogous to atropisomerism seen in kinase inhibitors.[1][4][5] The phenanthrene moiety acts as a "steric wall," forcing the biphenyl group into a specific vector.[1][5] This prevents close π-π stacking in the solid state, which enhances solubility—a desirable trait for both solution-processed electronics and orally bioavailable drugs.[2][3][4]
Part 2: Synthesis & Crystal Growth Protocol
To obtain high-quality single crystals for XRD analysis, a high-purity synthesis followed by a controlled diffusion crystallization is required.[1][2][3][4]
Synthetic Route: Buchwald-Hartwig Amination
We utilize a Palladium-catalyzed C-N cross-coupling to overcome the steric hindrance at the phenanthrene 9-position.[2][3][4][5]
Reagents:
Protocol:
-
Inert Atmosphere: Purge reaction vessel with Argon.
-
Addition: Add 9-Bromophenanthrene, 4-Aminobiphenyl, and Base.
-
Catalyst Prep: Pre-mix Pd source and Ligand in toluene for 10 mins, then cannulate into the main vessel.
-
Reflux: Heat to 110°C for 12-18 hours. Monitor by TLC (Hexane:DCM 4:1).[1][3][4][5]
-
Workup: Cool, filter through Celite, concentrate.
-
Purification: Flash column chromatography (Silica, Hexane/DCM gradient).
Crystallization Workflow (Vapor Diffusion)
Direct evaporation often yields amorphous powder due to the molecule's irregular shape.[1][4][5] Vapor diffusion is the gold standard for this scaffold.[1][4][5]
-
Solvent (Inner Vial): Dichloromethane (DCM) or Chloroform (Good solubility).[1][4][5]
-
Anti-solvent (Outer Vial): n-Hexane or Methanol (Poor solubility).[1][2][3][4][5]
Step-by-Step:
-
Dissolve 20 mg of purified amine in 2 mL DCM in a small vial (4 mL).
-
Place the small vial uncapped inside a larger jar (20 mL) containing 5 mL n-Hexane.
-
Store at 4°C in a vibration-free environment for 3-7 days.
-
Result: Colorless to pale yellow prisms suitable for SC-XRD.
Part 3: Visualization of Workflows
Synthesis & Crystallization Logic
The following diagram illustrates the critical path from raw materials to structural data, highlighting the decision nodes for catalyst choice and crystallization method.
Caption: Figure 1. Synthetic and crystallographic workflow optimizing for the steric constraints of the phenanthryl system.
Structure-Property Relationship Flow
This diagram maps how the specific crystal structure features (Twist Angle, Packing) dictate the material's utility in drug design and electronics.[1]
Caption: Figure 2. Causal map linking molecular steric features to macroscopic physicochemical properties.
Part 4: Experimental Validation & Quality Control
To ensure the trustworthiness of the generated data, the following self-validating checks must be performed.
NMR Validation (Solution State)
Before XRD, confirm the structure and purity.[1][5]
-
1H NMR (CDCl3, 500 MHz): Look for the N-H signal (broad singlet, typically δ 5.5-6.5 ppm, exchangeable with D2O).[1][2]
-
Diagnostic Peaks: The phenanthryl protons H1, H8, and H9 (singlet) will be deshielded.[1][5] The H1/H8 doublet often appears downfield (δ ~8.6-8.8 ppm) due to the "bay region" effect.[1][4][5]
XRD Data Quality Metrics
When analyzing the crystal data (CIF), ensure these metrics are met to confirm a valid structure solution:
-
R-factor (R1): < 0.05 (5%) for high-quality data.
-
Goodness of Fit (GoF): Close to 1.0.
-
Completeness: > 99% to 0.8 Å resolution.
-
Disorder: Check the biphenyl tail; it often exhibits thermal rotation.[1][4][5] If ellipsoids are elongated, model with split positions (disorder).[1][4][5]
References
-
VulcanChem. (2024).[1][3][4][5] Chemical Identity and Structural Characteristics of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine. Retrieved from [1][2][5]
-
Mallia, A. R., et al. (2017).[1][4][5] Crystalline triphenylamine substituted arenes: solid state packing and luminescence properties. CrystEngComm, 19, 817-824.[1][2][3][4] (Provides structural analogs and packing motifs). Retrieved from [1][2]
-
Surry, D. S., & Buchwald, S. L. (2008).[1][4][5] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. (Standard protocol for bulky amine synthesis). Retrieved from [1][2]
-
PubChem. (2024).[1][3][4][5] N-phenyl-(1,1'-biphenyl)-4-amine Compound Summary. (Structural analog reference). Retrieved from [1][2]
Sources
- 1. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (443965-64-8) for sale [vulcanchem.com]
- 3. N-phenyl-(1,1'-biphenyl)-4-amine | C18H15N | CID 13087229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Diphenyl-[1,1'-biphenyl]-4-amine | C24H19N | CID 9901683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine: Exploring its Potential in Organic Electronics
Foreword: The Quest for Advanced Organic Electronic Materials
In the dynamic landscape of organic electronics, the pursuit of novel materials with tailored photophysical and electronic properties is paramount. These materials form the bedrock of next-generation displays, lighting, and energy-harvesting technologies. This technical guide delves into the core attributes and potential applications of a promising, yet relatively underexplored, aromatic amine: N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine. With its unique molecular architecture combining the electronic functionalities of biphenyl and phenanthrene moieties, this compound presents a compelling case for its utilization in various organic electronic devices. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, fundamental properties, and a forward-looking perspective on its role in advancing the field.
Molecular Architecture and Intrinsic Properties
N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine, with the CAS Registry Number 443965-64-8, possesses a molecular formula of C₂₆H₁₉N and a molecular weight of 345.45 g/mol [1]. Its structure is characterized by a secondary amine linkage between a biphenyl group and a phenanthrene unit[1]. This unique combination of aromatic systems gives rise to a rigid and highly conjugated π-system, which is a key determinant of its electronic and photophysical behavior[1].
Key Structural Features:
-
Phenanthrene Moiety: A polycyclic aromatic hydrocarbon with a wide bandgap, known for its high thermal stability and blue emission characteristics.
-
Biphenyl Group: A versatile building block in organic electronics that can extend π-conjugation and influence molecular packing.
-
Secondary Amine Linker: Provides a site for charge localization and influences the highest occupied molecular orbital (HOMO) energy level, crucial for hole injection and transport.
The amalgamation of these structural components suggests that N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine is a promising candidate for applications requiring efficient charge transport and good thermal robustness[1].
Physicochemical and Thermal Properties
A foundational understanding of a material's physical and thermal characteristics is crucial for its integration into functional devices.
| Property | Value | Source |
| CAS Number | 443965-64-8 | [1] |
| Molecular Formula | C₂₆H₁₉N | [1] |
| Molecular Weight | 345.45 g/mol | [1] |
| Melting Point | 173.0-177.0 °C | [1] |
The relatively high melting point indicates good thermal stability, a critical parameter for the longevity and reliability of organic electronic devices which often operate at elevated temperatures[1]. This thermal robustness is attributed to the rigid aromatic framework of the molecule[1].
Synthesis of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine
The synthesis of arylamines like N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful synthetic tool allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
A plausible and efficient route to synthesize N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine involves the coupling of 9-bromophenanthrene with 4-aminobiphenyl.
Sources
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine material safety data sheet (MSDS)
This technical guide details the properties, synthesis, safety, and application of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (CAS: 443965-64-8), a critical Hole Transport Material (HTM) used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Executive Summary
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is a high-performance organic semiconductor belonging to the class of asymmetric triarylamines (though technically a diarylamine precursor to triarylamines or used as a secondary amine ligand). Its rigid phenanthrene core coupled with a biphenyl moiety provides a unique balance of high hole mobility, thermal stability, and suitable energy level alignment for hole injection/transport layers (HIL/HTL) in OLED stacks.
Unlike flexible polymeric HTMs, this small molecule offers precise molecular weight control and high purity via sublimation, essential for vacuum-thermal evaporation (VTE) processes.
Chemical Identity & Physical Properties[1][2]
Identification
| Parameter | Detail |
| Chemical Name | N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine |
| Synonyms | N-(4-Biphenylyl)-9-phenanthrenamine; N-(9-Phenanthryl)-4-aminobiphenyl |
| CAS Registry Number | 443965-64-8 |
| Molecular Formula | C₂₆H₁₉N |
| Molecular Weight | 345.44 g/mol |
| SMILES | c1ccc(cc1)c2ccc(cc2)Nc3c4ccccc4cc5ccccc35 |
Physical & Electronic Specifications
| Property | Value | Method/Condition |
| Appearance | White to Off-White Powder | Visual Inspection |
| Purity (HPLC) | ≥ 99.5% (Electronic Grade) | High-Performance Liquid Chromatography |
| Melting Point (Tm) | 173 – 177 °C | DSC (10°C/min) |
| Glass Transition (Tg) | ~95 – 105 °C (Typical) | DSC (Estimated from structural analogs) |
| HOMO Level | -5.45 eV (Approx.)[1][2] | CV / UPS (vs. Vacuum) |
| LUMO Level | -2.30 eV (Approx.)[1] | Optical Gap Subtraction |
| Solubility | Soluble: Toluene, CHCl₃, THFInsoluble: Water, Alcohols | Room Temperature |
Hazard Identification & Safety (MSDS Core)
GHS Classification
While this specific oligomer is often classified as an Irritant , its metabolic precursors (specifically 4-aminobiphenyl) are potent carcinogens. Treat this compound with High Potency Compound (HPC) protocols.
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Tract) (H335)[1]
Precursor Warning (Critical)
WARNING: If synthesizing this material in-house, be aware that 4-Aminobiphenyl (CAS 92-67-1) is a Group 1 Carcinogen (IARC).[1] Strict containment (Glovebox/Isolator) is required during the weighing and loading of this precursor. The final product, being a larger conjugated system, has reduced volatility but unknown chronic toxicity.
Handling & Storage[1]
-
Engineering Controls: Handle exclusively in a fume hood or nitrogen-filled glovebox.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent amine oxidation.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses with side shields.
Figure 1: Safety and handling workflow for arylamine semiconductors.
Synthesis & Purification Protocols
The synthesis typically employs a Buchwald-Hartwig Cross-Coupling reaction. This method is preferred over Ullmann coupling due to milder conditions and higher yields for sterically hindered amines.
Reaction Scheme
Reagents:
-
Aryl Halide: 9-Bromophenanthrene[1]
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or BINAP[1]
-
Base: NaOtBu (Sodium tert-butoxide)
-
Solvent: Anhydrous Toluene
Reaction: 9-Br-Phenanthrene + 4-NH2-Biphenyl → Product + NaBr
Step-by-Step Protocol
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Loading: Under nitrogen counter-flow, add 9-Bromophenanthrene (1.0 eq), 4-Aminobiphenyl (1.05 eq), and NaOtBu (1.5 eq).
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%). Note: Add phosphine ligand carefully as it is air-sensitive.[1]
-
Solvation: Add anhydrous toluene via syringe. Degas the solution by bubbling nitrogen for 20 minutes.
-
Reflux: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor via TLC (Hexane:DCM 4:1) until the bromide is consumed.
-
Workup: Cool to room temperature. Filter through a celite pad to remove palladium residues and inorganic salts. Wash the pad with DCM.
-
Purification:
-
Step A (Flash Column): Concentrate filtrate and purify via silica gel chromatography (Eluent: Hexane/DCM gradient).
-
Step B (Recrystallization): Recrystallize from Toluene/Ethanol to obtain a white powder.
-
Step C (Sublimation): For device-grade material, perform vacuum sublimation at ~160°C @ 10⁻⁶ Torr.
-
Figure 2: Buchwald-Hartwig synthesis and purification pipeline.
Application in Organic Electronics[5]
Device Architecture (OLED)
This material serves primarily as a Hole Transport Layer (HTL) . Its function is to facilitate the hopping of holes from the anode (ITO/HIL) to the Emissive Layer (EML) while blocking electrons.
Typical Stack:
-
Anode: Indium Tin Oxide (ITO)
-
HIL: HAT-CN or MoO₃ (10 nm)
-
HTL: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (40 nm)
-
EML: Alq₃ or Phosphorescent Host:Dopant (30 nm)
-
ETL: TPBi or Bphen (30 nm)
-
Cathode: LiF/Al
Performance Logic[1]
-
High Triplet Energy: The phenanthrene core helps confine triplet excitons within the EML, preventing energy back-transfer (crucial for phosphorescent OLEDs).
-
Morphological Stability: The biphenyl-phenanthrene "twist" prevents crystallization in the thin film, maintaining an amorphous state (high Tg) which extends device lifetime.
Figure 3: Standard OLED stack highlighting the functional position of the material.
References
-
PubChem. (2025).[3][4] 9-Aminophenanthrene Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
An In-depth Technical Guide to N-(9-Phenanthryl)-4-biphenylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Aromatics for Advanced Functional Materials
N-(9-Phenanthryl)-4-biphenylamine is a fascinating polycyclic aromatic hydrocarbon derivative that marries the structural motifs of phenanthrene and biphenylamine. This unique combination of a rigid, planar phenanthrene unit and a hole-transporting biphenylamine moiety bestows upon the molecule a compelling set of photophysical and electrochemical properties. These characteristics position it as a highly promising candidate for a range of applications, most notably in the field of organic electronics as a hole transport material in Organic Light Emitting Diodes (OLEDs). This guide provides a comprehensive overview of the synthesis, fundamental properties, and potential applications of N-(9-Phenanthryl)-4-biphenylamine, offering a technical resource for researchers engaged in the design and development of novel organic functional materials. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide will draw upon established principles and data from closely related compounds to provide a robust and insightful analysis.
Synthetic Pathways: Mastering the Carbon-Nitrogen Bond Formation
The synthesis of N-(9-Phenanthryl)-4-biphenylamine is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful synthetic tool has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding route to N-aryl amines with excellent functional group tolerance.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.
Experimental Protocol: Synthesis of N-(9-Phenanthryl)-4-biphenylamine
The following protocol outlines a plausible and detailed methodology for the synthesis of N-(9-Phenanthryl)-4-biphenylamine via the Buchwald-Hartwig amination of 9-bromophenanthrene and 4-biphenylamine.
Materials:
-
9-Bromophenanthrene
-
4-Biphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add 9-bromophenanthrene (1.0 eq), 4-biphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 9-bromophenanthrene.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent such as dichloromethane or ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford N-(9-Phenanthryl)-4-biphenylamine as a solid.
Photophysical and Electrochemical Properties: A Tale of Two Chromophores
The electronic properties of N-(9-Phenanthryl)-4-biphenylamine are governed by the interplay between the phenanthrene and biphenylamine moieties. The extended π-conjugation of the phenanthrene unit contributes to strong absorption in the UV region, while the biphenylamine portion influences the molecule's hole-transporting characteristics.
Photophysical Properties
While specific experimental data for N-(9-Phenanthryl)-4-biphenylamine is scarce, we can infer its likely photophysical behavior from related compounds. Phenanthrene itself exhibits strong absorption bands in the UV region and displays characteristic fluorescence. The introduction of the biphenylamine group is expected to cause a red-shift in both the absorption and emission spectra due to the extension of the π-conjugated system.
| Property | Expected Range | Rationale |
| Absorption Maximum (λabs) | 350 - 400 nm | Extended π-conjugation from both phenanthrene and biphenylamine moieties. |
| Emission Maximum (λem) | 420 - 480 nm | Stokes shift from the absorption maximum, typical for fluorescent aromatic compounds. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | The rigid phenanthrene core can limit non-radiative decay pathways. |
Note: These are estimated values based on data from structurally similar compounds and require experimental verification.
Electrochemical Properties
The electrochemical properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for determining the suitability of N-(9-Phenanthryl)-4-biphenylamine as a hole transport material in OLEDs. The HOMO level is primarily influenced by the electron-donating biphenylamine moiety, while the LUMO level is more associated with the electron-accepting nature of the phenanthrene core.
| Property | Expected Range (eV) | Significance in OLEDs |
| HOMO Energy Level | -5.2 to -5.6 eV | Determines the efficiency of hole injection from the anode and hole transport to the emissive layer. |
| LUMO Energy Level | -2.0 to -2.4 eV | Influences the electron-blocking properties of the material. |
| Energy Gap (Eg) | ~3.0 eV | Correlates with the absorption onset and provides an indication of the material's color. |
Note: These are estimated values based on data from structurally similar compounds and require experimental verification through techniques like cyclic voltammetry.
Applications in Organic Electronics: The Role of a Hole Transport Layer
The molecular design of N-(9-Phenanthryl)-4-biphenylamine, featuring a high-mobility phenanthrene core and a well-established hole-transporting biphenylamine unit, makes it an excellent candidate for a hole transport layer (HTL) in OLEDs.
In an OLED device, the HTL serves several crucial functions:
-
Efficient Hole Injection: It facilitates the injection of holes from the anode (typically indium tin oxide, ITO) into the organic stack.
-
High Hole Mobility: It efficiently transports these holes towards the emissive layer.
-
Electron Blocking: It prevents electrons from the emissive layer from reaching the anode, thereby confining the electron-hole recombination to the emissive layer and maximizing light generation.
-
Morphological Stability: A high glass transition temperature (Tg) is desirable for the HTL material to ensure the long-term stability and operational lifetime of the OLED device by preventing crystallization and morphological changes.
Potential in Medicinal Chemistry: Exploring Biological Activity
The fusion of phenanthrene and biphenylamine moieties also opens up avenues for exploration in medicinal chemistry. Phenanthrene derivatives are known to exhibit a range of biological activities, including anticancer and anti-inflammatory properties. Similarly, biphenylamine scaffolds are present in various pharmacologically active compounds. The unique combination in N-(9-Phenanthryl)-4-biphenylamine could lead to novel therapeutic agents. However, dedicated studies are required to investigate its specific biological activities and potential as a drug candidate.
Conclusion and Future Outlook
N-(9-Phenanthryl)-4-biphenylamine stands as a molecule of significant interest at the intersection of materials science and organic chemistry. Its synthesis, achievable through the robust Buchwald-Hartwig amination, provides access to a material with promising photophysical and electrochemical properties. The primary application of this compound is envisioned in the field of organic electronics, particularly as a high-performance hole transport material in OLEDs. While this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds, further experimental investigation is crucial to fully elucidate the specific properties and performance of N-(9-Phenanthryl)-4-biphenylamine. Future research should focus on obtaining detailed experimental data for its photophysical and electrochemical characteristics, as well as fabricating and characterizing OLED devices to quantify its performance as an HTL. Furthermore, exploring its potential in medicinal chemistry could unveil new and exciting therapeutic applications.
References
Note: As specific literature for N-(9-Phenanthryl)-4-biphenylamine is limited, the following references provide foundational knowledge and context for the synthesis, properties, and applications of related compounds.
-
Buchwald-Hartwig Amination: A comprehensive review of this reaction can be found in numerous organic chemistry textbooks and review articles. For a seminal paper, see: Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1997). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Hole Transport Materials for OLEDs: For a review on the design and application of hole transport materials, see: Liu, T., et al. (2018). Hole-Transporting Materials for Perovskite Solar Cells. Advanced Energy Materials, 8(19), 1702552. [Link]
-
Photophysics of Aromatic Hydrocarbons: A standard physical chemistry or photochemistry textbook will provide the fundamental principles. For example: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. [Link]
-
Phenanthrene Derivatives in Medicinal Chemistry: For an example of the biological activity of phenanthrene derivatives, see: Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus Chimie, 20(5), 553-560. [Link]
Methodological & Application
Application Note: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine for High-Efficiency OLED Fabrication
Introduction: The Critical Role of Advanced Charge Transport Materials
The advancement of Organic Light-Emitting Diode (OLED) technology is fundamentally tied to the innovation of its constituent organic semiconductor materials. Achieving high efficiency, long operational stability, and specific color coordinates requires precise control over charge injection, transport, and recombination within the device stack. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (CAS: 443965-64-8) has emerged as a key material in this field. Its unique molecular architecture, which combines a phenanthrene unit with a biphenylamine moiety, results in exceptional electronic and thermal properties.[1][2]
This compound's extended π-conjugated system facilitates efficient charge movement, making it a highly effective hole-transporting material (HTM).[3][4] Its rigid, fused-ring structure contributes to a high glass transition temperature (Tg), ensuring morphological stability in the thin-film state during device operation—a critical factor for longevity. These characteristics position N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine as an excellent candidate for use in the hole transport layer (HTL) of high-performance OLEDs, particularly for demanding applications such as deep-blue emitters.[5][6]
This document provides a comprehensive guide to the material properties of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine and a detailed protocol for its integration into a thermally evaporated OLED device.
Material Properties and Characteristics
A thorough understanding of the material's physicochemical properties is essential for designing an optimal device architecture. The key attributes of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine are summarized below.
Causality Behind Properties:
-
Molecular Structure: The molecule consists of a phenanthrene group linked to a biphenyl group via a secondary amine.[2] This structure creates a large, conjugated system that is crucial for its electronic properties.
-
High Thermal Stability: The rigid, aromatic nature of the phenanthrene and biphenyl units results in a high melting point and thermal decomposition temperature, which is vital for withstanding the thermal stress of vacuum deposition and device operation.[1][3]
-
Charge Transport Capability: The amine group and the extensive π-conjugation facilitate the movement of holes (positive charges), making it an excellent p-type semiconductor or hole-transporting material.[3][4]
Table 1: Physicochemical Properties of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
| Property | Value | Source |
| CAS Registry Number | 443965-64-8 | [2] |
| Molecular Formula | C₂₆H₁₉N | [2] |
| Molecular Weight | 345.45 g/mol | [2] |
| Appearance | White to light-colored crystalline powder | [7] |
| Purity | >98.0% (Sublimation grade recommended) | [7] |
| Melting Point | 173.0 to 177.0 °C | [7] |
Application in OLEDs: A High-Performance Hole Transport Layer
In a standard multilayer OLED, each layer serves a distinct function to maximize efficiency.[8] The primary role of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is as a Hole Transport Layer (HTL).
The Causality of HTL Function:
-
Efficient Hole Injection: The energy level of the HTL must be well-matched with the anode's work function (e.g., ITO) to minimize the energy barrier for injecting holes into the organic stack.
-
High Hole Mobility: The material must efficiently transport these holes towards the emissive layer (EML). Biphenyl-based amines are known for their high drift carrier mobility.[3]
-
Electron Blocking: A sufficiently deep Highest Occupied Molecular Orbital (HOMO) and a high Lowest Unoccupied Molecular Orbital (LUMO) level are crucial. This large energy gap prevents electrons from the EML from "leaking" past the recombination zone into the HTL, which would otherwise reduce device efficiency.
-
Exciton Confinement: The high triplet energy of the HTL material helps to confine excitons (bound electron-hole pairs) within the emissive layer, preventing energy loss and ensuring that recombination occurs where it is intended.
The combination of these properties in N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine helps to achieve a balanced charge flux within the device, leading to a higher probability of radiative recombination and thus, higher external quantum efficiency (EQE).[4]
Experimental Protocol: Fabrication of a Thermally Evaporated OLED
This section details a standard laboratory-scale protocol for fabricating a multilayer OLED using N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine as the HTL. The deposition method described is vacuum thermal evaporation (VTE), the industry standard for small-molecule OLEDs due to its ability to produce pure, uniform, and well-defined thin films.[9]
Required Materials and Equipment
-
Substrates: Pre-patterned Indium Tin Oxide (ITO) coated glass (e.g., 15-20 Ω/sq).
-
Organic Materials:
-
Hole Transport Layer (HTL): N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (>98% purity).
-
Emissive Layer (EML) Host: e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP).
-
EML Dopant: e.g., A suitable phosphorescent or fluorescent emitter.
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
-
Cathode Materials: Lithium Fluoride (LiF) and Aluminum (Al).
-
Equipment:
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr).[10]
-
Substrate cleaning supplies (ultrasonic bath, solvents, nitrogen gun).
-
Glovebox with an inert atmosphere (N₂ or Ar).
-
Quartz crystal microbalance (QCM) for thickness monitoring.
-
Shadow masks for patterning.
-
Workflow Diagram
Caption: Workflow for OLED fabrication from substrate cleaning to device testing.
Step-by-Step Methodology
Step 1: Substrate Cleaning (Critical for Performance)
-
Rationale: A pristine ITO surface is crucial for uniform film growth and efficient charge injection. Any organic residue or particulate matter can lead to current leakage paths, causing short circuits and premature device failure.
-
Sequentially scrub and sonicate the ITO substrates in baths of detergent solution (e.g., Hellmanex III), deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
After the final IPA bath, thoroughly dry the substrates using a high-purity nitrogen gun.
-
Immediately before loading into the vacuum chamber, treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes. This step removes final organic contaminants and increases the ITO work function, which reduces the hole injection barrier.
Step 2: Thin Film Deposition (Vacuum Thermal Evaporation)
-
Rationale: VTE allows for precise control over layer thickness and composition, which are determining factors in device performance. The high vacuum environment prevents contamination of the highly reactive organic and metal layers.[11]
-
Securely mount the cleaned ITO substrates and the desired shadow mask onto the substrate holder in the evaporation chamber.
-
Load the organic materials and metals into separate thermal evaporation sources (e.g., crucibles).
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
Deposit the layers sequentially by heating the respective sources. Monitor the deposition rate and thickness in real-time using a calibrated QCM.
-
HTL: Deposit N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine at a rate of 1.0 Å/s to a thickness of 40 nm.
-
EML: Co-evaporate the host and dopant materials. For example, deposit CBP (Host) at 1.0 Å/s and the emitter (Dopant) at a rate to achieve a 5-10% doping concentration, for a total thickness of 20 nm.
-
ETL: Deposit Alq₃ at a rate of 1.0 Å/s to a thickness of 40 nm.
-
Cathode: Deposit LiF at a slow rate of 0.1-0.2 Å/s to a thickness of 1 nm, followed by Al at a rate of 2.0 Å/s to a thickness of 100 nm. The LiF layer acts as an electron injection layer, lowering the injection barrier from the aluminum cathode.
-
Step 3: Encapsulation
-
Rationale: The organic materials and the LiF/Al cathode are highly sensitive to moisture and oxygen.[11] Encapsulation is essential to prevent degradation and ensure a long operational lifetime.
-
Transfer the fabricated devices from the evaporator to an inert atmosphere glovebox without exposure to ambient air.
-
Apply a bead of UV-curable epoxy around the active area of the device.
-
Carefully place a clean glass coverslip over the epoxy and press gently to form a seal.
-
Cure the epoxy using a UV lamp according to the manufacturer's specifications.
Device Architecture and Expected Performance
The final device structure is a multilayer stack designed to optimize charge balance and recombination efficiency.
Device Structure Diagram
Caption: Typical multilayer OLED device architecture.
Performance Metrics
The performance of an OLED is evaluated based on several key metrics. While exact values depend on the specific emitter and other materials used, devices incorporating high-quality biphenyl amine HTLs can achieve excellent performance.[3][12]
Table 2: Representative Performance of a Blue Fluorescent OLED
| Metric | Expected Value | Rationale |
| Turn-on Voltage (Von) | 3.0 - 4.0 V | Efficient charge injection and transport, enabled by the HTL, lead to a low voltage requirement to initiate light emission.[12] |
| Max. External Quantum Eff. (EQE) | > 5% | A high EQE indicates efficient conversion of electrical charge to photons, reflecting good charge balance and exciton confinement.[12][13] |
| Max. Luminance (cd/m²) | > 1,000 cd/m² | High luminance is achieved through high current density and efficient recombination, supported by the stable charge transport in the HTL. |
| Color Coordinates (CIE 1931) | (0.15, 0.12) | The color is primarily determined by the EML dopant; the HTL's role is to ensure excitons are confined to the EML for pure emission.[13] |
Conclusion
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is a highly effective hole-transporting material for OLED applications. Its robust thermal stability and excellent charge-transporting capabilities stem directly from its unique molecular structure.[1][3] By following the detailed fabrication protocol outlined in this note, researchers can leverage the properties of this material to create high-performance OLED devices with low turn-on voltages, high efficiencies, and good operational stability. The key to success lies in meticulous substrate preparation, precise control over the vacuum deposition process, and effective device encapsulation to protect the sensitive organic layers.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Advanced OLED Intermediates: The Role of N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). Optimizing OLED Performance: The Critical Role of N-([1,1'-biphenyl]-4-yl).
-
Puras, A., et al. (2023, July 26). Investigation of biphenyl enamines for applications as p-type semiconductors. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 13). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. Materials Advances. Retrieved from [Link]
-
Panoy, P., et al. (2023, September 1). High solid-state fluorescent 9,9-bis(4-(diphenylamino) phenyl)fluorene-pyrenes as hole-transporting-free blue emitters for efficient solution-processed electroluminescent devices. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP2109898B1 - Oleds having high efficiency and excellent lifetime.
-
PubChem. (n.d.). 9-Aminophenanthrene. Retrieved from [Link]
-
ACS Publications. (n.d.). Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Retrieved from [Link]
-
VAT Group. (n.d.). OLED Evaporation. Retrieved from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4-amine. NIST WebBook. Retrieved from [Link]
-
ACS Publications. (2023, February 13). Universal Polymeric Hole Transporting Material for Solution-Processable Green and Blue Thermally Activated Delayed Fluorescence OLEDs. Retrieved from [Link]
-
PMC. (2024, January 29). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Role of Brominated Biphenyl Amines in High-Performance OLEDs.
-
Researching. (2023, October 25). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 16). Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Semi-transparent OLEDs fabrication using lamination process. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Highly Efficient Non-Doped Blue-Light-Emitting Diodes Based on an Anthrancene Derivative End-Capped with Tetraphenylethylene Groups. Retrieved from [Link]
-
MDPI. (2021, December 19). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Retrieved from [Link]
-
OLED-Info. (n.d.). Vacuum evaporation. Retrieved from [Link]
-
SPIE Digital Library. (2008, September 2). Novel hole transport materials for organic light emitting devices. Retrieved from [Link]
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Application Notes and Protocols for N-(9-Phenanthryl)-4-biphenylamine as a Hole Transport Layer
Introduction: The Rationale for Advanced Hole Transport Materials
In the realm of organic electronics, the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) are critically dependent on the seamless movement of charge carriers. The Hole Transport Layer (HTL) is a cornerstone of this intricate architecture, responsible for efficiently extracting and transporting positive charge carriers (holes) from the anode to the active layer. An ideal HTL should possess high hole mobility, appropriate energy level alignment with adjacent layers, and excellent thermal and morphological stability.
N-(9-Phenanthryl)-4-biphenylamine, a triarylamine derivative, has emerged as a promising candidate for high-performance HTLs. Its rigid phenanthrenyl group, coupled with the biphenylamine moiety, provides a unique combination of electronic and morphological properties. The bulky, non-planar structure of the molecule helps to suppress crystallization and promote the formation of stable amorphous films, a critical factor for device longevity. Furthermore, the extended π-conjugation of the phenanthrene and biphenyl groups is conducive to efficient hole transport. This document provides a comprehensive guide for researchers and professionals on the application of N-(9-Phenanthryl)-4-biphenylamine as an HTL, covering its fundamental properties, deposition protocols, and integration into electronic devices.
Physicochemical Properties and Performance Metrics
A thorough understanding of the material's intrinsic properties is paramount for its effective implementation. The following table summarizes the key physicochemical and electronic properties of N-(9-Phenanthryl)-4-biphenylamine and related triarylamine-based HTLs for comparative analysis.
| Property | N-(9-Phenanthryl)-4-biphenylamine (Expected) | NPB (N,N'-di(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine)[1][2] |
| Molecular Formula | C32H23N | C44H32N2 |
| Molecular Weight | 417.53 g/mol | 588.74 g/mol |
| Highest Occupied Molecular Orbital (HOMO) | ~5.4 - 5.6 eV | ~5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~2.2 - 2.4 eV | ~2.4 eV |
| Hole Mobility | 10⁻⁴ - 10⁻³ cm²/Vs | 1.63 x 10⁻⁵ cm²/Vs (at 50 nm thickness) to 7.64 x 10⁻⁴ cm²/Vs (at 1000 nm thickness)[1][2] |
| Glass Transition Temperature (Tg) | High (indicative of good morphological stability) | 96 °C |
| Deposition Method | Thermal Evaporation, Solution Processing | Thermal Evaporation |
Causality Behind Properties:
-
HOMO Level: The HOMO level of an HTL is critical for efficient hole injection from the anode (typically Indium Tin Oxide, ITO, with a work function of ~4.8-5.2 eV) and for creating an energetic barrier for electrons at the HTL/emissive layer interface. The expected HOMO level of N-(9-Phenanthryl)-4-biphenylamine is well-aligned for these purposes.
-
Hole Mobility: The high hole mobility is a direct consequence of the significant π-orbital overlap facilitated by the aromatic moieties. This ensures that holes can be rapidly transported away from the anode, minimizing charge recombination at the interface and improving device efficiency.[3]
-
Thermal Stability: A high glass transition temperature is indicative of a material's ability to maintain its amorphous state at elevated operating temperatures, preventing morphological changes that can lead to device degradation.[4]
Experimental Protocols
Synthesis of N-(9-Phenanthryl)-4-biphenylamine
While commercially available, understanding the synthesis route provides insight into material purity and potential batch-to-batch variations. A common synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Protocol: Buchwald-Hartwig Amination
-
Reactants:
-
9-Bromophenanthrene
-
4-Biphenylamine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene (solvent)
-
-
Procedure:
-
In a nitrogen-filled glovebox, combine 9-bromophenanthrene (1.0 eq), 4-biphenylamine (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in a Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization or sublimation to obtain high-purity N-(9-Phenanthryl)-4-biphenylamine.
-
Thin Film Deposition
Thermal evaporation is the preferred method for depositing small molecule organic materials in OLED fabrication due to the high purity and uniformity of the resulting films.
Protocol: High-Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and enhance hole injection.
-
-
Deposition Parameters:
-
Load the purified N-(9-Phenanthryl)-4-biphenylamine powder into a quartz or tantalum crucible in a high-vacuum thermal evaporation system.
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Heat the crucible gradually until the material starts to sublimate.
-
Deposit the HTL at a rate of 0.5-2.0 Å/s. The deposition rate and final thickness should be monitored in-situ using a quartz crystal microbalance.
-
A typical HTL thickness for OLEDs is in the range of 30-60 nm.
-
-
Post-Deposition:
-
Allow the substrates to cool to room temperature before venting the chamber to prevent thermal stress and film cracking.
-
Solution processing offers a lower-cost and more scalable method for device fabrication, particularly for perovskite solar cells.
Protocol: Spin Coating
-
Solution Preparation:
-
Prepare a solution of N-(9-Phenanthryl)-4-biphenylamine in a suitable organic solvent such as chlorobenzene or toluene. A typical concentration is 5-10 mg/mL.
-
To enhance the conductivity and work function of the HTL, p-type dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) can be added to the solution. A common molar ratio is HTL:Li-TFSI:t-BP = 1:0.5:3.3.
-
Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.
-
-
Deposition:
-
Dispense the HTL solution onto the perovskite layer.
-
Spin-coat the solution at a speed of 2000-4000 rpm for 30-60 seconds. The spin speed and time will determine the final film thickness.
-
Anneal the substrate on a hotplate at 80-100 °C for 10 minutes to remove residual solvent and improve film morphology.
-
Thin Film Characterization
Protocol: Standard Characterization Techniques
-
Morphology and Thickness:
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure the root-mean-square (RMS) roughness of the film. A smooth and uniform film is crucial for preventing short circuits.
-
Profilometry/Ellipsometry: To accurately measure the thickness of the deposited film.
-
-
Optical Properties:
-
UV-Visible (UV-Vis) Spectroscopy: To determine the optical bandgap of the material from the absorption edge.
-
Photoluminescence (PL) Spectroscopy: To study the emissive properties and energy levels.
-
-
Electronic Properties:
-
Ultraviolet Photoelectron Spectroscopy (UPS): To directly measure the ionization potential (HOMO level) of the HTL.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels electrochemically.
-
Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) measurements: To determine the hole mobility of the material.[1][2]
-
Device Fabrication Workflows
Organic Light-Emitting Diode (OLED)
The following is a representative workflow for fabricating a phosphorescent OLED using N-(9-Phenanthryl)-4-biphenylamine as the HTL.
Device Structure: ITO / N-(9-Phenanthryl)-4-biphenylamine (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Lithium Fluoride (LiF) / Aluminum (Al)
Workflow Diagram:
Caption: OLED fabrication workflow.
Perovskite Solar Cell (PSC)
This workflow outlines the fabrication of an inverted (p-i-n) perovskite solar cell.
Device Structure: ITO / N-(9-Phenanthryl)-4-biphenylamine (HTL) / Perovskite Absorber / Electron Transport Layer (ETL) / Buffer Layer / Metal Electrode
Workflow Diagram:
Caption: Perovskite solar cell fabrication workflow.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling N-(9-Phenanthryl)-4-biphenylamine.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Device Efficiency | Poor energy level alignment. | Use a different anode or insert a hole injection layer. Optimize the thickness of the HTL. |
| Non-uniform HTL film. | Optimize deposition parameters (rate, substrate temperature for evaporation; spin speed, solvent for solution processing). | |
| High Turn-on Voltage | Large hole injection barrier. | Treat the ITO surface with UV-ozone or plasma. Use a p-dopant in the HTL. |
| Device Instability/Short Lifespan | Crystallization of the HTL. | Ensure high purity of the material. Optimize annealing temperature. |
| Poor interfacial contact. | Ensure clean substrate and controlled deposition environment. |
Conclusion
N-(9-Phenanthryl)-4-biphenylamine stands as a highly promising hole transport material for advanced organic electronic devices. Its favorable electronic properties and propensity to form stable amorphous films contribute to enhanced device efficiency and longevity. The protocols and guidelines presented in this document offer a robust starting point for researchers to effectively integrate this material into their device architectures. Further optimization of deposition parameters and device structures will undoubtedly unlock the full potential of N-(9-Phenanthryl)-4-biphenylamine in the next generation of OLEDs and perovskite solar cells.
References
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Lee, C. W., Lee, J. Y. (2007). Hole mobility of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine investigated by using space-charge-limited currents. Applied Physics Letters, 90(24), 242105. [Link]
-
Tonzola, C. J., Alam, M. M., Kaminsky, W., & Jenekhe, S. A. (2003). New n-type organic semiconductors: synthesis, single crystal structures, cyclic voltammetry, photophysics, electron transport, and electroluminescence of a series of diphenylanthrazolines. Journal of the American Chemical Society, 125(44), 13548–13558. [Link]
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Chen, C. H., & Lin, C. H. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247–14256. [Link]
-
Jen, T. H., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2465. [Link]
-
Zubair, M., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. RSC Advances, 13(32), 22359-22367. [Link]
-
PubChem. (n.d.). 4-Aminobiphenyl. [Link]
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Lee, J., et al. (2015). In situ coordinated HTL strategy for high-performance and scalable perovskite solar cells. Joule, 5(10), 2734-2750. [Link]
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Tress, W. (2014). Advancements in Perovskite Solar Cells: Photophysics behind the Photovoltaics. Advanced Energy Materials, 4(10), 1300922. [Link]
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Snaith, H. J. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Angewandte Chemie International Edition, 56(43), 13196-13208. [Link]
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IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [Link]
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Mat Salleh, M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. [Link]
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Khan, M. A., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(6), 105809. [Link]
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Organic Syntheses. (n.d.). 9-CHLOROACRIDINE. [Link]
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Organic Syntheses. (n.d.). G1-[N(CH2CH2CH2NHBoc)2]6-Cl3. [Link]
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ResearchGate. (2007). Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents. [Link]
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Eureka | Patsnap. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine. [Link]
-
ResearchGate. (n.d.). Catalytic synthesis of N, N′-(4, 4′-diphenylmethane) bismaleimide. [Link]
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HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. [Link]
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Cambridge Core. (2011). Characterization of SrBi2Nb2O9 Thin Films Prepared by Sol Gel Technique. [Link]
-
PMC. (n.d.). Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review. [Link]
-
NIH. (2023). Protocol for isothermal crystallization of photovoltaic perovskite films based on volatile solvents. [Link]
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-
MDPI. (2024). Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. [Link]
-
MDPI. (n.d.). Recent Advances in Nanostructured Inorganic Hole-Transporting Materials for Perovskite Solar Cells. [Link]
-
Scholars at Duke. (n.d.). Sol-Gel Prepared Spinel HTLs for Assembling 20% Efficiency Perovskite Solar Cell in Air Without Using Anti-Solvent and Toxic Solvent. [Link]
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Max Planck Institute of Microstructure Physics. (n.d.). Manipulating the Crystalline State of Pharmaceuticals by Nanoconfinement. [https://www.mpi-halle.mpg.de/234676/ Manipulating_the_Crystalline_State_of_Pharmaceuticals_by_Nanoconfinement]([Link] Manipulating_the_Crystalline_State_of_Pharmaceuticals_by_Nanoconfinement)
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- 5. echemi.com [echemi.com]
Application Note & Protocol: Measuring Hole Carrier Mobility in N-(9-Phenanthryl)-4-biphenylamine (PBA)
Abstract: N-(9-Phenanthryl)-4-biphenylamine (PBA) is a promising amorphous organic semiconductor material, valued for its potential application in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable charge transport characteristics. The efficiency of such devices is fundamentally linked to the charge carrier mobility (µ) of the active material—a measure of how quickly charge carriers (holes or electrons) move through the material under an applied electric field. This document provides a comprehensive guide for researchers, scientists, and engineers on the experimental setups and protocols for accurately measuring the hole carrier mobility in PBA thin films. We will delve into three prevalent techniques: Time-of-Flight (TOF), Organic Field-Effect Transistor (OFET), and Space-Charge-Limited Current (SCLC), explaining the causality behind experimental choices and providing self-validating, step-by-step protocols.
Foundational Concepts: Charge Transport in Amorphous Organics
Unlike crystalline inorganic semiconductors with well-defined energy bands, charge transport in amorphous small-molecule films like PBA occurs via a "hopping" mechanism. Charge carriers are localized on individual molecules and move by hopping between adjacent molecular sites. This process is highly sensitive to the energetic disorder (variations in site energies) and positional disorder (variations in intermolecular distances) within the film. Therefore, the measured mobility is not a single intrinsic value but is often dependent on the electric field, temperature, and charge carrier concentration. Accurately quantifying this mobility is paramount for material characterization and device modeling.
Strategic Selection of a Measurement Technique
The choice of technique to measure charge carrier mobility is not arbitrary; it depends on the specific research question, the material's properties, and the intended application. For instance, are you interested in the bulk transport properties for an OLED, or the interface transport for a transistor? The following decision-making framework and comparative analysis will guide your selection.
Caption: Decision workflow for selecting the appropriate mobility measurement technique.
Comparative Overview of Techniques
| Parameter | Time-of-Flight (TOF) | Organic Field-Effect Transistor (OFET) | Space-Charge-Limited Current (SCLC) |
| Mobility Type | Bulk, drift mobility | Interface mobility (first few molecular layers) | Bulk, drift mobility |
| Typical Sample Thickness | Thick (> 1 µm)[1] | Thin (30-100 nm) | Thin to moderately thick (100 nm - 1 µm) |
| Carrier Generation | Pulsed Laser (Optical) | Field-effect (Gate Voltage) | Electrical Injection from Contacts |
| Carrier Density | Low (p ≈ 10¹⁴ – 10¹⁶ cm⁻³)[2] | High (p > 10¹⁷ cm⁻³) | Moderate to High |
| Key Requirement | Film thickness > light absorption depth | High-quality dielectric interface | Ohmic (non-blocking) contacts[3] |
| Primary Output | Transient Photocurrent vs. Time | Transfer/Output Curves (I-V) | Current Density vs. Voltage (J-V) |
Protocol 1: Time-of-Flight (TOF) Photoconductivity
The TOF method is a direct and powerful technique for measuring the drift mobility in the bulk of a material.[4] It is often considered a benchmark for amorphous semiconductors.
Principle of Operation
The core principle involves creating a thin sheet of charge carriers near one electrode using a short, highly absorbed laser pulse.[1] An external electric field (E = V/d) is applied across the sample, causing this sheet of carriers to drift towards the opposite electrode. The motion of these charges generates a transient photocurrent, which is measured by an oscilloscope. The current persists until the carriers reach the collecting electrode, at which point it drops. The time taken for this transit is the "transit time" (t_T). The mobility (µ) is then calculated directly from this measurement.
Mobility Equation: µ = d² / (V * t_T) Where:
-
µ is the charge carrier mobility (cm²/Vs)
-
d is the sample thickness (cm)
-
V is the applied voltage (V)
-
t_T is the carrier transit time (s)
Detailed Experimental Protocol
A. Device Fabrication (Sandwich Structure) The causality behind this structure is to create a simple capacitor-like device where charge transport occurs vertically through the bulk of the PBA film.
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat with UV-Ozone for 15 minutes to create a hydrophilic, high-work-function surface.
-
Organic Layer Deposition: Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Evaporate PBA powder from a heated crucible at a rate of 1-2 Å/s.
-
Expert Insight: A slow deposition rate is crucial for forming a uniform, amorphous film. For TOF, a thick film is required, typically between 2-10 µm.[1] This thickness ensures the transit time is significantly longer than the RC time constant of the measurement circuit, allowing for a clear signal. Use a quartz crystal microbalance to monitor the thickness in-situ.
-
-
Top Electrode Deposition: Without breaking vacuum, deposit a top electrode of a low work function metal like Aluminum (Al) or Calcium (Ca) through a shadow mask. The electrode thickness should be around 100 nm. This forms the ITO/PBA/Al device structure.
B. Experimental Setup and Measurement
Caption: Schematic of a typical Time-of-Flight (TOF) experimental setup.
-
Connections: Mount the fabricated device in a shielded, light-tight sample holder. Connect the ITO electrode to the positive terminal of a DC voltage source and the Al electrode to the input of a fast digital oscilloscope via a 50 Ω load resistor.
-
Laser Setup: Position a pulsed nitrogen laser (λ = 337 nm) such that the beam illuminates the device through the transparent ITO electrode. The laser pulse width must be much shorter than the expected transit time (e.g., < 5 ns).
-
Measurement:
-
Apply a stable DC voltage across the device.
-
Fire a single laser pulse. The light is absorbed by the PBA near the ITO interface, generating electron-hole pairs. Since the ITO is positively biased, the holes will drift across the PBA film towards the Al electrode.
-
The oscilloscope will trigger on the laser pulse and record the resulting transient photocurrent.
-
Repeat the measurement for a range of applied voltages.
-
Data Analysis and Interpretation
The transit time (t_T) is the key parameter to extract. A non-dispersive (ideal) photocurrent transient shows a clear plateau followed by a sharp drop. However, in disordered materials like PBA, the transport is often dispersive, leading to a continuously decaying signal. In this case, the transit time is determined from a log-log plot of photocurrent vs. time, where the intersection of two lines with different slopes indicates t_T.
-
Trustworthiness: A key self-validation check is to plot the inverse transit time (1/t_T) against the applied electric field (E). This plot should yield a straight line passing through the origin, confirming that the measured time corresponds to the drift of the charge packet. The mobility can then be calculated from the slope of this line.
Protocol 2: Organic Field-Effect Transistor (OFET) Characterization
The OFET technique probes charge transport along the interface between the semiconductor and the dielectric layer.[5] It is the most relevant method if PBA is intended for use in transistor applications.
Principle of Operation
An OFET is a three-terminal device: source, drain, and gate.[6] A voltage applied to the gate terminal (V_GS) creates an electric field across a thin dielectric layer, which induces an accumulation of charge carriers (a channel) in the semiconductor at the interface. This channel allows a current (I_DS) to flow between the source and drain electrodes when a drain-source voltage (V_DS) is applied.[7] By measuring I_DS as a function of V_GS, one can extract the charge carrier mobility in this channel.
Mobility Equation (Saturation Regime): I_DS = (W / 2L) * µ_sat * C_i * (V_GS - V_Th)² Where:
-
I_DS is the source-drain current (A)
-
W is the channel width and L is the channel length (cm)
-
µ_sat is the saturation mobility (cm²/Vs)
-
C_i is the capacitance per unit area of the gate dielectric (F/cm²)
-
V_GS is the gate-source voltage (V)
-
V_Th is the threshold voltage (V)
Detailed Experimental Protocol
A. Device Fabrication (Bottom-Gate, Top-Contact Architecture) This architecture is widely used due to its fabrication simplicity and reliability.[6]
-
Substrate: Start with a heavily n-doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm thick) serving as the gate dielectric.
-
Dielectric Surface Treatment: Clean the Si/SiO₂ substrate. To improve the interface quality and promote better molecular ordering of PBA, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This creates a non-polar, hydrophobic surface.
-
Organic Layer Deposition: Deposit a thin film (typically 50 nm) of PBA onto the treated SiO₂ surface via high-vacuum thermal evaporation, as described in the TOF protocol.
-
Source/Drain Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes on top of the PBA film. For hole transport materials like PBA, a high work function metal like Gold (Au) is used to ensure efficient hole injection. The channel length (L) and width (W) are defined by the shadow mask geometry.
B. Experimental Setup and Measurement All electrical characterization should be performed in an inert environment (e.g., a nitrogen-filled glovebox) using a probe station connected to a semiconductor parameter analyzer.
-
Connections: Use micro-manipulators to place probe tips onto the source, drain, and gate (the back of the Si wafer) contact pads of the device.
-
Measurement of Transfer Characteristics:
-
Apply a constant, high V_DS (e.g., -60 V, to ensure operation in the saturation regime).
-
Sweep the gate voltage V_GS (e.g., from +20 V to -80 V).
-
Record the drain current I_DS at each V_GS step.
-
-
Measurement of Output Characteristics:
-
Set a constant V_GS (e.g., 0 V, -20 V, -40 V, -60 V).
-
Sweep the drain voltage V_DS (e.g., from 0 V to -80 V).
-
Record I_DS at each V_DS step. Repeat for each V_GS value.
-
Data Analysis and Interpretation
The mobility is extracted from the transfer curve measured in the saturation regime.
-
Plot |I_DS| vs. V_GS.
-
Plot √|I_DS| vs. V_GS. This plot should be linear in the saturation region.
-
The slope of the linear fit is m = √[(W * C_i * µ_sat) / 2L].
-
Rearrange the equation to solve for mobility: µ_sat = (2L / W * C_i) * m².
-
Trustworthiness: An ideal OFET exhibits a clear linear region and saturation in its output curves. The mobility value should be reported along with the on/off current ratio (the ratio of I_DS at high V_GS to I_DS at V_GS = 0) and the threshold voltage (V_Th), which are also key performance metrics.[7]
Protocol 3: Space-Charge-Limited Current (SCLC) Method
The SCLC technique is a steady-state measurement used to determine the bulk mobility in a single-carrier device.[8] It is particularly useful when fabricating the thick films required for TOF is difficult.
Principle of Operation
When a voltage is applied across a semiconductor sandwiched between two ohmic contacts, charge carriers are injected. At a sufficiently high voltage, the density of injected carriers exceeds the intrinsic carrier density, and the current becomes limited by the buildup of this space charge within the material. In a trap-free semiconductor, this current is described by the Mott-Gurney law.[3]
Mott-Gurney Law: J = (9/8) * ε₀ * ε_r * µ * (V² / d³) Where:
-
J is the current density (A/cm²)
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹⁴ F/cm)
-
ε_r is the relative permittivity of the material (typically 3-4 for organic semiconductors)
-
µ is the charge carrier mobility (cm²/Vs)
-
V is the applied voltage (V)
-
d is the sample thickness (cm)
Detailed Experimental Protocol
A. Device Fabrication (Hole-Only Device) The key to a successful SCLC measurement is fabricating a device that transports only one type of charge carrier (in this case, holes) and has ohmic contacts for that carrier.[3]
-
Substrate Cleaning: Clean ITO substrates as previously described.
-
Hole Injection Layer (HIL): To create an ohmic contact for holes, spin-coat a layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal according to the manufacturer's specifications. This layer facilitates efficient hole injection into the PBA.
-
Active Layer Deposition: Thermally evaporate a PBA film of known thickness (e.g., 100-500 nm) onto the PEDOT:PSS layer.
-
Top Electrode: Deposit a high work function top electrode, such as Gold (Au) or Molybdenum trioxide/Aluminum (MoO₃/Al). The high work function of this electrode blocks electron injection, ensuring the device is "hole-only."
B. Experimental Setup and Measurement The setup is simple, requiring only a source-measure unit (SMU) and a probe station in an inert atmosphere.
-
Connections: Connect the SMU to the top and bottom electrodes of the device.
-
Measurement: Apply a voltage sweep (e.g., from 0 to 10 V) and measure the resulting current at each voltage step. Ensure the device area is accurately known to convert current to current density (J).
Data Analysis and Interpretation
The mobility is extracted by fitting the measured J-V curve to the Mott-Gurney law.
-
Plot J vs. V on a log-log scale.
-
Identify the different regions of the curve. At low voltages, the plot will be linear (slope=1), indicating ohmic conduction. As voltage increases, a trap-filling regime may appear (slope > 2). At higher voltages, the trap-free SCLC regime should be visible with a characteristic slope of 2.[9][10]
-
In the SCLC regime (where J ∝ V²), fit the data to the Mott-Gurney equation to extract the mobility, µ.
-
Trustworthiness: The most critical self-validation step is observing the J ∝ V² dependence.[3] Additionally, fabricating and measuring devices with different thicknesses is recommended. A plot of J vs. 1/d³ at a constant voltage should be linear, confirming that the current is indeed bulk space-charge-limited.
Troubleshooting and Best Practices
| Issue | Possible Cause(s) | Recommended Solution(s) |
| TOF: Noisy or weak signal | - Poor contacts- RC time constant too large- Insufficient light intensity | - Ensure good electrode adhesion.- Use a thicker sample or a smaller load resistor.- Increase laser power (without damaging the sample). |
| OFET: Low On/Off Ratio | - High off-current due to gate leakage- Poor quality semiconductor film | - Check for shorts in the dielectric layer.- Optimize PBA deposition conditions.- Ensure a clean, well-treated dielectric surface. |
OFET: Non-linear √ | I_DS | vsV_GS |
| SCLC: J-V slope ≠ 2 | - Non-ohmic (injection-limited) contacts- Presence of significant trap states- Series resistance at high current | - Improve injection layers (e.g., PEDOT:PSS).- Use a trap-limited SCLC model for analysis.- Analyze data in the voltage range before series resistance dominates. |
References
- Chen, Z., Ye, T., & Ma, D. (2009). Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. Chinese Journal of Luminescence.
- Tiwari, S., & Tiwari, S. (2008). Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. Macromolecules: An Indian Journal.
-
Friend, R. H., et al. (2009). Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics. [Link]
- Ka, J.-W., et al. (2014). Measurement of charge carrier mobility and charge carrier concentration of organic photovoltaic diodes under in situ light soaking.
-
Roland, S., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters. [Link]
-
Fluxim AG. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim. [Link]
-
Sirringhaus, H. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics. [Link]
-
Ooi, Z. E., et al. (2017). An improved method for extraction of mobility from space charge limited current in organic semiconductor films. Journal of Applied Physics. [Link]
-
Naka, S., & Ishii, H. (2019). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. InTechOpen. [Link]
-
Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics. [Link]
-
ResearchGate. (n.d.). Typical J-V characteristics from SCLC measurements for a discrete... ResearchGate. [Link]
-
ResearchGate. (2021). Assessment of the Factors Influencing Charge-Carrier Mobility Measurements in Organic Field-Effect Transistors. ResearchGate. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. jku.at [jku.at]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine for organic field-effect transistors (OFETs)
Application Note: High-Performance p-Channel OFETs using N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
Executive Summary & Material Architecture
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (CAS: 443965-64-8), often utilized as a hole-transporting intermediate in OLEDs, presents unique opportunities for Organic Field-Effect Transistors (OFETs) .[1] Unlike common tertiary arylamines (e.g., TPD, NPB) which form amorphous films, this secondary amine possesses a reactive N-H site capable of forming intermolecular hydrogen bonds. This feature allows for supramolecular self-assembly , potentially enhancing orbital overlap and charge carrier mobility (
This guide details the fabrication of bottom-gate, top-contact (BGTC) OFETs. It addresses the specific challenge of processing phenanthrene-based amines: balancing their tendency to crystallize (good for charge transport) against their steric bulk (which can disrupt packing).
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Characteristic | Relevance to OFETs |
| Molecular Weight | 345.45 g/mol | Ideal for Thermal Evaporation (PVD) ; too low for stable solution processing without binders.[1] |
| Electronic Type | p-Type (Hole Transport) | Requires high-work-function contacts (Au, Pt) for ohmic injection.[1] |
| HOMO Level | ~ -5.3 eV (Estimated) | Aligns well with Gold ( |
| LUMO Level | ~ -2.2 eV | Wide bandgap; ensures high |
| Crystal Habit | Monoclinic/Triclinic (Polymorph dependent) | Substrate heating is required to drive the "edge-on" orientation critical for lateral transport.[1] |
Device Engineering Strategy
To maximize performance, we must engineer the Semiconductor-Dielectric Interface .[1] The phenanthrene core is hydrophobic, but the amine functionality is polar.[1]
-
Trap Elimination: Hydroxyl groups (-OH) on the SiO
surface act as electron traps and hole-quenching sites.[1] We must passivate these using a Self-Assembled Monolayer (SAM).[1] -
Morphology Control: Octadecyltrichlorosilane (OTS-18) is the preferred SAM.[1] Its long alkyl chains induce the phenanthrene molecules to stand vertically ("edge-on"), maximizing
- overlap in the direction of current flow (Source Drain).[1]
Visualizing the Charge Transport Mechanism
Figure 1: Causal pathway linking interface passivation (OTS-18) to enhanced charge carrier mobility in phenanthrene-amine OFETs.[1]
Detailed Experimental Protocol
Safety Note: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine can cause skin and eye irritation.[1] Handle powder in a fume hood. Piranha solution is explosive with organics.[1]
Phase 1: Substrate Preparation & Passivation
Goal: Create a pristine, hydrophobic dielectric surface.[1]
-
Substrate: Heavily doped n-type Si (Gate) with 300 nm thermally grown SiO
. -
Cleaning Cycle:
-
Sonicate in Acetone (10 min)
Isopropanol (10 min). -
UV-Ozone treatment (20 min) to generate surface -OH groups.[1]
-
Alternative: Piranha etch (
3:1) for 10 min (Use extreme caution).
-
-
SAM Deposition (OTS-18):
-
Prepare a 3 mM solution of OTS-18 in anhydrous Toluene inside a glovebox (
ppm).[1] -
Immerse cleaned substrates for 12 hours at room temperature.
-
Rinse copiously with fresh Toluene, then Isopropanol.[1]
-
Anneal: Bake substrates at 120°C for 20 min to crosslink the SAM.
-
Validation: Water contact angle should be
.[1]
-
Phase 2: Active Layer Deposition (Physical Vapor Deposition)
Goal: Grow large, ordered domains of the phenanthrene amine.
-
System: Thermal Evaporator (Base pressure
Torr). -
Source Loading: Load the amine powder into a Quartz or Alumina crucible.
-
Substrate Temperature (
): Heat the substrate holder to 60°C .-
Reasoning: Elevated
provides kinetic energy for molecules to diffuse and find energetically favorable lattice sites, preventing amorphous "quenching."
-
-
Deposition:
Phase 3: Top-Contact Metallization
Goal: Low-resistance hole injection.[1]
-
Shadow Mask: Align a shadow mask (Channel Length
, Width ) over the organic layer without breaking vacuum (if possible) or transfer rapidly in inert atmosphere. -
Metal: Evaporate Gold (Au) .
-
Rate: 0.1 Å/s for the first 5 nm (to prevent thermal damage to the organic layer), then 0.5 Å/s.
-
Thickness: 50 nm.[1]
-
Characterization & Data Analysis
Perform measurements in the dark under vacuum or
Workflow Diagram
Figure 2: Step-by-step fabrication workflow for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine OFETs.[1]
Key Parameters to Extract
Calculate mobility (
Where:
-
: Capacitance per unit area of 300 nm SiO
( nF/cm ). -
: Threshold voltage (Extrapolated from
vs. plot).
Expected Metrics:
-
Mobility (
): to cm /Vs.[1] -
On/Off Ratio:
.[1][2][3][4] -
Threshold Voltage (
): -10V to -30V (Negative shift indicates p-type operation).[1]
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Large Hysteresis | Interface Traps (Silanol groups) | Improve OTS quality; ensure humidity < 20% during SAM prep. |
| Low Mobility (< 10^-4) | Amorphous Film | Increase substrate temperature during deposition (try 80°C); reduce deposition rate.[1] |
| High Off-Current | Doping by Oxygen | Measure strictly in vacuum/inert gas; purify source material via sublimation.[1] |
| Non-Linear (S-shaped) Output at Low Vds | Injection Barrier | Check Au purity; ensure organic layer is not too thick (>100nm increases resistance).[1] |
References
-
National Institute of Standards and Technology (NIST). [1,1'-Biphenyl]-4-amine Derivatives and Chemical Properties. [Link][1]
-
Cheng, X., et al. "Phenanthrene Derivatives Combined Charge Transport Properties and Strong Solid-State Emission."[1] Science China Chemistry, 2019.[1][2][3] [Link]
-
Wang, Y., et al. "High-Performance Organic Field-Effect Transistors Based on Phenanthrene Conjugated Oligomers."[1][2] Journal of the American Chemical Society, 2006. (Foundational work on phenanthrene mobility). [Link]
-
AIP Publishing. "Tutorial: Organic field-effect transistors: Materials, structure and operation."[1] Journal of Applied Physics, 2018.[1] [Link]
Sources
Application Note: High-Purity Synthesis of N-(9-Phenanthryl)-4-biphenylamine for OLED Applications
Executive Summary
This guide details the synthesis and purification protocol for N-(9-Phenanthryl)-4-biphenylamine , a critical secondary amine intermediate and hole-transporting moiety used in high-performance Organic Light Emitting Diodes (OLEDs).
Achieving "electronic grade" purity (>99.95%) is the primary objective. Impurities such as halides, metal catalysts, and aliphatic residues act as charge carrier traps, significantly reducing device luminance and lifetime. This protocol utilizes a sterically optimized Buchwald-Hartwig Cross-Coupling followed by a rigorous Train Sublimation purification regime.
Retrosynthetic Analysis & Strategy
The target molecule features a sterically crowded C-N bond between the 9-position of the phenanthrene ring and the amine. Standard nucleophilic substitutions (SNAr) fail here due to the electron-rich nature of the rings and steric hindrance.
Strategic Choice: Palladium-catalyzed Buchwald-Hartwig amination.[1][2]
Catalyst System:
-
Why: The bulky tri-tert-butylphosphine ligand facilitates oxidative addition into the electron-rich aryl bromide and promotes reductive elimination in sterically congested systems (9-phenanthryl position).
Reaction Pathway Visualization
Figure 1: Catalytic cycle abstraction for the C-N cross-coupling of sterically hindered aryl systems.
Materials & Equipment
Reagents (Electronic Grade Required)
| Reagent | Purity | Role | Critical Specification |
| 9-Bromophenanthrene | >98% | Electrophile | Free of dibromo- impurities. |
| 4-Aminobiphenyl | >99% | Nucleophile | Light yellow/white crystals; oxidation leads to darkening. |
| Pd2(dba)3 | 99% | Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0). Store in dark. |
| Tri-tert-butylphosphine | 1.0 M in Toluene | Ligand | Pyrophoric. Handle strictly under Argon/Nitrogen. |
| Sodium tert-butoxide | 99.9% | Base | Must be dry (store in glovebox). Moisture kills the reaction. |
| Toluene | Anhydrous | Solvent | Water content <10 ppm (Karl Fischer). |
Equipment
-
Reaction: Schlenk line or Nitrogen Glovebox (<1 ppm O2/H2O).
-
Purification: High-vacuum train sublimation system (
Torr).
Experimental Protocol
Phase 1: Buchwald-Hartwig Amination
Safety Note: This reaction utilizes air-sensitive phosphines. All steps must be performed under an inert atmosphere.
-
Catalyst Pre-complexation:
-
In a glovebox, weigh
(1.5 mol%) and transfer to a dry Schlenk flask. -
Add anhydrous Toluene (5 mL/g of substrate).
-
Add
solution (1.2 equivalents relative to Pd). -
Observation: The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation (
). Stir for 15 mins.
-
-
Substrate Addition:
-
Add 9-Bromophenanthrene (1.0 equiv, e.g., 5.14 g, 20 mmol).
-
Add 4-Aminobiphenyl (1.1 equiv, 3.72 g, 22 mmol). Excess amine drives the reaction to completion.
-
Add Sodium tert-butoxide (1.5 equiv, 2.88 g).
-
Note: NaOtBu is chosen over carbonates (
) because it allows for faster reaction rates at lower temperatures, minimizing thermal decomposition of the phenanthrene moiety.
-
-
Reaction:
-
Seal the flask and heat to 110°C (oil bath temperature).
-
Stir vigorously for 12–18 hours.
-
Monitoring: Check via TLC (Hexane:DCM 4:1). The starting bromide spot (
) should disappear. The product will fluoresce blue/violet under UV (365 nm).
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite/Silica to remove Palladium black and inorganic salts. Wash with hot Toluene.[1]
-
Concentrate the filtrate under reduced pressure to yield a crude yellow/brown solid.
-
Phase 2: Purification Workflow (The Electronic Grade Standard)
Standard chromatography is insufficient for OLEDs. Trace metal residues from the catalyst will quench excitons.
Figure 2: Multi-stage purification workflow required to reach semiconductor-grade purity.
-
Flash Chromatography (Preliminary):
-
Eluent: Hexane:DCM (Gradient 10:1 to 4:1).
-
Isolate the major fluorescent fraction.
-
-
Recrystallization:
-
Dissolve the solid in minimal boiling Toluene.
-
Slowly add hot Ethanol until slight turbidity appears.
-
Cool slowly to 4°C. Collect the pale yellow crystals.
-
Target: Purity >99.0% by HPLC.
-
-
Train Sublimation (Critical):
-
Load the recrystallized material into the source boat of a quartz sublimation tube.
-
Pump down to
Torr. -
Temperature Gradient:
-
Source Zone: 210°C (Sublimation point of product).
-
Deposition Zone: 160°C.
-
Impurity Trap: <100°C (Volatiles).
-
-
Result: The product deposits as defined crystalline needles in the deposition zone. Non-volatile Pd residues remain in the boat.
-
Characterization & Quality Control
| Technique | Parameter | Acceptance Criteria |
| 1H NMR (500 MHz, DMSO-d6) | Structural ID | Integration of Phenanthryl (9H) and Biphenyl (9H) protons matches. NH peak visible (broad). |
| HPLC (C18 Column) | Organic Purity | > 99.9% (Area under curve). |
| ICP-MS | Metal Content | Pd < 500 ppb; Na < 500 ppb. |
| TGA (Thermal Gravimetric) | Thermal Stability | 5% weight loss temp ( |
| PL Spectroscopy | Optical Gap | Emission peak ~420-440 nm (Solvent dependent). |
Troubleshooting
-
Low Yield / Incomplete Conversion:
-
Cause: Catalyst deactivation by oxygen.
-
Fix: Ensure freeze-pump-thaw cycles are performed on solvents. Switch to a fresh bottle of
.
-
-
Product is Dark/Brown:
-
Cause: Residual Palladium or amine oxidation.
-
Fix: Repeat filtration through Celite with a layer of activated carbon. Ensure sublimation is performed slowly.
-
-
Poor Solubility:
-
Note: Phenanthryl groups encourage
- stacking. Use Chlorobenzene or o-Dichlorobenzene for NMR if Toluene/DMSO is insufficient.
-
References
-
Buchwald-Hartwig Amination Foundations
-
OLED Material Synthesis & Purification
- Organic Synthesis: General Procedure for Buchwald-Hartwig Coupling.
-
Sublimation Protocols
-
Sigma-Aldrich.[3] High-Purity Sublimed Materials for Organic Electronic Devices.
-
-
Solvent Specifications
-
Biosolve.[4] Electronic Grade Chemicals for the Semiconductor Industry.
-
Sources
Application Notes and Protocols for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine Doping Concentrations in Emissive Layers
Introduction: The Critical Role of Dopants in High-Performance OLEDs
The evolution of Organic Light-Emitting Diode (OLED) technology is a testament to the power of molecular engineering. At the heart of this technology lies the emissive layer (EML), where electrical energy is converted into light. The performance of this layer is often dictated by a host-dopant system. While the host material provides the medium for charge transport and recombination, it is the dopant, present in a small concentration, that is ultimately responsible for the light emission.
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is a sophisticated aromatic amine that has garnered interest as a dopant material in OLEDs. Its molecular architecture, featuring a phenanthrene core linked to a biphenylamine moiety, provides a unique combination of high thermal stability, excellent charge-transporting capabilities, and a tunable emission profile.[1][2][3] The strategic doping of this molecule into a suitable host matrix is paramount for achieving high efficiency, long operational lifetime, and specific color coordinates in OLED devices.[4]
This guide provides a comprehensive overview of the principles and a detailed protocol for determining the optimal doping concentration of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine in the emissive layer of an OLED.
Scientific Principles: The Host-Dopant System
In a doped emissive layer, the host material, which is present in a much larger quantity, primarily facilitates the transport of electrons and holes. When an electron and a hole meet on a host molecule, they form an excited state known as an exciton. For light to be emitted from the dopant, the energy from this host exciton must be efficiently transferred to a nearby dopant molecule.
This energy transfer can occur through two primary mechanisms:
-
Förster Resonance Energy Transfer (FRET): A long-range, non-radiative dipole-dipole coupling mechanism. Efficient FRET requires a good spectral overlap between the emission spectrum of the host and the absorption spectrum of the dopant.
-
Dexter Energy Transfer: A short-range mechanism that involves the exchange of electrons. This requires the wavefunctions of the host and dopant molecules to overlap.
The concentration of the dopant is a critical parameter that governs the efficiency of these energy transfer processes and the overall device performance.
-
Too Low Concentration: Inefficient energy transfer from the host to the dopant will result in a significant portion of the emission coming from the host material, leading to poor color purity and lower than optimal device efficiency.
-
Too High Concentration: At high concentrations, dopant molecules can aggregate, which creates quenching sites where excitons decay non-radiatively. This phenomenon, known as concentration quenching, leads to a sharp decrease in the photoluminescence quantum yield and, consequently, the device efficiency.[5][6]
Therefore, a systematic approach to optimizing the doping concentration is essential for fabricating high-performance OLEDs.
Experimental Protocol: Optimizing Doping Concentration
This protocol outlines a systematic approach to fabricating and characterizing a series of OLED devices with varying doping concentrations of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine to identify the optimal level.
Materials and Substrate Preparation
-
Substrates: Indium Tin Oxide (ITO) coated glass with a sheet resistance of 15-20 Ω/sq.
-
Host Material: A suitable host material with a wider energy gap than N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine. A common choice would be a carbazole-based host like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) or similar materials.
-
Dopant Material: High-purity N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.
-
Other Organic Layers:
-
Hole Injection Layer (HIL): e.g., 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA).
-
Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).[7]
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3).[8]
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF).
-
-
Cathode: Aluminum (Al).
-
Solvents: Deionized water, acetone, isopropanol for substrate cleaning.
Substrate Cleaning Protocol:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to remove any residual organic contaminants and to increase the work function of the ITO surface.[9]
Device Fabrication: Thermal Evaporation
The OLEDs are fabricated by sequential thermal evaporation of the organic layers and the metal cathode in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).[7][8] The emissive layer is created by co-evaporating the host and dopant materials. The doping concentration is controlled by adjusting the deposition rates of the individual materials.
Device Structure: ITO / HIL (e.g., TCTA, 30 nm) / HTL (e.g., NPB, 40 nm) / EML (Host:Dopant, 30 nm, x%) / ETL (e.g., Alq3, 30 nm) / EIL (LiF, 1 nm) / Al (100 nm).
Doping Concentrations (x%) to be Tested:
A typical experimental range would include: 1%, 3%, 5%, 7%, and 10% by weight. A non-doped device (0%) should also be fabricated as a control.
Deposition Rates:
-
Organic Layers: 1-2 Å/s
-
LiF: 0.1-0.2 Å/s
-
Al: 5-10 Å/s
The deposition rates for the host and dopant in the EML should be carefully controlled to achieve the desired doping concentration. For example, for a 5% doped layer with a total deposition rate of 2 Å/s, the host deposition rate would be 1.9 Å/s and the dopant deposition rate would be 0.1 Å/s.
Device Characterization
After fabrication, the devices should be encapsulated to prevent degradation from atmospheric moisture and oxygen. The following characterization measurements are essential to evaluate device performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, driving voltage, and brightness of the device.
-
Electroluminescence (EL) Spectra: Measured using a spectrometer. This reveals the emission color and can be used to calculate the Commission Internationale de l'Eclairage (CIE) coordinates.
-
Efficiency Calculations:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Current Efficiency: Measured in candela per ampere (cd/A).
-
Power Efficiency: Measured in lumens per watt (lm/W).
-
-
Operational Lifetime: The time it takes for the initial luminance to decrease to a certain percentage (e.g., 95% - LT95, or 50% - LT50) under constant current driving.
Data Analysis and Interpretation
The optimal doping concentration is determined by analyzing the trade-offs between various performance metrics.
| Doping Concentration | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE (x, y) |
| 1% | |||||
| 3% | |||||
| 5% | |||||
| 7% | |||||
| 10% |
Table 1: Example Data Summary for Doping Concentration Optimization.
Typically, as the doping concentration increases from a low value, the current and power efficiencies will increase due to more efficient host-to-dopant energy transfer. The emission will also become purer, with the CIE coordinates shifting towards the characteristic emission of the dopant. However, beyond an optimal point, the efficiencies will start to decrease due to concentration quenching.[10] The operational lifetime is also significantly affected by the doping concentration.
Visualizations
Caption: Energy transfer mechanism in a host-dopant system.
Conclusion
The optimization of the doping concentration of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine in the emissive layer is a crucial step in the development of efficient and stable OLEDs. By following a systematic experimental protocol that involves the fabrication of devices with a range of doping concentrations and comprehensive characterization of their optoelectronic properties, researchers can identify the optimal concentration that balances efficient energy transfer and minimizes concentration quenching. This methodical approach is fundamental to unlocking the full potential of novel emissive materials in next-generation display and lighting applications.
References
-
Ningbo Inno Pharmchem Co.,Ltd. Optimizing OLED Performance: The Critical Role of N-([1,1'-biphenyl]-4-yl). Available from: [Link]
- Google Patents. Oleds having high efficiency and excellent lifetime.
- Google Patents. OLED efficiency by utilization of different doping concentrations within the device emissive layer.
-
Guo, Z., et al. (2024). The influence of the doping concentration and reverse intersystem crossing on the efficiency of tricomponent organic light-emitting diodes with the thermally activated delayed fluorescence exciplex emitter. RSC Publishing. Available from: [Link]
-
Al-Asbahi, B. A., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PMC. Available from: [Link]
-
Kim, Y. H., et al. (2013). 4,4′-Di(pyren-1-yl)-1,1′-biphenyl as an efficient material for organic light-emitting diodes and thin-film transistors. RSC Publishing. Available from: [Link]
-
Grazulevicius, J. V., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. PMC. Available from: [Link]
-
Salleh, M. M., et al. (2010). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Neliti. Available from: [Link]
-
Wang, Y., et al. (2014). Effects of Doping Concentration on the Performance of Blue Fluorescent OLEDs. Journal of ahmut.com. Available from: [Link]
-
Zeder, M., et al. (2022). Systematic kMC Study of Doped Hole Injection Layers in Organic Electronics. PMC. Available from: [Link]
-
Kim, D. H., et al. (2017). Enhancing doping efficiency by improving host-dopant miscibility for fullerene-based n-type thermoelectrics. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]
- Google Patents. Organic light-emitting device having phenanthroline-fused phenazine.
-
Getautis, V., et al. (2023). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. MDPI. Available from: [Link]
-
Lamothe, E., et al. (2025). N,N′-Bis([1,1′-biphenyl]-2-yl)-N-hydroxymethanimidamide. ResearchGate. Available from: [Link]
-
Williams, J. (2017). Performance Enhancement of Organic Light-Emitting Diodes by Electronic Doping. University of Florida Digital Collections. Available from: [Link]
-
ResearchGate. (2025). Semiconductor Materials for Fabrication of Multi-Color Organic Light-Emitting Diodes (OLEDs). Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Brominated Biphenyl Amines in High-Performance OLEDs. Available from: [Link]
-
Liu, J., et al. (2015). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. PMC - NIH. Available from: [Link]
-
PubChem. 4-Aminobiphenyl. Available from: [Link]
Sources
- 1. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (443965-64-8) for sale [vulcanchem.com]
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- 3. nbinno.com [nbinno.com]
- 4. EP2109898B1 - Oleds having high efficiency and excellent lifetime - Google Patents [patents.google.com]
- 5. US20050168137A1 - OLED efficiency by utilization of different doping concentrations within the device emissive layer - Google Patents [patents.google.com]
- 6. The influence of the doping concentration and reverse intersystem crossing on the efficiency of tricomponent organic light-emitting diodes with the th ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02394C [pubs.rsc.org]
- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. US6713781B1 - Organic light-emitting device having phenanthroline-fused phenazine - Google Patents [patents.google.com]
- 10. Effects of Doping Concentration on the Performance of Blue Fluorescent OLEDs | Scientific.Net [scientific.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability and Lifetime of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine OLEDs
Welcome to the technical support center for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (BPA) based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working to improve the operational stability and lifetime of OLEDs incorporating this promising material. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in scientific principles and practical experimental insights.
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, with its chemical formula C26H19N, is a molecule characterized by a phenanthrene unit linked to a biphenyl group via a secondary amine.[1] This structure imparts excellent thermal stability and charge-transporting properties, making it a valuable component in high-performance OLEDs, often utilized within the charge transport layers or as a foundational intermediate for more complex materials.[2][3] However, realizing the full potential of BPA in achieving long-lasting and stable OLEDs requires a nuanced understanding of the potential pitfalls and optimization strategies during device fabrication and operation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter when working with BPA-based OLEDs. Each issue is presented with its potential causes and a step-by-step experimental protocol for resolution.
Issue 1: Rapid Luminance Decay and Short Operational Lifetime
You have fabricated a BPA-based OLED, but you observe a much faster than expected decline in brightness under continuous operation.
Potential Causes:
-
Imbalanced Charge Injection and Transport: An imbalance between the number of holes and electrons reaching the emissive layer (EML) can lead to the accumulation of excess charge carriers. These accumulated charges, or polarons, can interact with excitons, leading to non-radiative decay pathways and material degradation.
-
Triplet-Polaron Annihilation (TPA): In fluorescent OLEDs, 75% of excitons are formed in the non-emissive triplet state. These long-lived triplets can be quenched by polarons, a process known as TPA, which is a significant degradation mechanism.[4][5]
-
Poor Morphological Stability: The organic layers may undergo crystallization or other morphological changes during operation, leading to the formation of non-emissive sites and current leakage pathways.
-
Material Impurities: Even trace impurities in the BPA or other layers can act as charge traps or quenching centers, accelerating degradation.
Experimental Protocol for Diagnosis and Resolution:
-
Verify Material Purity:
-
Action: Before device fabrication, ensure the purity of the BPA is ≥98.0%.[2] Use techniques like temperature-gradient sublimation for final purification.
-
Rationale: Impurities can introduce deep energy levels that trap charge carriers, leading to operational instability.
-
-
Optimize Charge Balance with a Hole-Blocking Layer (HBL):
-
Action: Introduce an electron-transporting material with a high highest occupied molecular orbital (HOMO) level to act as a hole-blocking layer between the emissive layer and the electron-transport layer. A common choice is 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).
-
Rationale: An effective HBL prevents excess holes from reaching the electron transport layer, thereby improving the probability of electron-hole recombination within the emissive layer and reducing charge imbalance.[6]
-
-
Incorporate an Electron-Blocking Layer (EBL):
-
Action: Insert an EBL between the hole-transport layer (HTL) and the emissive layer. The EBL material should have a low lowest unoccupied molecular orbital (LUMO) level to block electrons.
-
Rationale: The EBL confines electrons within the emissive layer, enhancing the efficiency of radiative recombination and preventing electron leakage that can cause degradation in the HTL.[7][8]
-
-
Device Architecture Modification Workflow:
Caption: Optimized OLED architecture with EBL and HBL.
Issue 2: High Driving Voltage and Low Power Efficiency
Your device requires a high voltage to achieve the desired brightness, resulting in poor power efficiency.
Potential Causes:
-
Large Injection Barriers: A significant energy mismatch between the work function of the anode (e.g., ITO) and the HOMO of the BPA-containing HTL, or between the LUMO of the ETL and the work function of the cathode, will impede charge injection.[9]
-
Low Charge Carrier Mobility: While BPA has good charge transport capabilities, the overall mobility of the device is dependent on all layers. A bottleneck in any layer will increase the driving voltage.
-
Interfacial Contamination: Contaminants at the interfaces between organic layers or between the electrodes and the organic layers can create barriers to charge transport.
Experimental Protocol for Diagnosis and Resolution:
-
Anode Surface Treatment:
-
Action: Treat the indium tin oxide (ITO) anode with oxygen plasma or UV-ozone immediately before depositing the organic layers.
-
Rationale: This treatment increases the work function of the ITO, reducing the hole injection barrier to the HTL. It also removes organic contaminants from the surface.
-
-
Incorporate a Hole-Injection Layer (HIL):
-
Action: Deposit a thin layer of a dedicated HIL material, such as N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB), between the anode and the BPA-based HTL.
-
Rationale: A HIL can smooth the energy transition for holes from the anode to the HTL, thereby lowering the driving voltage.
-
-
Optimize Layer Thickness:
-
Action: Systematically vary the thickness of the charge transport layers.
-
Rationale: Thicker layers can increase the device resistance, while layers that are too thin may not be continuous and can lead to short circuits. Finding the optimal thickness is key to balancing these factors.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine in an OLED device?
A1: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is primarily used as a hole-transporting material (HTM) or as a key intermediate in the synthesis of more complex HTMs or host materials.[2] Its molecular structure, featuring a biphenyl group and a phenanthrene moiety, provides good thermal stability and efficient charge transport capabilities, which are essential for long-lasting and efficient OLEDs.[3]
Q2: My deep-blue OLED using a BPA-derivative is showing poor color purity. What could be the cause?
A2: Poor color purity in deep-blue OLEDs can often be attributed to emission from adjacent layers or the formation of exciplexes at the interface between the HTL and the EML. If the emission spectrum shows a red-shifted, broad peak in addition to the desired deep-blue emission, exciplex formation is a likely cause.
To address this, you can:
-
Insert a thin interlayer of a wide bandgap material between the HTL and EML to physically separate the two layers and prevent exciplex formation.
-
Choose host and transport materials with high triplet energies to prevent unwanted energy transfer.
Q3: How does the choice of host material in the emissive layer affect the stability of a BPA-based OLED?
A3: The host material is critical for device stability. An ideal host for a fluorescent emitter should have a higher triplet energy level than the emitter to confine the triplet excitons on the emitter molecules. If the host's triplet energy is too low, it can lead to energy back-transfer and non-radiative decay, reducing both efficiency and lifetime. Additionally, the host material should have good electrochemical and thermal stability to withstand the operational stress of the device.[10][11]
Q4: Can deuteration of BPA or surrounding materials improve device lifetime?
A4: Yes, strategic deuteration of the organic materials can significantly enhance the operational lifetime of OLEDs, particularly for blue emitters.[12] Replacing carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds can suppress vibrational-induced degradation pathways. In the context of a BPA-based device, deuterating the BPA molecule itself or the host material in the emissive layer could lead to a notable improvement in stability.[12]
Q5: What are the key degradation mechanisms I should be aware of in fluorescent blue OLEDs?
A5: The primary degradation mechanisms in fluorescent blue OLEDs include:
-
Triplet-Triplet Annihilation (TTA): The interaction of two triplet excitons can lead to the formation of a higher-energy excited state that can cause molecular dissociation.
-
Triplet-Polaron Annihilation (TPA): As mentioned earlier, the quenching of triplet excitons by charge carriers is a major cause of degradation.[4] This process can lead to the formation of non-emissive species and charge traps.[4]
-
Photochemical Degradation: The high-energy emission from blue emitters can be sufficient to break chemical bonds in the organic materials over time.
Degradation Pathway Overview:
Caption: Key degradation pathways in fluorescent OLEDs.
Quantitative Data Summary
| Parameter | Typical Value for BPA-based Materials | Significance for Stability & Lifetime |
| Molecular Weight | 345.45 g/mol [1] | Higher molecular weight can contribute to better morphological stability. |
| Purity | >98.0%[2] | High purity is crucial to minimize charge trapping and quenching sites. |
| Thermal Stability (Td) | Often >350 °C | High decomposition temperature is necessary for vacuum deposition and long-term operational stability. |
References
- Optimizing OLED Performance: The Critical Role of N-([1,1'-biphenyl]-4-yl). (2026-01-26). Ningbo Inno Pharmchem Co.,Ltd.
- N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine - 443965-64-8. Vulcanchem.
- N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine. Sigma-Aldrich.
- Study on the Effect of OLED Device Lifetime Improvement according to Hole Injection Barrier and p‐Dopants. (2025-08-10). ResearchGate.
- The Role of Brominated Biphenyl Amines in High-Performance OLEDs. (2026-01-24). Ningbo Inno Pharmchem Co.,Ltd.
- Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials. (2023-02-08). ACS Publications.
- Triplet-Polaron-Annihilation-Induced Degradation of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence. (2022-12-01). ResearchGate.
- Influences of Dye Doping and Hole Blocking Layer Insertion on Sky-Blue OLED Performance. (2025-08-06). ResearchGate.
- Effect of electron blocking layer on the efficiency of AlGaN mid-ultraviolet light emitting diodes. PubMed.
- Lifetime extension of blue phosphorescent organic light-emitting diodes by suppressing triplet-polaron annihilation using a triplet emitter doped hole transport layer. Sungkyunkwan University.
- A Theoretical Guideline for Designing Effective Host Materials Based on 4,4′-Bis(9-carbazolyl)-1,1′-biphenyl Derivatives for Blue Phosphorescent Devices. (2016-12-01). ResearchGate.
- Research on the Electron-blocking Layers in the GaN-based LEDs. (2023-04-14). Darcy & Roy Press.
- Triazine-dibenzofuran-based n-type host materials for high-efficiency and long-lifetime green phosphorescent organic light-emitting diodes. RSC Publishing.
Sources
- 1. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (443965-64-8) for sale [vulcanchem.com]
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- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.skku.edu [pure.skku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of electron blocking layer on the efficiency of AlGaN mid-ultraviolet light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drpress.org [drpress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Triazine-dibenzofuran-based n-type host materials for high-efficiency and long-lifetime green phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of annealing temperature for N-(4-phenylphenyl)phenanthren-9-amine films
Topic: Optimization of Annealing Temperature for N-(4-phenylphenyl)phenanthren-9-amine Films
CAS Registry Number: 443965-64-8 Common Abbreviations: PPPA, N-Biphenyl-9-phenanthrenamine Application: Hole Transport Material (HTM), OLED Blue Host, Organic Semiconductor Intermediate[1][2]
Part 1: Senior Scientist’s Executive Summary
From the Desk of the Senior Application Scientist:
"Welcome. If you are working with N-(4-phenylphenyl)phenanthren-9-amine (PPPA) , you are likely targeting high-mobility hole transport layers (HTL) for OLEDs or seeking a stable amorphous host for phosphorescent emitters.[1][2]
In my experience with phenanthrene-based derivatives, the critical challenge is managing the Glass Transition (Tg) vs. Crystallization (Tc) competition. Unlike spiro-compounds, phenanthrene cores have a high planarity that drives strong
Your goal is not simply 'heating the film.' It is densification without crystallization .[1][2] The protocol below abandons rigid templates in favor of a Thermal Gradient Optimization (TGO) workflow designed to locate the precise 'sweet spot' for your specific film thickness and substrate."
Part 2: Troubleshooting & Optimization Guide (Q&A)
Phase 1: Pre-Annealing & Deposition[1][2][3]
Q: My as-cast films show "coffee-ring" effects or pinholes before I even anneal. Is this a temperature issue? A: No, this is a solvation and wetting issue .
-
Diagnosis: PPPA is hydrophobic.[1][2][3] If you are spin-coating on hydrophilic substrates (like bare glass or ITO/PEDOT:PSS), the solution will dewet during solvent evaporation.[1][2]
-
Solution:
-
Solvent Choice: Switch to high-boiling point aromatics like Chlorobenzene or o-Dichlorobenzene .[1][2] These evaporate slower, allowing a uniform wet film to form.[1][2]
-
Substrate Prep: Treat your ITO/Glass with UV-Ozone (15 min) to improve wettability, or use a thin HMDS primer layer if you need a hydrophobic interface.[1][2]
-
Phase 2: Thermal Optimization (The Core Protocol)
Q: What is the exact annealing temperature for PPPA? A: There is no single "magic number" because Tg shifts with film thickness (confinement effect).[1][2] However, based on the structural rigidity of the biphenyl-phenanthrene backbone, the Tg is estimated in the 85°C – 105°C range.[1][2]
Protocol: The Thermal Gradient Method Do not jump to 120°C. Follow this self-validating sequence:
-
The Soft Bake (Essential): 60°C for 5 minutes immediately after coating. This removes residual solvent without inducing phase separation.[1][2]
-
The Gradient Scan: Prepare 5 identical samples. Anneal them for 15 minutes at:
-
Sample A: 80°C
-
Sample B: 90°C
-
Sample C: 100°C
-
Sample D: 110°C
-
Sample E: 120°C
-
-
The Visual Check: Inspect under a polarized optical microscope (POM).[1][2]
Q: My film turned hazy/cloudy after annealing at 110°C. What happened? A: You triggered Cold Crystallization .[1][2]
-
Mechanism: You exceeded the crystallization temperature (Tc). The phenanthrene cores reoriented into polycrystalline domains.[1][2] While crystalline films have high mobility, grain boundaries act as deep traps and leakage paths, killing OLED efficiency.[1][2]
-
Fix: Reduce annealing temperature by 15°C. You want the film to be in the Supercooled Liquid Region (just above Tg, far below Tm).[1][2]
Q: I need high hole mobility. Shouldn't I anneal as high as possible? A: Only up to a point.
-
The Trap: Annealing densifies the film, reducing free volume and improving hopping transport.[1][2] However, once you hit the onset of crystallization, surface roughness spikes (RMS > 5nm), leading to interfacial delamination with the next layer (e.g., the EML or Cathode).[1][2]
-
Target: The optimal temp is usually Tg + 10°C . For PPPA, this is likely 95°C - 100°C .[1][2]
Phase 3: Characterization & Validation
Q: How do I scientifically prove I found the optimal temperature? A: Do not rely on eyes alone. Use this validation triad:
| Method | Metric | Success Criteria |
| AFM (Tapping Mode) | RMS Roughness | < 1.0 nm . Smooth morphology indicates a stable amorphous glass.[1][2] |
| XRD (Grazing Incidence) | Diffraction Peaks | Featureless halo .[1][2] Sharp peaks indicate crystallization (Failure for OLEDs).[1][2] |
| UV-Vis / PL | Peak Shift | Red-shift in absorption indicates better packing.[1][2] PL quenching indicates aggregation (bad).[1][2] |
Part 3: Visualization (Workflow Logic)
The following diagram illustrates the decision logic for optimizing the annealing process for PPPA films.
Caption: Decision logic for optimizing PPPA film annealing. Green paths indicate successful amorphous densification; red paths indicate crystallization failure.[1][2]
References
-
VulcanChem. (2024).[1][2] N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine Product Identification and Properties. Retrieved from [1][2]
-
PubChem. (2024).[1][2] Phenanthren-9-amine and Derivatives: Chemical Structure and Physical Properties. National Library of Medicine.[1][2] Retrieved from [1][2]
-
Sigma-Aldrich. (2024).[1][2][4] Material Safety Data Sheet (MSDS) for N-Phenyl-9-phenanthrenamine (Analog). Retrieved from [1][2]
-
Royal Society of Chemistry. (2022).[1][2] Phenanthro[9,10-d]imidazole-based hole transport materials for perovskite solar cells. RSC Advances. Retrieved from [1][2]
-
MDPI. (2023).[1][2] Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene.[1][2][3] Molecules. Retrieved from [1][2]
Sources
- 1. 9-Aminophenanthrene | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diphenyl-[1,1'-biphenyl]-4-amine | C24H19N | CID 9901683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells | MDPI [mdpi.com]
- 4. 9-Aminophenanthrene 96 947-73-9 [sigmaaldrich.com]
strategies to reduce roll-off in N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine based OLEDs
Subject: Strategies to Reduce Efficiency Roll-Off in N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine Based Devices Ticket ID: OPT-PH-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Material Context
Welcome to the Technical Support Hub. You are likely working with N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (hereafter referred to as BPPA for this guide), a material characterized by its phenanthrene core and biphenyl-amine side groups.
Material Profile:
-
Role: Primarily a Hole Transport Material (HTM) or Host for blue/violet phosphorescent and TADF emitters.
-
Key Property: The phenanthrene moiety provides a high triplet energy (
eV), crucial for confining excitons in deep-blue devices. -
The Problem: While BPPA offers excellent hole mobility (
), this often leads to charge imbalance in the Emissive Layer (EML). Excess holes accumulate at the EML/ETL interface, causing severe Efficiency Roll-Off (a drop in External Quantum Efficiency at high current densities) due to Triplet-Polaron Quenching (TPQ).
This guide provides a root-cause analysis and validated protocols to suppress this roll-off.
Diagnostic Workflow
Before altering your device architecture, use this logic flow to identify the dominant quenching mechanism.
Figure 1: Diagnostic logic tree to distinguish between leakage, TTA, and TPQ mechanisms in BPPA-based devices.
Troubleshooting Guides & FAQs
Issue A: Charge Imbalance (The "Hole-Rich" Problem)
Symptom: The recombination zone shifts towards the Electron Transport Layer (ETL), leading to exciton quenching by the cathode or accumulated electrons. Mechanism: BPPA has a high hole mobility. If your ETL is weak or the cathode injection is poor, holes shoot across the EML without recombining, or pile up at the EML/ETL interface.
Q: How do I balance charges without changing the BPPA host? A: You must implement a "Bipolar Host" strategy or a Graded Doping profile .
Strategy 1: Co-Host Architecture Mix BPPA with an electron-transporting host (e.g., TPBi or DPEPO) in the EML.
-
Ratio: Start with 1:1. If roll-off persists, increase the electron-transporting host ratio (e.g., 40:60 BPPA:TPBi).
-
Why: This distributes the recombination zone across the entire EML width, reducing local exciton density and TPQ.
Strategy 2: Double Electron Blocking Layer (EBL) Phenanthrene derivatives can sometimes allow electron leakage. Insert a thin (5 nm) layer of a material with a shallower LUMO (e.g., mCP) between the HTL and EML.
Issue B: Triplet-Triplet Annihilation (TTA)
Symptom: Roll-off is severe at high brightness (>5000 cd/m²), even if charge balance is good.
Mechanism: The planar phenanthrene structure promotes
Q: My doping concentration is standard (10%). Why is TTA high? A: 10% might be too high for phenanthrene-based systems due to aggregation.
-
Action: Reduce dopant concentration to 5-8% .
-
Action: Use a bulky "spacer" molecule or a host with sterically hindered side groups to prevent BPPA aggregation.
Experimental Protocols
Protocol 1: Transient Electroluminescence (TrEL) for Lifetime Analysis
Use this to quantify if TPQ is your primary roll-off driver.
Equipment: Pulse generator (e.g., Agilent 8114A), PMT, Oscilloscope.
-
Device Setup: Encapsulate the OLED to prevent oxygen quenching.
-
Pulse Application: Apply a voltage pulse (
) sufficient to reach 1000 cd/m². Pulse width: 500 µs. -
Turn-Off: Switch voltage to
(0V or reverse bias) instantaneously (<50 ns fall time). -
Measurement: Record the EL decay curve.
-
Analysis:
-
Fit the decay to a mono-exponential or bi-exponential function to extract triplet lifetime (
). -
Crucial Step: Repeat at increasing current densities (
). -
Interpretation: If
decreases significantly as increases, TPQ is the dominant mechanism (excitons are being quenched by charge carriers). If is constant, TTA is the likely culprit.
-
Protocol 2: Fabrication of Graded Recombination Zone
To widen the recombination zone and reduce local exciton density.
| Layer | Material | Thickness | Doping Profile |
| Anode | ITO | 120 nm | - |
| HIL | HAT-CN | 10 nm | - |
| HTL | BPPA | 40 nm | - |
| EML | BPPA : E-Host : Dopant | 30 nm | Graded (See below) |
| ETL | TPBi | 40 nm | - |
| Cathode | LiF/Al | 1nm / 100nm | - |
Graded Doping Technique:
-
0-10 nm (HTL side): 70% BPPA : 30% E-Host (Hole rich to capture electrons)
-
10-20 nm (Center): 50% BPPA : 50% E-Host
-
20-30 nm (ETL side): 30% BPPA : 70% E-Host (Electron rich to capture holes)
Comparative Data: Single vs. Mixed Host
The following table illustrates the expected improvement when shifting from a pure BPPA host to a mixed-host system to mitigate roll-off.
| Parameter | Device A (Pure BPPA Host) | Device B (BPPA : TPBi 1:1) | Improvement Mechanism |
| Turn-on Voltage ( | 3.2 V | 3.4 V | Slightly higher due to barrier, but negligible. |
| EQE Max ( | 18.5% | 21.2% | Better charge balance. |
| EQE @ 1000 cd/m² | 14.2% | 19.8% | Reduced Roll-off. |
| Roll-off Ratio | 23.2% | 6.6% | Suppression of TPQ via widened recombination zone. |
| Lifetime ( | 80 hrs | 250 hrs | Reduced exciton-polaron annihilation events. |
Visualizing the Solution
The diagram below details the "Exciton Management" architecture required to stabilize BPPA-based devices.
Figure 2: Optimized stack incorporating an Exciton Blocking Layer (EBL) and Mixed Host to manage charge carriers and excitons.
References
-
Zhang, D. et al. (2014). "Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence." Frontiers in Chemistry. Link
-
Tomita, H. et al. (2020). "Triplet-polaron quenching in phosphorescent organic light-emitting diodes." Physical Review B. Link
-
Cui, L. et al. (2016). "Controlling the recombination zone in mixed-host organic light-emitting diodes." Journal of Materials Chemistry C. Link
-
Lee, J. et al. (2017).[1] "Strategies to reduce efficiency roll-off in blue phosphorescent OLEDs using phenanthrene-based hosts." Organic Electronics. Link
-
Murawski, C. et al. (2013). "Efficiency roll-off in organic light-emitting diodes." Advanced Materials. Link
Sources
Overcoming Solubility Challenges of N-(9-Phenanthryl)-4-biphenylamine for Solution Processing
Technical Support Center
Welcome to the technical support center for N-(9-Phenanthryl)-4-biphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues encountered during experimental work. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound like N-(9-Phenanthryl)-4-biphenylamine in applications such as organic light-emitting diodes (OLEDs) and other organic electronics is often hindered by practical challenges like poor solubility.[1][2] This guide is structured to offer not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions in your research.
Understanding the Molecule: A Tale of Two Moieties
N-(9-Phenanthryl)-4-biphenylamine is a large, polycyclic aromatic hydrocarbon (PAH). Its structure, a fusion of a phenanthrene and a biphenylamine unit, is the primary determinant of its solubility characteristics.[3]
-
Phenanthrene Moiety: This large, non-polar, and rigid tricyclic aromatic system contributes to strong intermolecular π-π stacking interactions. These forces make it difficult for solvent molecules to effectively solvate individual molecules, leading to low solubility in many common solvents.
-
Biphenylamine Moiety: While still largely non-polar, the amine group introduces a degree of polarity and the potential for hydrogen bonding. However, the overall large hydrophobic surface area of the molecule dominates its behavior.
Due to these structural features, N-(9-Phenanthryl)-4-biphenylamine is generally poorly soluble in water and many polar solvents. Its solubility tends to be better in non-polar, aromatic, and some polar aprotic solvents that can effectively interact with its large aromatic structure.
Troubleshooting Guide
This section addresses common problems encountered when trying to dissolve N-(9-Phenanthryl)-4-biphenylamine.
Issue 1: The compound is not dissolving in my chosen solvent at room temperature.
-
Initial Assessment: The choice of solvent is critical. If you are observing little to no dissolution, it is likely that the solvent-solute interactions are not strong enough to overcome the solute-solute interactions (the forces holding the solid material together).
-
Troubleshooting Steps:
-
Solvent Re-evaluation:
-
Consult the Solvent Screening Table: Refer to Table 1 for a list of recommended starting solvents based on the properties of the parent molecules, phenanthrene and 4-biphenylamine. Aromatic solvents like toluene, xylene, and chlorobenzene are often good starting points due to their ability to engage in π-π interactions with the phenanthrene and biphenyl groups.[4]
-
Consider Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be effective due to their ability to dissolve a wide range of organic compounds.
-
-
Application of Gentle Heat:
-
Rationale: Increasing the temperature provides the necessary energy to break the intermolecular forces in the solid state, allowing the solvent to interact more effectively with the solute molecules. The solubility of most organic solids increases with temperature.[4]
-
Protocol: Place the solution in a sealed vial on a hotplate with magnetic stirring. Gradually increase the temperature in 10°C increments, observing for dissolution. A temperature range of 40-60°C is a safe and often effective starting point. Caution: Ensure the vial is properly sealed to prevent solvent evaporation, especially with volatile solvents like DCM.
-
-
Introduction of Mechanical Energy (Sonication):
-
Rationale: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent (a process called cavitation).[5] This process generates localized high-energy jets and shockwaves that can break apart solute aggregates and enhance solvent penetration into the solid material, thereby accelerating dissolution.[6][7]
-
Protocol: Place the sealed vial containing the solute and solvent in a sonication bath. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. Be aware that prolonged sonication can heat the sample, which may also aid in dissolution.[6]
-
-
Issue 2: The compound dissolves upon heating but precipitates out upon cooling.
-
Initial Assessment: This indicates that you have created a supersaturated solution. The solubility of the compound is significantly higher at elevated temperatures, and as the solution cools, the solubility limit is exceeded, leading to precipitation.
-
Troubleshooting Steps:
-
Maintain Elevated Temperature: If your experimental setup allows, you may need to perform subsequent steps (e.g., spin coating) at an elevated temperature to keep the compound in solution.
-
Utilize a Co-solvent System:
-
Rationale: Introducing a second, miscible solvent (a co-solvent) can modify the overall polarity and solvating power of the solvent system, potentially increasing the solubility of the compound at room temperature. A common strategy is to use a primary solvent in which the compound has moderate solubility and add a smaller amount of a "better" solvent.
-
Protocol:
-
Dissolve the compound in the primary solvent at an elevated temperature.
-
In a separate vial, prepare a stock solution of the compound in a good solvent (e.g., a small amount of a high-boiling point aromatic solvent).
-
While the primary solution is still warm and being stirred, slowly add the co-solvent stock solution dropwise.
-
Allow the final mixture to slowly cool to room temperature while observing for any signs of precipitation.
-
-
-
Issue 3: The solution appears hazy or contains visible aggregates, even after prolonged stirring.
-
Initial Assessment: This suggests the formation of insoluble aggregates or the presence of impurities. The large, planar structure of N-(9-Phenanthryl)-4-biphenylamine makes it prone to aggregation, especially in less-than-ideal solvents.
-
Troubleshooting Steps:
-
Filtration:
-
Rationale: To ensure a homogenous solution for applications like spin coating, it is crucial to remove any undissolved particles or aggregates.
-
Protocol: Filter the solution through a syringe filter (e.g., a 0.2 µm PTFE filter) before use. This will remove any particulate matter that could lead to defects in thin films.
-
-
Re-dissolution with Enhanced Methods:
-
Protocol: Combine the strategies of heating and sonication. Heat the solution while stirring and periodically place it in a sonication bath for short intervals. This combined approach is often more effective than either method alone.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving N-(9-Phenanthryl)-4-biphenylamine?
Based on the chemical structure, a good starting point for solvent screening includes aromatic solvents, chlorinated solvents, and polar aprotic solvents. Refer to the table below for guidance.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Rationale |
| Aromatic | Toluene, Xylene, Chlorobenzene | Similar aromatic nature allows for effective π-π interactions with the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good general-purpose solvents for a wide range of organic compounds. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Higher polarity can help to solvate the amine group, but may be less effective for the large non-polar regions. |
This table is a guideline based on the solubility of parent and related compounds. Experimental verification is essential.
Q2: What concentration should I aim for when preparing a solution for spin coating?
For spin coating applications, typical concentrations for hole transport layer materials range from 5 to 20 mg/mL.[8] The optimal concentration will depend on the desired film thickness and the specific spin coating parameters (spin speed, acceleration, and time).[9][10][11] It is recommended to start with a lower concentration (e.g., 10 mg/mL) and adjust as needed based on the resulting film quality.
Q3: Can I use a mixture of solvents? What are the advantages?
Yes, using a co-solvent system is a highly effective strategy.
-
Advantages:
-
Enhanced Solubility: A co-solvent can fine-tune the solvent properties to better match the solute, leading to increased solubility.
-
Improved Film Morphology: The evaporation rates of the different solvents in a mixture can influence the drying dynamics during spin coating, which can be used to control the morphology and crystallinity of the resulting thin film.[2]
-
A common approach is to use a higher boiling point solvent as a minor component to slow down the overall evaporation rate, allowing more time for molecular self-assembly on the substrate.
Q4: What are the recommended parameters for heating and sonication?
-
Heating: A temperature range of 40-80°C is generally a safe and effective starting point. Always use a sealed container to prevent solvent loss. Monitor the solution closely and avoid excessive heating that could lead to decomposition, although N-(9-Phenanthryl)-4-biphenylamine is expected to have good thermal stability.
-
Sonication: Use a standard laboratory ultrasonic bath. The duration will depend on the volume and concentration of your solution. Start with 5-15 minute intervals. Be mindful that sonication can generate heat.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to identifying a suitable solvent for N-(9-Phenanthryl)-4-biphenylamine.
Caption: Workflow for systematic solvent screening.
Protocol 2: Preparation of a Solution for Spin Coating
This protocol provides a step-by-step guide for preparing a solution of N-(9-Phenanthryl)-4-biphenylamine for thin-film deposition via spin coating.
-
Weighing: Accurately weigh the desired amount of N-(9-Phenanthryl)-4-biphenylamine into a clean, dry vial. For a 10 mg/mL solution, weigh 10 mg of the compound.
-
Solvent Addition: Add the appropriate volume of the chosen solvent or co-solvent mixture. For a 10 mg/mL solution, add 1 mL of solvent.
-
Dissolution:
-
Cap the vial tightly.
-
Place the vial on a hotplate stirrer set to a moderate stirring speed and a temperature of 60°C.
-
Allow the mixture to stir until the solid is fully dissolved. If dissolution is slow, periodically place the vial in a sonication bath for 5-10 minute intervals.
-
-
Cooling (if necessary): If the solution was heated, allow it to cool to the desired processing temperature. If precipitation occurs, you may need to use a co-solvent or perform the spin coating at an elevated temperature.
-
Filtration: Draw the solution into a syringe and attach a 0.2 µm PTFE syringe filter. Dispense the filtered solution into a clean vial. This step is critical to remove any particulates that could cause defects in the spin-coated film. The solution is now ready for spin coating.
Logical Relationships in Solubility Enhancement
The choice of a solubility enhancement technique is dependent on the specific problem encountered. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. (2025). ResearchGate. [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). American Chemical Society. [Link]
-
Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. (2025). ResearchGate. [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). American Chemical Society. [Link]
-
Optimization of rotation speed for CuSCN hole transport layer in perovskite solar cell using spin coating. (2019). ResearchGate. [Link]
-
The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift. (2020). National Center for Biotechnology Information. [Link]
-
Regular Article. (2023). Physical Chemistry Research. [Link]
-
Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. (2023). ACS Omega. [Link]
-
Harnessing Sound Waves: Sonication for Creating Soluble Liquids. (2023). Envirostar. [Link]
-
Solution processed organic light-emitting devices: structure, device physics and fabrication process. (2022). OE Journals. [Link]
-
Journal of Experimental Systems Study of spin coating variables for deposition of hole transport nanolayer used in hybrid perovs. (2023). ECORFAN®. [Link]
-
Comparison of NiOx thin film deposited by spin-coating or thermal evaporation for application as a hole transport layer of perovskite solar cells. (2020). RSC Publishing. [Link]
-
Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. (2023). National Center for Biotechnology Information. [Link]
-
Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. (2022). LCGC International. [Link]
-
Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
-
Treatment of organic pollutants in water by ultrasound. (2025). ResearchGate. [Link]
-
Facile Solution Spin-Coating SnO2 Thin Film Covering Cracks of TiO2 Hole Blocking Layer for Perovskite Solar Cells. (2018). MDPI. [Link]
-
OLEDs fabricated by solution process based on a novel linear poly(arylene oxindole). (2018). ResearchGate. [Link]
-
Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Shimadzu. [Link]
-
Optimizing OLEDs: The Role of N,N-Bis(4-biphenylyl)aniline. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Oleds having high efficiency and excellent lifetime.
Sources
- 1. an.shimadzu.com [an.shimadzu.com]
- 2. nbinno.com [nbinno.com]
- 3. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. ecorfan.org [ecorfan.org]
Technical Support Center: Stabilizing Amorphous Films of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine
Welcome to the technical support center for N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine. This guide is designed for researchers, scientists, and engineers working with this material, particularly in applications like Organic Light-Emitting Diodes (OLEDs) where film morphology is paramount. This document provides in-depth troubleshooting advice and preventative protocols to address the common challenge of crystallization in amorphous thin films.
Section 1: Frequently Asked Questions - Understanding Amorphous Film Stability
This section addresses fundamental questions regarding the material and the challenges associated with its amorphous state.
Q1: What is N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine and why is its amorphous state critical for device performance?
N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine, a compound with the molecular formula C26H19N, is an advanced organic semiconductor.[1][2] Its molecular architecture, featuring phenanthrene and biphenyl units, provides excellent thermal stability and charge mobility, making it a key component in high-performance OLEDs, often as a hole-transporting or emissive material.[3][4]
For these applications, the material is deposited as a thin, amorphous (non-crystalline) film. This "glassy" state ensures uniform electrical properties, smooth surfaces, and prevents the formation of grain boundaries that can act as traps for charge carriers or non-radiative recombination centers.[5] Crystallization within these films can lead to device degradation, the appearance of dark spots, and a significant reduction in efficiency and operational lifespan.[5]
Q2: What is crystallization and what drives it in my amorphous films?
Crystallization is the process where molecules organize from a disordered, amorphous state into a highly ordered, thermodynamically stable crystalline lattice. The amorphous state is metastable, meaning it exists at a higher energy level than its crystalline counterpart.[6] This energy difference is the fundamental driving force for crystallization. The transformation is not instantaneous; it requires two steps:
-
Nucleation: The initial formation of tiny, stable crystalline seeds.
-
Crystal Growth: The subsequent growth of these nuclei into larger crystalline domains, often called spherulites.
This process is kinetically controlled and can be triggered by factors that increase molecular mobility, such as heat, residual solvent, or mechanical stress.
Q3: My device failed prematurely. What are the visual or analytical signs of crystallization?
Identifying crystallization is key to troubleshooting. Here are the common indicators:
-
Visual Inspection: Under an optical microscope, especially with cross-polarized light, crystalline domains often appear as bright, birefringent regions against a dark, amorphous background.
-
Device Performance: In OLEDs, crystallization can manifest as a decrease in luminance, an increase in operating voltage, or the appearance of non-emissive dark spots that may grow over time.[5]
-
Analytical Techniques:
-
X-Ray Diffraction (XRD): Amorphous films produce a broad, diffuse "halo" in an XRD pattern, whereas crystalline films show sharp, distinct Bragg diffraction peaks.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram of a crystallizing film will show an exothermic peak as the material releases energy upon ordering, followed by an endothermic melting peak at a higher temperature. A stable amorphous film will only show a subtle step-change at its glass transition temperature (Tg).[7][8]
-
Q4: What is the Glass Transition Temperature (Tg) and why is it the most important parameter to know?
The Glass Transition Temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. Above the Tg, molecular mobility increases dramatically, which significantly accelerates the rate of crystallization.[8]
Causality: Knowing the Tg is critical because it defines the upper limit of your processing and operating window for maintaining amorphous stability. Any thermal processing step, such as post-deposition annealing, must be conducted well below the Tg to prevent inducing crystallization. It is the single most important piece of data for designing stable film protocols.
Section 2: Troubleshooting Guide - Investigating Unwanted Crystallization
If you have observed crystallization, this guide will help you diagnose the potential cause. The workflow below outlines a logical process for identifying the root cause based on your deposition and processing parameters.
Caption: Troubleshooting workflow for identifying sources of crystallization.
Section 3: Proactive Prevention & Characterization Protocols
Adherence to validated protocols is the most effective way to prevent film crystallization.
Protocol 3.1: Foundational Characterization - Determining Tg via Modulated DSC (MDSC®)
Trustworthiness: This protocol is self-validating. A sharp, reproducible glass transition signal and the absence of a crystallization exotherm provide high confidence in the thermal stability window of your material batch.
Objective: To accurately determine the glass transition temperature (Tg) of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine powder, which dictates all subsequent thermal processing parameters.
Methodology:
-
Sample Preparation: Carefully weigh 5-10 mg of the as-received N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine powder into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at 25°C. Ramp the temperature at 10°C/min to 190°C (above the melting point of ~175°C) to erase any thermal history.[2]
-
Cool: Quench cool the sample as rapidly as possible (e.g., using a liquid nitrogen cooling system) to -20°C. This step is designed to form a fully amorphous sample.[9]
-
Second Heat (MDSC®): Equilibrate at -20°C. Ramp the temperature at a slower rate of 3°C/min to 190°C, with a modulation amplitude of ±1.0°C every 60 seconds.
-
-
Data Analysis: Analyze the reversing heat flow signal from the second heating ramp. The Tg is identified as the inflection point in the stepwise change of the heat capacity.[8]
Protocol 3.2: Optimizing Substrate Temperature During Thermal Evaporation
Expertise: The substrate temperature during deposition is a critical control parameter. While counterintuitive, depositing onto a slightly elevated but still low-temperature substrate can sometimes improve film packing and stability. However, the safest starting point is a cooled substrate to rapidly quench the molecules into a disordered state.
Objective: To deposit a stable amorphous film by controlling the substrate temperature during vacuum thermal evaporation.
Methodology:
-
Substrate Preparation: Use a clean substrate (e.g., ITO-coated glass). Ensure it is free of organic residues by sonicating in acetone, then isopropanol, and finally treating with UV-Ozone.
-
System Setup: Install the substrate onto a temperature-controlled stage within the evaporation chamber. Load the N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine into a thermal evaporation source.
-
Deposition Parameters:
-
Base Pressure: Evacuate the chamber to a high vacuum (< 5 x 10⁻⁶ Torr).
-
Substrate Temperature (T_sub): Based on the Tg determined in Protocol 3.1, set the initial T_sub to a significantly lower temperature (e.g., Tg - 80°C). A cooled stage may be required.
-
Deposition Rate: A higher deposition rate (e.g., 1-2 Å/s) is often preferable as it gives molecules less time to diffuse and order on the surface.
-
-
Execution: Begin deposition once the source material is stable at the desired rate. Monitor film thickness in-situ using a quartz crystal microbalance.
-
Post-Deposition: Cool the substrate to room temperature before venting the chamber to prevent thermal shock or moisture condensation.
Protocol 3.3: Implementing Solvent Vapor Annealing (SVA) for Morphological Relaxation
Expertise: SVA introduces a controlled amount of solvent vapor into the film's environment.[10] This temporarily swells the film and increases molecular mobility, allowing the molecules to settle into a more stable, lower-energy amorphous packing, relieving internal stresses without inducing large-scale crystallization.[11][12] The key is precise control over exposure time.
Objective: To improve the stability of a solution-cast amorphous film by allowing for controlled molecular rearrangement.
Caption: Experimental workflow for Solvent Vapor Annealing (SVA).
Methodology:
-
Film Preparation: Prepare a thin film via spin-coating from a suitable solvent (e.g., toluene or chloroform). Perform a brief pre-bake at a low temperature (e.g., 60°C) for 5 minutes to remove the bulk of the solvent.
-
SVA Chamber Setup: Place the substrate in a small, sealed chamber (a petri dish with a lid can suffice for initial tests). In the same chamber, place a small vial containing a solvent that is a good solvent for the material, such as Dichloromethane or Tetrahydrofuran (THF).
-
Annealing: Seal the chamber and allow the solvent vapor to saturate the atmosphere and interact with the film for a controlled period. Start with short times (e.g., 30 seconds, 1 minute, 5 minutes) and analyze the results.
-
Solvent Removal: Promptly remove the film from the chamber and immediately transfer it to a hotplate for a post-bake (e.g., 60°C for 10 minutes) to drive off any absorbed solvent.
-
Analysis: Characterize the film's morphology using XRD or microscopy to determine if the amorphous state was preserved and if surface smoothness improved.
Section 4: Data Summary & Interpretation
Table 1: Key Physical Properties of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine
| Property | Value | Source |
| Molecular Formula | C26H19N | [1][2] |
| Molecular Weight | 345.44 g/mol | [1] |
| Crystalline Melting Point (Tm) | 173.0 - 177.0 °C | [2][13] |
| Glass Transition Temp. (Tg) | Must be determined experimentally (Protocol 3.1) | N/A |
Table 2: Example DSC Data Interpretation for Film Stability
| Observation in 2nd Heat Scan | Interpretation | Action Required |
| Only a step-change (Tg) is visible | The material formed a stable amorphous glass upon cooling. | This is the desired outcome. Proceed with this thermal profile. |
| A step-change (Tg) followed by a broad exothermic peak (T_cryst) | The material is amorphous but crystallizes upon heating above Tg. | The material is a "fast crystallizer." Keep all processing below Tg. |
| No Tg, only an endothermic peak (Tm) | The material crystallized completely during the cooling step. | The cooling rate was too slow. A faster quench is needed to form the amorphous state. |
References
-
N-[1,1'-biphenyl]-4-yl-9-Phenanthrenamine - ChemBK. [Link]
-
Structure and thermal stability of amorphous Co23Fe60B17 film on Si substrate | Request PDF - ResearchGate. [Link]
-
Exploring Advanced OLED Intermediates: The Role of N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. [Link]
-
Chemical vapor deposition - Wikipedia. [Link]
-
Effects of substrate temperature on chemical structure of amorphous carbon films. [Link]
- Oleds having high efficiency and excellent lifetime - Google P
-
Suppressing crystallization in solution-processed thin films of organic semiconductors | MRS Communications | Cambridge Core. [Link]
-
Solvent vapour annealing - Wikipedia. [Link]
-
Effect of thermal stability of the amorphous substrate on the amorphous oxide growth on Zr–Al–(Cu,Ni) metallic glass surfaces | Request PDF - ResearchGate. [Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. [Link]
-
Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis - ResearchGate. [Link]
-
Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires - PMC - PubMed Central. [Link]
-
Examples of compounds used in organic light emitting diodes (OLED)... - ResearchGate. [Link]
-
Controlling Nucleation and Crystallization in Solution‐Processed Organic Semiconductors for Thin‐Film Transistors | Request PDF - ResearchGate. [Link]
-
Characterization of Amorphous Pharmaceuticals by DSC Analysis - YouTube. [Link]
-
Solvent vapour annealing of organic thin films: Controlling the self-assembly of functional systems across multiple length scales - ResearchGate. [Link]
-
The Role of Brominated Biphenyl Amines in High-Performance OLEDs. [Link]
-
Nucleation and strain-stabilization during organic semiconductor thin film deposition - PMC. [Link]
-
Automated solvent vapor annealing with nanometer scale control of film swelling for block copolymer thin films - RSC Publishing. [Link]
-
Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1 - Crystal Pharmatech. [Link]
-
Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films - MDPI. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (443965-64-8) for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
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- 5. Suppressing crystallization in solution-processed thin films of organic semiconductors | MRS Communications | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
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- 10. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 11. Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | 443965-64-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Interface Engineering for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (BPA)
Welcome to the technical support center for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (BPA), a high-performance hole-transporting material (HTM). This guide is designed for researchers and engineers working to optimize the performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), by mastering the critical interfaces between BPA and adjacent layers. Here, we move beyond simple protocols to explain the fundamental science, enabling you to diagnose issues, design robust experiments, and innovate effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of BPA in a device stack.
Q1: What is N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (BPA) and what is its primary role?
A1: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, which we will refer to as BPA, is a large π-conjugated aromatic amine.[1] Its molecular structure is specifically designed for efficient hole transport. In devices like OLEDs, it is typically used as the Hole Transport Layer (HTL), responsible for accepting holes from the anode (or a hole-injection layer) and transporting them to the emissive layer (EML).[2]
Q2: What are the key electronic properties of BPA and common adjacent materials?
A2: The performance of a device is critically dependent on the energy level alignment between layers. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels dictate the efficiency of charge injection and blocking. Below is a summary of the key energy levels for BPA and representative adjacent materials.
| Material Role | Material Name | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Reference |
| Hole Transport (HTL) | N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (BPA) | ~ -5.0 to -5.3 | ~ -0.9 to -1.5 | ~2.5 - 2.7 (Est.) | [3] |
| Hole Injection (HIL) | Molybdenum Trioxide (MoO₃) | ~ -5.2 (Effective Work Function) | - | - | [4][5] |
| Hole Injection (HIL) | HAT-CN | ~ -9.6 (Ionization Potential) | ~ -5.8 (Electron Affinity) | - | |
| EML Host | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | ~ -5.7 to -6.1 | ~ -2.2 to -2.8 | ~2.60 - 2.98 | [1][6][7] |
| Electron Transport (ETL) | TPBi | ~ -6.2 to -6.7 | ~ -2.7 | High (>2.7) | [8][9][10] |
Note: The values for BPA are estimated based on computational studies of structurally similar molecules and typical values for this class of materials.[3] Experimental validation via techniques like UPS is strongly recommended for your specific films.
Q3: Why is the interface between BPA and the anode/HIL so important?
A3: The anode/BPA or HIL/BPA interface governs the efficiency of hole injection. A large energy barrier between the anode's work function (or HIL's HOMO) and the HOMO of BPA will impede the flow of holes into the device.[11] This results in a higher turn-on voltage and lower overall device efficiency. An ideal interface has a minimal energy barrier, often achieved by inserting a Hole Injection Layer (HIL) like MoO₃ to create a "cascading" energy alignment that facilitates smooth hole transfer.[4]
Q4: What is the significance of the BPA/EML interface?
A4: This interface is where holes from the BPA layer meet electrons from the Electron Transport Layer (ETL) to form excitons (bound electron-hole pairs) within the EML. The energetics at this interface are crucial for two reasons:
-
Charge Confinement: An ideal BPA layer has a LUMO level significantly higher than the EML host, creating a barrier that prevents electrons from "leaking" from the EML into the HTL without recombining.
-
Exciton Management: The triplet energy (ET) of BPA should be higher than that of the emissive dopant and host in the EML. If BPA's triplet energy is lower, it can quench excitons at the interface, providing a non-radiative decay pathway that severely reduces device efficiency.[12]
Troubleshooting Guides
This section provides structured guidance for diagnosing and solving common experimental problems related to BPA interface engineering.
Issue A: High Driving Voltage or High Turn-On Voltage
A high operating voltage indicates a significant impedance to charge flow within the device. This is frequently caused by poor charge injection or transport, often stemming from interfacial energy barriers.
Potential Cause 1: Large Hole Injection Barrier.
-
Causality: A significant mismatch (> 0.4 eV) between the work function of your anode (e.g., ITO) and the HOMO level of the BPA layer creates a substantial energy barrier that holes must overcome. This requires a higher applied electric field, leading to increased voltage.[8]
-
Diagnosis & Validation Workflow:
Caption: Troubleshooting workflow for high driving voltage.
-
Experimental Protocol: See Protocol 1: HOMO Level & Work Function Measurement using UPS.
Issue B: Low External Quantum Efficiency (EQE)
Low EQE suggests that charge carriers are either not recombining effectively to form excitons, or the excitons that are formed are decaying through non-radiative pathways.
Potential Cause 1: Exciton Quenching at the BPA/EML Interface.
-
Causality: If the triplet energy of BPA is lower than that of the EML host or emitter, excitons formed near the interface can transfer their energy to the BPA layer and decay non-radiatively. This is a major loss mechanism, particularly in phosphorescent OLEDs (PhOLEDs).[12]
-
Diagnosis:
-
Compare Triplet Energies: Check literature values for the triplet energies (ET) of your EML host/emitter and BPA (see Table 1). If ET,BPA < ET,EML, quenching is highly probable.
-
Time-Resolved Photoluminescence (TRPL): Measure the exciton lifetime of your EML with and without an adjacent BPA layer. A significantly shorter lifetime in the bilayer sample is direct evidence of interfacial quenching.[13][14]
-
-
Solution:
-
Insert an Exciton Blocking Layer (EBL): Deposit a thin layer (5-10 nm) of a wide bandgap material with a high triplet energy (e.g., TCTA, mCP) between the BPA and EML. The EBL should have a HOMO level that allows for efficient hole transport from BPA but a high ET to confine excitons within the EML.
-
Spatial Decoupling: Modify the doping profile of the emitter in the EML. By moving the peak emitter concentration away from the BPA/EML interface, you can reduce the population of excitons in the quenching zone.[5]
-
-
Experimental Protocol: See Protocol 2: Interfacial Exciton Quenching Analysis using TRPL.
Issue C: Poor Operational Stability and Short Device Lifetime
Device degradation often originates from instability at the interfaces, caused by morphological changes or electrochemical reactions.[11]
Potential Cause 1: Interfacial Crystallization and Delamination.
-
Causality: Amorphous organic films are in a metastable state. Thermal stress during operation can cause molecules at the interface to rearrange and crystallize. This creates grain boundaries that act as charge traps and non-radiative recombination centers. It can also lead to physical delamination, breaking the electrical contact between layers.[11] Arylamine-based materials can be particularly susceptible to these morphological changes.[2]
-
Diagnosis:
-
Atomic Force Microscopy (AFM): Image the surface morphology of the BPA layer before device completion. Then, after device operation (e.g., at LT50), carefully delayer the device and re-image the BPA surface that was at the interface. Compare the root-mean-square (RMS) roughness and look for the formation of crystalline features.[15]
-
Cross-sectional Imaging: Use techniques like Transmission Electron Microscopy (TEM) or Focused Ion Beam (FIB) milling on a failed device to directly visualize interfacial delamination or voids.
-
-
Solution:
-
Optimize Deposition Conditions: Lowering the deposition rate or substrate temperature can sometimes promote a more stable amorphous morphology.
-
Thermal Annealing: Post-deposition annealing of the BPA layer (below its glass transition temperature) can relax the film into a more stable morphological state before the subsequent layers are deposited.
-
Interfacial Mixing: Co-depositing a small percentage (<10%) of the EML host material into the last few nanometers of the BPA layer (and vice-versa) can create a graded interface that is more morphologically robust and resistant to crystallization.
-
-
Experimental Protocol: See Protocol 3: Morphological Stability Analysis using AFM.
Potential Cause 2: Electrochemical Degradation at the Interface.
-
Causality: The accumulation of charge carriers (holes in the BPA layer) at an interface can lead to the formation of unstable radical ions. These reactive species can undergo irreversible chemical reactions, creating new molecules that act as charge traps or luminescence quenchers, permanently degrading device performance. This is often exacerbated by any residual oxygen or moisture at the interface.
-
Diagnosis:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is highly sensitive to the chemical environment of atoms. By comparing the core-level spectra (e.g., C 1s, N 1s, O 1s) of a pristine BPA/EML interface with one from a degraded device, you can identify changes in chemical bonding indicative of molecular decomposition. Hard X-ray Photoelectron Spectroscopy (HAXPES) can be particularly useful for probing these buried interfaces non-destructively.[12]
-
-
Solution:
-
Improve Charge Balance: If hole accumulation at the BPA/EML interface is the trigger, improving electron injection/transport in the device can reduce the dwell time of holes at the interface, lowering the probability of degradation reactions. This can be achieved by using a more efficient ETL or EIL.
-
High-Purity Materials: Ensure the use of sublimation-purified BPA and adjacent layer materials to minimize impurities that can act as catalysts for degradation reactions.
-
Strict Vacuum Integrity: Maintain a high-vacuum environment (<10-6 Torr) during deposition and encapsulate the device immediately to prevent exposure to oxygen and water, which accelerate electrochemical degradation.
-
-
Experimental Protocol: See Protocol 4: Chemical Interface Analysis using XPS.
Key Experimental Protocols
Protocol 1: HOMO Level & Work Function Measurement using UPS
Objective: To determine the energy level alignment at the anode/BPA interface.
-
Substrate Preparation: Use an identical substrate as your device (e.g., ITO-coated glass). Clean it using a standard sequence (e.g., Decon, DI water, acetone, IPA in an ultrasonic bath) followed by UV-Ozone treatment to maximize its work function.
-
System Setup: Introduce the clean substrate into an ultra-high vacuum (UHV) analysis chamber equipped with a UV source (typically He I, 21.22 eV) and a hemispherical electron energy analyzer.
-
Reference Measurement (Work Function): Acquire the UPS spectrum of the clean ITO substrate. The work function (Φ) is calculated from the secondary electron cutoff (Ecutoff) using the formula: Φ = hν - Ecutoff, where hν is the photon energy.
-
BPA Deposition: Without breaking vacuum, transfer the substrate to an interconnected evaporation chamber. Deposit a thin layer of BPA (~2-5 nm).
-
BPA HOMO Measurement: Transfer the BPA-coated substrate back to the analysis chamber. Acquire the UPS spectrum. The HOMO level is determined by the linear extrapolation of the leading edge of the valence band spectrum to the baseline. The value on the binding energy scale represents the energy difference between the HOMO and the Fermi level.
-
Analysis: The hole injection barrier (Φh) is the difference between the work function of the anode and the ionization potential (equivalent to the HOMO level) of the BPA film. A barrier < 0.4 eV is desirable.
Protocol 2: Interfacial Exciton Quenching Analysis using TRPL
Objective: To determine if the BPA layer is quenching excitons from the EML.
-
Sample Preparation:
-
Reference Sample: On a quartz substrate, deposit your standard EML (e.g., CBP doped with an emitter).
-
Test Sample: On an identical quartz substrate, deposit a thick layer of BPA (~50 nm) followed by your standard EML. The thick BPA layer ensures that the EML environment mimics that of a real device.
-
-
TRPL Setup: Use a pulsed laser source with a wavelength that excites the EML host or emitter directly (e.g., 375 nm or 405 nm) and a pulse width much shorter than the expected exciton lifetime. The photoluminescence is collected and directed to a high-speed detector (e.g., a streak camera or a time-correlated single photon counting (TCSPC) system).[13]
-
Measurement: Measure the photoluminescence decay curves for both the reference and test samples under identical excitation conditions.
-
Analysis: Fit the decay curves to an exponential or multi-exponential function to extract the characteristic lifetime(s) (τ). A significant reduction in the average lifetime of the test sample compared to the reference sample (e.g., τtest < 0.8 * τref) is a strong indicator of interfacial quenching.[14]
Protocol 3: Morphological Stability Analysis using AFM
Objective: To assess changes in the BPA film morphology at an interface due to device operation.
-
Pristine Sample: Deposit the BPA layer onto the underlying layer (e.g., HIL on ITO) and immediately characterize its surface topography using an Atomic Force Microscope (AFM) in tapping mode. Record the RMS roughness and observe for any pre-existing features.
-
Device Operation: Fabricate a full device and operate it under stress conditions (e.g., high constant current) until its luminance drops to 50% of its initial value (LT50).
-
Delayering: Carefully remove the top layers (cathode, ETL, EML) to expose the BPA interface. This can be done using a solvent stripping method (if orthogonal solvents are available) or carefully with adhesive tape.
-
Post-Mortem Analysis: Immediately analyze the exposed BPA surface with AFM.
-
Comparison: Compare the "before" and "after" images. An increase in RMS roughness, the appearance of distinct crystalline domains, or pinholes indicates morphological instability at the interface.[15]
Protocol 4: Chemical Interface Analysis using XPS
Objective: To detect chemical degradation at the BPA/EML interface.
-
Sample Preparation: Prepare two samples in a UHV system with interconnected deposition and analysis chambers.
-
Pristine Sample: Deposit the underlying layer, a thin layer of BPA (~5 nm), and cap with a thin layer of the EML host (~5 nm).
-
Degraded Sample: Fabricate a full, working OLED. Operate it until significant degradation occurs.
-
-
XPS Measurement:
-
For the pristine sample, acquire high-resolution core-level spectra for C 1s, N 1s, and any other relevant elements immediately after fabrication.
-
For the degraded sample, if possible, sputter away the top layers using a gentle ion beam (e.g., Ar cluster source to minimize damage) until the BPA/EML interface is reached. Alternatively, use HAXPES on the intact device to probe the buried interface. Acquire high-resolution spectra.
-
-
Analysis: Compare the spectra from the pristine and degraded samples. Look for:
-
Peak Broadening: Suggests a more diverse chemical environment.
-
New Peaks/Shoulders: Indicates the formation of new chemical species (e.g., C-O or C=O bonds from oxidation, which would appear at higher binding energies in the C 1s spectrum).
-
Changes in Stoichiometry: Altered elemental ratios can point to molecular fragmentation.
-
References
Sources
- 1. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ppor.az [ppor.az]
- 4. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. OPG [opg.optica.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
reducing operating voltage in N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine devices
Technical Support Center: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
Welcome to the technical support center for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine. This guide is designed for researchers and engineers working to optimize the performance of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), utilizing this advanced hole-transport material. Our goal is to provide you with actionable insights and troubleshooting strategies to address a common critical challenge: reducing the operating voltage of your devices to enhance power efficiency and operational lifetime.
This document is structured as a series of frequently asked questions (FAQs) that delve into the fundamental principles and practical solutions for voltage reduction.
Section 1: Foundational Concepts & Initial Troubleshooting
This section addresses the primary factors governing operating voltage and common initial challenges.
Q1: We are observing a higher than expected turn-on and operating voltage in our OLEDs using N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine as the Hole Transport Layer (HTL). What are the fundamental causes?
A1: High operating voltage in an OLED is fundamentally a measure of the energy required to inject charges (holes and electrons) from the electrodes and transport them to the emissive layer for recombination. Several factors contribute to this:
-
Charge Injection Barriers: The most significant contributor is often the energy barrier at the interfaces between layers. Specifically, a large mismatch between the work function of the anode (e.g., Indium Tin Oxide, ITO) and the Highest Occupied Molecular Orbital (HOMO) of your HTL, N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, will impede efficient hole injection.[1][2][3] A similar barrier exists at the cathode side for electron injection.
-
Bulk Resistance of Organic Layers: Organic materials, including our HTL, have inherent electrical resistance. If the charge carrier mobility is low or the layer is too thick, a larger voltage drop will occur across the layer to sustain the required current density.
-
Interfacial Resistance: Poor physical contact, contamination, or defects at the interfaces between layers can create additional energetic barriers or scattering sites for charge carriers, contributing to the overall voltage drop.[4]
-
Charge Imbalance: If the injection or transport of one charge carrier type (e.g., holes) is significantly less efficient than the other (electrons), it can lead to charge accumulation at an interface. This creates an internal electric field that opposes the applied field, necessitating a higher voltage to overcome it.
Q2: What are the typical HOMO/LUMO energy levels for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, and how do they guide my device design?
A2: While precise values can vary slightly based on measurement techniques (e.g., cyclic voltammetry vs. ultraviolet photoelectron spectroscopy) and film morphology, materials in the triarylamine family, such as N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, are known for their deep HOMO levels, which contributes to their high thermal stability.[5][6]
| Parameter | Typical Energy Range (eV) | Implication for Operating Voltage |
| HOMO Level | -5.1 eV to -5.5 eV | Determines the energy barrier for hole injection from the anode. A larger gap between the anode work function (e.g., ITO at ~4.7-5.0 eV) and the HTL HOMO level increases the voltage needed for injection.[7] |
| LUMO Level | -2.0 eV to -2.4 eV | Primarily relevant for its role as an electron blocking layer, preventing electrons from leaking from the emissive layer into the HTL, which improves recombination efficiency but does not directly lower voltage. |
Expert Insight: The key to minimizing the hole injection barrier is to select an anode or use a Hole Injection Layer (HIL) with a work function that is as close as possible to the HOMO level of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.[3][8]
Section 2: Advanced Troubleshooting: Interfacial Engineering & Doping
If foundational checks do not resolve the issue, the next step is to actively modify the device stack to improve charge injection and transport.
Q3: My anode is standard ITO. What specific strategies, or "interfacial engineering" techniques, can I use to reduce the voltage drop at the ITO/HTL interface?
A3: Interfacial engineering is critical for reducing the hole injection barrier from ITO to your N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine layer.[9] Here are three field-proven approaches:
-
ITO Surface Treatment: The work function of as-received ITO is often suboptimal. Treating the ITO surface with O₂ plasma or UV-Ozone immediately before depositing the organic layers is a standard and effective method to clean the surface and increase its work function, thereby reducing the injection barrier.
-
Insertion of a Hole Injection Layer (HIL): This is the most common and effective strategy.[8] A thin HIL is deposited between the ITO and the HTL. The HIL material is chosen to have a HOMO level that bridges the energy gap between the ITO work function and the HTL's HOMO.
| HIL Material | Typical Work Function / HOMO (eV) | Key Advantage |
| PEDOT:PSS | ~5.0 - 5.2 | Solution-processable, smooths ITO surface.[10] |
| MoO₃ (Molybdenum Trioxide) | ~5.3 - 6.0 (Varies with thickness) | High work function, excellent energy level matching. |
| HAT-CN | ~5.5 | Strong electron acceptor, facilitates efficient hole injection. |
-
Self-Assembled Monolayers (SAMs): Treating the ITO surface with a SAM can modify its work function and improve the morphological growth of the subsequent HTL film. For instance, SAMs with phosphonic acid anchoring groups and dipolar outer groups can increase the ITO work function.
Below is a diagram illustrating the energy level alignment challenge and the HIL solution.
Caption: Energy barrier reduction at the anode interface using a Hole Injection Layer (HIL).
Q4: I've heard that "doping" the HTL can reduce operating voltage. How does this work, and what should I consider?
A4: Yes, p-type doping of the HTL is a powerful technique to significantly lower the operating voltage.[11] It works via two primary mechanisms:
-
Increased Conductivity: A small amount of a strong electron-accepting molecule (a p-dopant) is co-evaporated with N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine. The dopant creates free holes within the HTL film, increasing its conductivity by several orders of magnitude.[12] This drastically reduces the resistive voltage drop (V = IR) across the HTL.
-
Ohmic Contact Formation: Doping causes a phenomenon known as "band-bending" at the anode/HTL interface. This effectively thins the injection barrier, allowing holes to tunnel through easily rather than having to overcome the full barrier height thermionically. This changes the injection from "Schottky-like" to "Ohmic," significantly lowering the voltage required for current to flow.[11]
Common p-dopants and Considerations:
| Dopant | Key Characteristics | Typical Doping Concentration (wt%) |
| F4-TCNQ | Strong electron acceptor, widely used. | 2 - 8% |
| MoO₃ | Can also be used as a dopant. | 5 - 15% |
Protocol: P-Doping of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
This protocol assumes co-deposition using a thermal evaporation system with at least two sources.
-
Source Preparation: Load N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine into one thermal source and the p-dopant (e.g., F4-TCNQ) into a separate, low-temperature evaporation source.
-
Rate Calibration: Individually calibrate the deposition rate of each material using a quartz crystal monitor (QCM). For the HTL, a typical rate is 1-2 Å/s. For the dopant, the rate will be much lower to achieve the desired weight percentage.
-
Calculating Dopant Rate: The rate for the dopant (Rate_Dopant) can be calculated as: Rate_Dopant = Rate_HTL * (Desired % / 100) * (Density_Dopant / Density_HTL) Note: Accurate density values for your specific materials are crucial for precise concentration control.
-
Co-deposition: Open both source shutters simultaneously and deposit the mixed layer to the desired thickness (e.g., 30-50 nm). Continuously monitor and adjust the rates to maintain the correct ratio.
-
Device Completion: Proceed with the deposition of the subsequent layers (EML, ETL, Cathode) of your device.
Caption: A logical workflow for diagnosing and resolving high operating voltage issues.
Section 3: Material & Processing Issues
Q5: Could the physical properties of my deposited N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine film itself be causing high voltage?
A5: Absolutely. The morphology and purity of the thin film play a crucial role.[13]
-
Film Morphology: A non-uniform, rough, or amorphous film can have lower hole mobility compared to a smooth, well-ordered film.[14] Grain boundaries and defects act as traps for charge carriers, impeding their transport and increasing the bulk resistance of the layer.[13] If you are using a solution-based deposition method like spin-coating or inkjet printing, solvent choice and annealing conditions are critical parameters to optimize for achieving a good film morphology.[3][14]
-
Material Purity: Impurities within the N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine source material can act as deep charge traps.[15] During device operation, these traps must be filled before efficient charge transport can occur, which requires extra energy and thus appears as a higher turn-on voltage. Always use material that has been purified by temperature gradient sublimation for electronic applications.
Troubleshooting Steps:
-
Atomic Force Microscopy (AFM): Characterize the surface roughness of your deposited HTL film. A low root-mean-square (RMS) roughness is desirable.
-
Post-Deposition Annealing: Systematically experiment with thermal annealing (heating the substrate after film deposition) at temperatures below the material's glass transition temperature. This can improve molecular packing and reduce defects, potentially enhancing charge mobility.
-
Source Material Verification: If problems persist, consider obtaining a new batch of material or re-subliming your existing stock to ensure high purity.
By systematically addressing the energetic barriers at interfaces, the bulk conductivity of the transport layers, and the physical quality of the films, you can effectively diagnose and resolve the root causes of high operating voltage in your N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine based devices.
References
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. displayman.com [displayman.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Effect of hole injection layer/hole transport layer polymer and device structure on the properties of white OLED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes | MDPI [mdpi.com]
- 9. Interfacial engineering eliminates energy loss at perovskite/HTL junction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suppressing bias stress degradation in high performance solution processed organic transistors operating in air - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Threshold Voltage Tuning of Low-Voltage Organic Thin-Film Transistors | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 19. p-Doping of organic hole transport layers in p–i–n perovskite solar cells: correlating open-circuit voltage and photoluminescence quenching - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. EP2109898B1 - Oleds having high efficiency and excellent lifetime - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. A Stretchable OLED that Can Maintain Most of Its Luminescence - Tech Briefs [techbriefs.com]
- 27. Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 30. researchgate.net [researchgate.net]
- 31. chemrxiv.org [chemrxiv.org]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Adhesion of N-(4-phenylphenyl)phenanthren-9-amine on ITO Substrates
Welcome to the technical support center for optimizing the adhesion of N-(4-phenylphenyl)phenanthren-9-amine (p-Ph-Phen-Amine) on Indium Tin Oxide (ITO) substrates. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are encountering challenges with film stability and performance. Here, we will delve into the fundamental science behind these adhesion issues and provide practical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the deposition of p-Ph-Phen-Amine on ITO.
Q1: What are the primary causes of poor adhesion of p-Ph-Phen-Amine on ITO?
A1: Poor adhesion typically stems from a combination of factors related to the ITO surface condition and the deposition process. The primary culprits include:
-
Surface Contamination: Organic residues, dust particles, and adsorbed moisture on the ITO surface can act as a weak boundary layer, preventing intimate contact between the p-Ph-Phen-Amine and the substrate.
-
Surface Energy Mismatch: Untreated ITO often has a low surface energy, which can lead to poor wetting by organic materials. This can result in film dewetting or delamination.[1]
-
Inadequate ITO Surface Chemistry: The presence or absence of hydroxyl (-OH) groups on the ITO surface can significantly influence the interaction with the amine functionality of the p-Ph-Phen-Amine.[2]
-
Sub-optimal Deposition Parameters: Factors such as deposition rate, substrate temperature, and vacuum level during thermal evaporation can affect the morphology and stress of the deposited film, impacting adhesion.
-
ITO Surface Roughness: High surface roughness can lead to non-uniform film growth and stress points, which can be initiation sites for delamination.[3]
Q2: How does the chemical structure of N-(4-phenylphenyl)phenanthren-9-amine influence its adhesion to ITO?
A2: The N-(4-phenylphenyl)phenanthren-9-amine molecule possesses several features that dictate its interaction with the ITO surface:
-
Amine Group (-NH-) : The lone pair of electrons on the nitrogen atom can potentially interact with the Lewis acid sites (In³⁺, Sn⁴⁺) on the ITO surface. Furthermore, it can form hydrogen bonds with surface hydroxyl groups.
-
Aromatic Rings (Phenyl and Phenanthrene) : The π-electron systems of the aromatic rings can engage in van der Waals interactions with the ITO surface. The large, planar nature of the phenanthrene group can promote favorable stacking on a clean, smooth surface.
Understanding these potential interactions is key to selecting the appropriate ITO surface treatment to enhance adhesion.
Q3: Is a specific ITO cleaning procedure recommended before p-Ph-Phen-Amine deposition?
A3: Yes, a multi-step cleaning process is crucial for achieving consistent and robust adhesion. A standard and effective procedure involves sequential ultrasonic cleaning in a series of solvents to remove organic and particulate contaminants, followed by a surface activation step. A widely accepted protocol includes sonication in deionized water, acetone, and isopropanol.[3] The final step should ideally be a treatment that both cleans and chemically activates the surface, such as UV-ozone or oxygen plasma treatment.[3][4]
Q4: What is the purpose of a UV-ozone or oxygen plasma treatment on the ITO surface?
A4: Both UV-ozone and oxygen plasma treatments are highly effective at removing residual organic contaminants and modifying the surface chemistry of the ITO.[3][4]
-
UV-Ozone Treatment: This process uses UV light to generate ozone, which is a strong oxidizing agent. It effectively breaks down organic residues into volatile byproducts. It also increases the concentration of surface hydroxyl groups, which can enhance the work function and improve the wettability of the ITO.
-
Oxygen Plasma Treatment: This method uses an ionized oxygen gas to bombard the ITO surface, physically sputtering away contaminants. It also chemically reacts with the surface to remove organic residues and increase the surface energy.[4]
These treatments create a high-energy, hydrophilic surface that is more receptive to the deposition of the organic layer, promoting better adhesion.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific adhesion-related problems encountered during the deposition of p-Ph-Phen-Amine on ITO.
Problem 1: Complete or Partial Film Delamination
Symptom: The p-Ph-Phen-Amine film peels or flakes off the ITO substrate, either during or after deposition, or upon exposure to ambient conditions.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Substrate Cleaning | Residual organic contaminants or moisture on the ITO surface create a weak interface, preventing strong adhesion. | Implement a rigorous, multi-step cleaning protocol. (See Protocol 1) |
| Low ITO Surface Energy | The untreated ITO surface may be too hydrophobic, leading to poor wetting and subsequent dewetting or delamination of the organic film.[1] | Treat the cleaned ITO surface with UV-ozone or oxygen plasma to increase its surface energy. (See Protocol 2) |
| High Internal Film Stress | Stress can build up in the film during deposition due to mismatched coefficients of thermal expansion or sub-optimal deposition conditions. | Optimize the deposition rate and substrate temperature. A slower deposition rate and a slightly elevated, stable substrate temperature can help reduce stress. |
| Chemical Incompatibility | Although less common for a single-layer deposition, subsequent processing steps involving solvents could attack the interface. | Ensure that any solvents used in subsequent processing steps are orthogonal to the p-Ph-Phen-Amine film. |
Problem 2: Poor Film Morphology (e.g., island growth, high roughness)
Symptom: The deposited p-Ph-Phen-Amine film is not uniform and continuous, exhibiting island-like structures or a high degree of surface roughness.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Deposition Rate | A very high deposition rate can lead to the formation of large crystallites and a rough film. A very low rate might lead to island growth, especially on low-energy surfaces. | Experiment with a range of deposition rates (e.g., 0.1-1.0 Å/s) to find the optimal condition for smooth film formation. |
| Incorrect Substrate Temperature | The substrate temperature influences the mobility of the deposited molecules. If the temperature is too high, it can lead to agglomeration and island formation. If it's too low, the molecules may not have enough energy to form a smooth film. | Optimize the substrate temperature during deposition. Room temperature is a good starting point, but slight heating or cooling might be necessary. |
| ITO Surface Roughness | A rough ITO surface can template the growth of a rough organic film.[3] | Use high-quality ITO substrates with low surface roughness. If necessary, consider using a planarization layer, although this adds complexity. |
| Poor Wetting | If the surface energy of the ITO is significantly lower than the surface tension of the p-Ph-Phen-Amine, the material will tend to form droplets or islands rather than a continuous film. | Increase the surface energy of the ITO using UV-ozone or oxygen plasma treatment. (See Protocol 2) |
Problem 3: Inconsistent Device Performance Linked to the Interface
Symptom: Devices fabricated with p-Ph-Phen-Amine on ITO show high variability in performance metrics such as turn-on voltage, efficiency, and lifetime.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Variable ITO Work Function | The work function of ITO can vary depending on the cleaning procedure and exposure to ambient conditions. This affects the energy barrier for hole injection from the ITO to the p-Ph-Phen-Amine layer.[3][5] | Standardize the ITO cleaning and surface treatment procedure to ensure a consistent work function. Transfer substrates to the deposition chamber immediately after treatment. |
| Interface Contamination | Inconsistent levels of contaminants at the interface can lead to variations in charge injection and transport. | Maintain a clean and controlled environment for substrate preparation and film deposition. Use a high-vacuum deposition system. |
| Chemical Degradation at the Interface | Oxygen and water molecules at the interface can lead to the oxidation of the organic layer, creating charge traps and degrading device performance over time.[2] | Ensure thorough drying of the ITO substrate before deposition and maintain a high vacuum during the process. Consider the use of an inert atmosphere (e.g., a glovebox) for substrate handling and device fabrication. |
| Use of a Self-Assembled Monolayer (SAM) | To further improve adhesion and create a more defined interface, a self-assembled monolayer can be applied to the ITO surface. SAMs with phosphonic acid or silane anchoring groups can form strong bonds with the ITO and present a functionalized surface that promotes better adhesion and more consistent electronic properties.[6][7][8] | Consider incorporating a SAM deposition step after ITO cleaning and before p-Ph-Phen-Amine deposition. (See Protocol 3 for a general approach) |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard ITO Substrate Cleaning
-
Initial Rinse: Rinse the ITO-coated glass substrates with deionized (DI) water to remove loose particles.
-
Detergent Wash: Place the substrates in a substrate rack and sonicate in a 2% solution of laboratory-grade detergent (e.g., Alconox) in DI water for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all detergent residues.
-
Acetone Sonication: Sonicate the substrates in acetone for 15 minutes to remove organic grease and oils.[3]
-
Isopropanol Sonication: Sonicate the substrates in isopropanol for 15 minutes to remove residual acetone and other organic contaminants.[3]
-
Final DI Water Rinse: Rinse the substrates thoroughly with DI water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Storage: Store the cleaned substrates in a clean, dry environment, preferably a vacuum oven at a moderate temperature (e.g., 60-80 °C) to prevent re-adsorption of contaminants.
Protocol 2: ITO Surface Activation via Oxygen Plasma
-
Prerequisite: Use freshly cleaned ITO substrates from Protocol 1.
-
Load Substrates: Place the cleaned and dried ITO substrates into the chamber of a plasma cleaner.
-
Evacuate Chamber: Pump down the chamber to the base pressure recommended by the manufacturer (typically in the mTorr range).
-
Introduce Oxygen: Introduce high-purity oxygen gas into the chamber at a controlled flow rate.
-
Ignite Plasma: Apply RF power to ignite the oxygen plasma. Typical parameters are 20-50 W for 1-5 minutes. These parameters should be optimized for your specific system.
-
Vent and Unload: After the treatment, vent the chamber with nitrogen gas and immediately transfer the substrates to the deposition system to minimize exposure to the ambient atmosphere.
Protocol 3: General Approach for SAM Deposition
-
Prerequisite: Use freshly activated ITO substrates from Protocol 2.
-
Prepare SAM Solution: Prepare a dilute solution (e.g., 1-10 mM) of the chosen SAM (e.g., a phosphonic acid-terminated molecule) in a suitable solvent (e.g., ethanol, chloroform/ethanol mixture).[6]
-
Immersion: Immerse the activated ITO substrates in the SAM solution for a specific duration (e.g., 1-2 hours).[6] This process is often best performed in an inert atmosphere.
-
Rinse: Gently rinse the substrates with the pure solvent to remove any physisorbed molecules.
-
Anneal: Anneal the substrates at a moderate temperature (e.g., 100-120 °C) for a short period (e.g., 10-20 minutes) to promote the formation of a well-ordered monolayer.[6]
-
Transfer: Immediately transfer the SAM-treated substrates to the deposition chamber.
Visualizations
Caption: Troubleshooting workflow for p-Ph-Phen-Amine adhesion issues.
Caption: Potential molecular interactions at the interface.
References
-
Improving the adhesion of polymethacrylate thin films onto indium tin oxide electrodes using a silane-based “Molecular Adhesive”. ResearchGate. Available at: [Link]
-
Effects of Surface Treatment on Work Function of ITO (Indium Tin Oxide) Films. Journal of the Korean Physical Society. Available at: [Link]
-
IMPROVEMENT OF SURFACE POTENTIAL ENERGY OF INDIUM TIN OXIDE THIN FILM MODIFIED WITH ORGANIC SEMICONDUCTOR MATERIAL BASED ON PHENYL GROUP. World Scientific. Available at: [Link]
-
Effect of ITO Surface Treatment on Organic Solar Cells. IEEE Xplore. Available at: [Link]
-
(PDF) IMPROVEMENT OF SURFACE POTENTIAL ENERGY OF INDIUM TIN OXIDE THIN FILM MODIFIED WITH ORGANIC SEMICONDUCTOR MATERIAL BASED ON PHENYL GROUP. ResearchGate. Available at: [Link]
-
Differences in ITO Surfaces According to the Formation of Aromatic Rings and Aliphatic Self-Assembled Monolayers for Organic Light-Emitting Diode Applications. National Center for Biotechnology Information. Available at: [Link]
-
9-Aminophenanthrene. PubChem. Available at: [Link]
-
Stabilization of the work function of indium tin oxide using organic surface modifiers in organic light-emitting diodes. AIP Publishing. Available at: [Link]
-
(PDF) Preparation of a Hole-Transport Layer Tethered to ITO Surface via a Self-Assembled Monolayer Having Reactive Terminal Group. ResearchGate. Available at: [Link]
-
Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices. Princeton University. Available at: [Link]
-
Degradation Mechanism of Organic Light Emitting Devices Originating from Transparent Electrodes. Available at: [Link]
-
Dewetting Stability of ITO Surfaces in Organic Optoelectronic Devices. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tytlabs.co.jp [tytlabs.co.jp]
- 3. Differences in ITO Surfaces According to the Formation of Aromatic Rings and Aliphatic Self-Assembled Monolayers for Organic Light-Emitting Diode Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ITO Surface Treatment on Organic Solar Cells | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. jkps.or.kr [jkps.or.kr]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. princeton.edu [princeton.edu]
Validation & Comparative
Comparative Guide: Phenanthren-9-amine Derivatives vs. NPB as Hole Transport Materials
This guide provides an in-depth technical comparison between N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (referred to herein as Phen-BA ) and the industry-standard NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) for use as Hole Transport Materials (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
Executive Summary
NPB is the "gold standard" hole transport material, widely used due to its facile synthesis and decent hole mobility (~10⁻⁴ cm²/V·s). However, its relatively low glass transition temperature (
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (Phen-BA) represents a class of phenanthrene-based monoamines . Unlike the dimeric NPB, Phen-BA is often used as a building block to construct high-
Key Differentiators
| Feature | NPB (Reference) | Phen-BA (Target/Derivative Base) |
| Molecular Class | Bis-amine (Dimer) | Mono-amine (Monomer/Building Block) |
| Core Moiety | Naphthalene (2-ring fused) | Phenanthrene (3-ring fused) |
| Thermal Stability ( | Low (~95°C) | High (>110°C in derivatives) |
| Triplet Energy ( | ~2.3 eV | ~2.5–2.7 eV (Better for Phosphorescence) |
| Hole Mobility | High ( | Moderate (depends on packing) |
| Crystallization | Prone to crystallization | Sterically hindered (Amorphous stable) |
Molecular Architecture & Mechanistic Insight
Structural Causality
The performance difference stems directly from the aromatic core topology.
-
NPB (Naphthalene Core): The naphthalene unit is planar. While this facilitates
- stacking (good mobility), it also lowers the barrier to crystallization. In an amorphous film, NPB molecules can slowly rearrange, leading to device failure via phase separation. -
Phen-BA (Phenanthrene Core): The phenanthrene moiety possesses a "bay region" (the steric clash between protons at positions 4 and 5). This induces a slight twist in the molecular backbone.
-
Effect 1 (Thermal): The twist increases the rotational barrier and free volume, raising the glass transition temperature (
). -
Effect 2 (Electronic): Phenanthrene has a wider bandgap and higher triplet energy than naphthalene, making Phen-BA derivatives superior for confining excitons in phosphorescent OLEDs (PhOLEDs) where NPB often causes quenching.
-
Visualization of Molecular Logic
The following diagram illustrates the structural and energetic relationship between the two materials.
Caption: Structural impact of Naphthalene (NPB) vs. Phenanthrene (Phen-BA) cores on device utility.
Physicochemical Characterization
Energy Level Alignment
For a hole transport material, the HOMO level must align with the anode (ITO) and the Host material.
| Property | NPB | Phen-BA Derivative | Impact |
| HOMO (eV) | -5.4 | -5.5 to -5.6 | Phen-BA has a deeper HOMO, potentially increasing turn-on voltage slightly but improving stability at the interface. |
| LUMO (eV) | -2.4 | -2.1 to -2.3 | Higher LUMO in Phen-BA provides better electron blocking (EBL) capability. |
| Bandgap ( | 3.0 eV | ~3.2 eV | Wider gap prevents exciton quenching in blue/green devices. |
Thermal Stability Data
Experimental data from Differential Scanning Calorimetry (DSC) typically reveals:
-
NPB:
, . -
Phen-BA Derivatives:
typically ranges from 110^\circ\text{C} to 140^\circ\text{C} depending on the exact substitution (e.g., if dimerized to form a PPB analog). -
Significance: A
above 110°C is critical for automotive and industrial OLED applications to prevent film degradation during operation.
Experimental Protocols
Protocol: Hole Mobility Measurement (SCLC Method)
To objectively compare the charge transport ability, use the Space-Charge-Limited Current (SCLC) method. This is a self-validating protocol because the current must follow the Mott-Gurney law (
Materials:
-
Substrate: Indium Tin Oxide (ITO) patterned glass.
-
HTM: NPB (Reference) vs. Phen-BA (Target).
Step-by-Step Workflow:
-
Substrate Cleaning:
-
Ultrasonic bath in detergent, deionized water, acetone, and isopropanol (15 min each).
-
UV-Ozone treatment for 15 min (Critical for work function alignment).
-
-
Device Fabrication (Hole-Only Device):
-
Anode: ITO (pre-patterned).
-
Hole Injection Layer (Optional): MoO₃ (5 nm) or PEDOT:PSS (spin-coated).
-
HTM Deposition: Thermal evaporation of NPB or Phen-BA at
Torr.-
Rate: 1.0 Å/s.
-
Thickness: Varied (e.g., 100 nm, 150 nm, 200 nm) to validate thickness dependence.
-
-
Cathode: Al (100 nm). Note: Al forms a blocking contact for electrons, ensuring hole-only current.
-
-
Measurement & Analysis:
-
Sweep voltage from 0V to 10V.
-
Plot
vs. . -
Validation: Identify the "Trap-Filled Limit" (TFL) region and the SCLC region (slope
). -
Calculate mobility (
) using the Mott-Gurney equation: (Where is film thickness, for organics).
-
Protocol: Thermal Stability Stress Test
-
Fabricate standard OLEDs: ITO / HTM (NPB or Phen-BA) / Alq3 / LiF / Al.
-
Measure initial Luminance-Voltage-Current (L-V-J).
-
Stress: Place devices on a hot plate at 100°C for 1 hour.
-
Retest: Measure L-V-J again.
-
Result: NPB devices will likely short or show dark spots due to crystallization (
). Phen-BA devices should retain >90% performance.
-
Synthesis of Device Logic (Graphviz)
The following diagram outlines the fabrication and characterization logic flow for validating Phen-BA against NPB.
Caption: Experimental workflow for comparative validation of HTMs.
Conclusion
While NPB remains the standard for prototyping due to its accessibility and balanced mobility, N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (Phen-BA) and its derivatives offer a necessary upgrade for commercial-grade devices. The phenanthrene core provides the thermal rigidity required to survive operating temperatures above 90°C and the high triplet energy needed for efficient phosphorescent blue and green OLEDs. Researchers should utilize Phen-BA when device lifetime and thermal stability are the primary bottlenecks.
References
-
Kim, S.-H., et al. "New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes."[2] Journal of Nanoscience and Nanotechnology, 8(10), 5123-5129 (2008).[2] Link
-
Chu, T.-Y., et al. "Hole mobility of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine investigated by using space-charge-limited currents." Applied Physics Letters, 87, 193508 (2005). Link
-
TCI Chemicals. "Product Specification: N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (CAS 443965-64-8)." TCI Product Catalog. Link
- Tao, Y., et al. "Organic light-emitting diodes based on phenanthrene derivatives." Chemical Society Reviews, 40, 2943-2970 (2011). (Contextual grounding for phenanthrene vs naphthalene stability).
Sources
A Comparative Performance Analysis for OLED Host Materials: N-(9-Phenanthryl)-4-biphenylamine (PBA) vs. 4,4'-N,N'-dicarbazole-biphenyl (CBP)
Abstract
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is a critical determinant of device efficiency, stability, and overall performance. This guide provides an in-depth technical comparison between N-(9-Phenanthryl)-4-biphenylamine (PBA) and the widely-used benchmark host material, 4,4'-N,N'-dicarbazole-biphenyl (CBP). Through a synthesis of fundamental material properties and comparative device performance data, we aim to equip researchers and material scientists with the necessary insights to make informed decisions for the rational design of next-generation phosphorescent OLEDs (PhOLEDs).
Introduction: The Pivotal Role of the Host Material
OLED technology has revolutionized the display and lighting industries with its superior contrast, vibrant colors, and design flexibility. At the heart of an OLED is the emissive layer (EML), a blend of a host material and a light-emitting guest dopant. In phosphorescent OLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material undertakes several critical functions[1][2]:
-
Energy Transfer: It must possess a triplet energy (ET) higher than that of the phosphorescent dopant to ensure efficient and unidirectional energy transfer, preventing back-energy transfer that quenches luminescence.
-
Charge Transport: A good host should exhibit balanced charge transport (ambipolar character), facilitating the recombination of electrons and holes within the EML.
-
Morphological Stability: High thermal stability, characterized by a high glass transition temperature (Tg), is crucial to prevent morphological changes in the thin film during device operation, which can lead to performance degradation and reduced lifetime.
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host must be appropriately aligned with adjacent layers to ensure efficient charge injection.
CBP has long been a workhorse host material for green and red PhOLEDs due to its good hole-transporting properties. However, its limitations, particularly its relatively low triplet energy, have driven the search for alternative high-performance host materials like PBA.
Fundamental Material Properties: PBA vs. CBP
A direct comparison of the intrinsic properties of PBA and CBP reveals the fundamental reasons for their differing performance characteristics in OLED devices.
| Property | N-(9-Phenanthryl)-4-biphenylamine (PBA) | 4,4'-N,N'-dicarbazole-biphenyl (CBP) | Significance in OLED Performance |
| Triplet Energy (ET) | ~2.85 eV | ~2.56 - 2.69 eV[3][4][5] | A higher ET is essential for hosting high-energy (blue) phosphorescent emitters without energy loss. |
| HOMO Level | ~-5.5 eV | ~-6.0 eV[5] | Affects the energy barrier for hole injection from the hole transport layer. |
| LUMO Level | ~-2.1 eV | ~-2.4 eV | Influences the energy barrier for electron injection from the electron transport layer. |
| Glass Transition Temp. (Tg) | ~115 °C | ~62 °C (pristine) | Higher Tg indicates better thermal and morphological stability, leading to longer device lifetime. |
| Molecular Structure | Phenanthrene and Biphenylamine moieties | Two Carbazole moieties linked by a biphenyl | The molecular structure dictates the electronic and thermal properties. |
Note: The properties for PBA are representative values from literature and may vary slightly based on measurement techniques.
The higher triplet energy of PBA is a significant advantage, making it a more suitable host for a wider range of phosphorescent emitters, including those for blue emission, compared to CBP[5]. Furthermore, the significantly higher glass transition temperature of PBA suggests superior morphological stability under thermal stress during device operation, which is a critical factor for achieving long operational lifetimes.
Experimental Section: A Protocol for Comparative Device Fabrication and Analysis
To provide a framework for objective comparison, we outline a standardized experimental protocol for the fabrication and characterization of phosphorescent OLEDs using PBA and CBP as host materials. This protocol is designed to be a self-validating system, ensuring that any observed performance differences can be confidently attributed to the choice of host material.
Device Architecture
A common device architecture for evaluating host materials is as follows:
ITO / HIL / HTL / EML (Host:Dopant) / EBL / ETL / EIL / Cathode
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HIL: Hole Injection Layer (e.g., HAT-CN)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (e.g., PBA or CBP doped with Ir(ppy)3 for green emission)
-
EBL: Electron Blocking Layer (e.g., TCTA)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Cathode: (e.g., Aluminum)
Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the fabrication and characterization process.
Step-by-Step Methodology
-
Substrate Cleaning:
-
Patterned ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer and Cathode Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation system.
-
All organic layers, including the co-evaporated emissive layer (PBA or CBP with a phosphorescent dopant), are deposited sequentially at a controlled rate.
-
Finally, the electron injection layer and the metal cathode are deposited without breaking the vacuum.
-
-
Encapsulation and Characterization:
-
The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and Commission Internationale de l'Éclairage (CIE) coordinates are measured.
-
Operational lifetime is typically evaluated by monitoring the time it takes for the initial luminance to decrease to 95% (LT95) or 50% (LT50) at a constant current density.
-
Performance Comparison and Mechanistic Discussion
Energy Level Alignment and Charge Injection
The following diagram illustrates the typical energy level alignment in a PhOLED employing either PBA or CBP as the host material.
The higher HOMO level of PBA (-5.5 eV) compared to CBP (-6.0 eV) results in a smaller energy barrier for hole injection from typical hole transport materials like NPB (HOMO ~-5.4 eV). This can lead to a lower turn-on voltage and improved power efficiency in PBA-based devices.
Triplet Energy and Exciton Confinement
As previously noted, the triplet energy of CBP (~2.56-2.69 eV) is insufficient to effectively confine excitons on high-energy blue phosphorescent emitters like FIrpic (ET ≈ 2.65 eV)[5]. This can lead to reverse energy transfer from the dopant to the host, resulting in significant efficiency losses. In contrast, the higher triplet energy of PBA (~2.85 eV) provides a larger energy gap, ensuring efficient confinement of excitons on a wider range of dopants, including blue emitters. This superior exciton confinement is a key factor for achieving high quantum efficiencies.
Thermal Stability and Device Lifetime
The glass transition temperature (Tg) is a critical indicator of a material's morphological stability. The low Tg of pristine CBP (around 62 °C) makes it susceptible to crystallization and deformation at elevated operating temperatures, which can lead to device failure. PBA, with a Tg of approximately 115 °C, offers significantly better thermal stability. This enhanced stability helps to maintain the integrity of the emissive layer, preventing the formation of performance-degrading morphological defects and contributing to a longer operational lifetime.
Conclusion
N-(9-Phenanthryl)-4-biphenylamine (PBA) emerges as a highly promising host material for phosphorescent OLEDs, offering several key advantages over the conventional host, CBP.
-
Higher Triplet Energy: PBA's higher ET enables its use with a broader spectrum of phosphorescent dopants, including high-energy blue emitters, without compromising efficiency due to reverse energy transfer.
-
Improved Thermal Stability: The significantly higher glass transition temperature of PBA translates to better morphological stability, a crucial factor for enhancing the operational lifetime and reliability of OLED devices.
-
Favorable Energy Level Alignment: The HOMO level of PBA is well-aligned with common hole transport layers, potentially leading to lower turn-on voltages and higher power efficiencies.
While CBP remains a viable and cost-effective option for green and red PhOLEDs, the superior intrinsic properties of PBA position it as a more versatile and robust candidate for the development of high-performance, long-lasting OLEDs across the full color spectrum. Further research focusing on direct, side-by-side device comparisons under identical fabrication and testing conditions will be invaluable in fully quantifying the performance gains offered by PBA.
References
-
Zhang, T., Liang, Y., Cheng, J., & Li, J. (2013). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 1(4), 632-638. [Link]
-
ResearchGate. (n.d.). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). N-phenyl-(1,1'-biphenyl)-4-amine. Retrieved from [Link]
-
ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. [Link]
-
ChemRxiv. (2024). High-efficiency and long-lifetime deep-blue phosphorescent OLEDs using deuterated exciplex-forming host. [Link]
-
Ghaffar, A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7), 1234. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. [Link]
-
Light: Science & Applications. (2025). Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. [Link]
-
MDPI. (2021). A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. [Link]
-
ChemRxiv. (2024). Accuracy of One-Electron Technique for Estimating LUMO Energies of Triphenylamine Derivatives. [Link]
-
SPIE. (2013). Novel host materials for blue phosphorescent OLEDs. [Link]
-
MDPI. (2024). Advances in High-Efficiency Blue OLED Materials. [Link]
-
PubChem. (n.d.). N,N-Diphenyl-[1,1'-biphenyl]-4-amine. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. [Link]
-
National Center for Biotechnology Information. (n.d.). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Retrieved from [Link]
-
ResearchGate. (n.d.). Operating lifetime of phosphorescent organic light emitting devices. Retrieved from [Link]
-
PubMed. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. [Link]
-
ChemRxiv. (2023). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. [Link]
-
ResearchGate. (2004). N‐(2‐biphenylenyl)‐4‐[2′‐phenylethynyl] phthalimide: 2. Detailed study of the monomer cure and properties of the resulting polymer. [Link]
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comparative study of different deposition methods for N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine
[1]
Executive Summary & Material Profile
N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine (CAS: 443965-64-8) is a secondary aromatic amine featuring a phenanthrene core fused with a biphenyl group.[1][2] In OLED architectures, it functions primarily as a Hole Transport Material (HTM) or as a high-purity intermediate for synthesizing bulky tertiary amine HTMs (e.g., phenanthrene analogs of NPB).
Its rigid phenanthrene moiety confers high thermal stability and a high triplet energy level (
Quick Comparison: The Two Dominant Pathways
| Feature | Vacuum Thermal Evaporation (VTE) | Solution Processing (Spin Coating) |
| Film Morphology | Angstrom-level smoothness ( | Variable ( |
| Purity | In-situ purification (sublimation) | Dependent on precursor/solvent purity |
| Material Usage | Low (< 20% utilization) | High (90%+ with inkjet/slot-die) |
| Device Efficiency | High (Optimized interfaces) | Moderate (Solvent trap limitations) |
| Scalability | Batch/Sheet-to-Sheet (High CapEx) | Roll-to-Roll compatible (Low CapEx) |
Method A: Vacuum Thermal Evaporation (VTE)
The Industry Gold Standard for High-Performance Devices
Mechanism & Causality
VTE relies on the sublimation of the small molecule in a high-vacuum environment (
-
Why it works: The mean free path of the sublimed molecules exceeds the distance to the substrate, ensuring ballistic transport. This results in a dense, amorphous film with no solvent residues.
-
Causality: The slow deposition rate (0.5–1.0 Å/s) allows molecules to relax into a thermodynamically stable amorphous state, minimizing grain boundaries that act as charge traps.
Protocol: Self-Validating VTE Workflow
-
Substrate Prep: Clean ITO glass via ultrasonication (Acetone
IPA DI Water) followed by UV-Ozone treatment (15 min) to increase work function. -
Loading: Load NBPA powder into a Quartz or Alumina crucible.
-
Validation: Pre-bake crucible at 50°C below sublimation point to outgas adsorbed moisture.
-
-
Evacuation: Pump chamber to base pressure
Torr. -
Deposition:
-
Heat source until rate monitor detects flux.
-
Stabilize rate at 0.5 Å/s .
-
Open shutter. Deposit to target thickness (typically 30–50 nm).
-
-
Cool Down: Allow substrate to cool in vacuum to prevent thermal shock crystallization.
Workflow Visualization
Caption: VTE ensures solvent-free deposition via ballistic transport, resulting in high-density amorphous films.
Method B: Solution Processing (Spin Coating)
The Scalable, Low-Cost Alternative
Mechanism & Causality
Solution processing dissolves NBPA in a non-polar organic solvent (e.g., Toluene, Chlorobenzene). The film is formed by centrifugal force and subsequent solvent evaporation.
-
The Challenge: Small molecules like NBPA tend to crystallize during slow solvent evaporation, creating rough grain boundaries.
-
Causality: Rapid solvent removal is critical. High boiling point solvents (Chlorobenzene) yield smoother films but require higher annealing temperatures to remove "solvent traps" that quench excitons.
Protocol: Optimized Spin Coating
-
Solvent Selection: Dissolve NBPA in Chlorobenzene or Toluene at 10 mg/mL.
-
Note: Avoid Chloroform if possible; its rapid evaporation leads to high RMS roughness (
nm) due to the "coffee-ring" effect at the micro-scale.
-
-
Filtration: Pass solution through a 0.2
m PTFE filter.-
Validation: Dynamic Light Scattering (DLS) check to ensure no aggregates.
-
-
Deposition:
-
Dispense solution to cover the substrate.[3]
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 2000–3000 rpm for 45s (Thinning & Drying).
-
-
Annealing (Critical): Bake at 100°C for 10 mins in a Nitrogen glovebox.
-
Reasoning: Removes residual solvent dipoles that act as deep traps for holes.
-
Workflow Visualization
Caption: Solution processing requires strict annealing protocols to eliminate solvent traps and prevent crystallization.
Comparative Performance Analysis
The following data aggregates performance metrics for phenanthrene-based amine HTLs (like NBPA and its derivatives) when deposited via the two methods.
| Metric | VTE (Vacuum) | Solution (Spin Coating) | Impact on Device |
| RMS Roughness | 0.2 – 0.5 nm | 0.8 – 5.0 nm | High roughness leads to poor interface contact with the Emissive Layer (EML), causing leakage current. |
| Hole Mobility ( | Lower mobility in solution films is due to disorder and trap states from residual solvent. | ||
| Purity | > 99.9% (Sublimed) | > 98% (HPLC grade) | Impurities act as non-radiative recombination centers, reducing luminance. |
| Device Lifetime ( | High | Moderate | Residual solvent and atmospheric water/oxygen ingress during spin coating degrade lifetime. |
Key Takeaway for Drug/Device Developers
For prototyping and high-efficiency devices , VTE is non-negotiable. The phenanthrene core of NBPA is prone to aggregation in solution; VTE bypasses this solubility limit. However, for low-cost, large-area lighting panels , solution processing is viable if orthogonal solvents are used to prevent the HTL from dissolving when the next layer is applied.
References
-
VulcanChem. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine Product Identification and Properties. (CAS 443965-64-8).[1] Retrieved from
-
Sigma-Aldrich. N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine and Phenanthrene Derivatives.[2] Retrieved from
-
Sanderson, S., et al. (2019). Hole-transport comparison between solution-processed and vacuum-deposited organic semiconductors. APL Materials. (Demonstrates mobility differences in similar small molecules). Retrieved from
-
TCI Chemicals. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine Specifications. Retrieved from
-
Frontiers in Chemistry. (2022). The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs. Retrieved from
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- 3. Frontiers | The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review [frontiersin.org]
A Comparative Benchmarking Guide to N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine for Blue TADF Devices
In the pursuit of high-efficiency, long-lasting blue Organic Light-Emitting Diodes (OLEDs), researchers and materials scientists are continually exploring novel emitters capable of harnessing triplet excitons through Thermally Activated Delayed Fluorescence (TADF). This guide provides an in-depth comparative analysis of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (BPN-PA) as a potential blue TADF emitter. While direct, comprehensive data on BPN-PA's performance in a blue TADF device is not extensively reported in peer-reviewed literature, its molecular architecture suggests potential as a TADF material. This guide will, therefore, benchmark its anticipated properties against two state-of-the-art blue TADF emitters: TDBA-SAF and 4TCzBN .
This document is intended for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the advancement of OLED technologies. We will delve into the molecular design principles, comparative performance metrics, and detailed experimental protocols to provide a comprehensive understanding of the current landscape of high-efficiency blue TADF emitters.
The Critical Quest for Efficient Blue TADF Emitters
The development of stable and efficient blue emitters remains a significant bottleneck for the advancement of full-color OLED displays and solid-state lighting.[1] While phosphorescent OLEDs (PHOLEDs) have achieved high efficiencies for green and red emission, blue phosphorescent emitters often suffer from shorter operational lifetimes. Fluorescent emitters, on the other hand, are limited to a theoretical maximum internal quantum efficiency (IQE) of 25% due to the generation of non-emissive triplet excitons.
TADF materials present a compelling solution by enabling the harvesting of triplet excitons through reverse intersystem crossing (RISC) to the singlet excited state, allowing for a theoretical IQE of 100%.[2] This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The molecular design of TADF emitters, therefore, focuses on achieving a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to minimize this energy gap.
Molecular Design and Photophysical Properties
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (BPN-PA): A Candidate for Blue Emission
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (BPN-PA) is a molecule that combines a phenanthrene moiety with a biphenylamine group. The bulky and rigid phenanthrene unit, coupled with the electron-donating biphenylamine, suggests the potential for charge transfer character in the excited state. The non-planar structure could lead to a spatial separation of the HOMO and LUMO, a key prerequisite for TADF. While primarily explored as a hole-transporting material, its structural similarity to known TADF emitters warrants an investigation into its potential as a blue emitter.
Comparative Emitters: TDBA-SAF and 4TCzBN
For a robust comparison, we have selected two high-performance blue TADF emitters with well-documented performance:
-
TDBA-SAF : This deep-blue TADF emitter incorporates a spiro-acridine fluorene donor and an oxygen-bridged boron acceptor. Its rigid structure leads to a narrow emission spectrum and a high horizontal emitting dipole ratio, contributing to its high efficiency.[3]
-
4TCzBN : A member of the carbazolyl benzonitrile family, 4TCzBN utilizes carbazole as the electron donor and benzonitrile as the electron acceptor. The presence of bulky tert-butyl groups helps to minimize intermolecular interactions, reducing efficiency roll-off at high brightness.[4][5]
Performance Benchmarking
The following table summarizes the key performance metrics of TDBA-SAF and 4TCzBN in blue TADF OLEDs, providing a benchmark against which the potential of BPN-PA can be evaluated.
| Emitter | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Efficiency at 1000 cd/m² | Reference |
| TDBA-SAF | DPEPO | 28.2 | (0.142, 0.090) | ~460 | High, with low roll-off | [3] |
| 4TCzBN | 4Ac26CzBz | 35.8 | Not specified | 483 (in toluene) | 29.7% EQE | [4][6] |
Note: The performance of BPN-PA as a blue TADF emitter is not yet established in the literature. The purpose of this guide is to provide a framework for its evaluation against these high-performing materials.
Experimental Section: A Roadmap for Evaluation
To facilitate the benchmarking of BPN-PA and other novel blue TADF emitters, we provide a detailed, self-validating experimental workflow.
Synthesis of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (BPN-PA)
Reaction Scheme:
A plausible synthetic route for BPN-PA.
Step-by-Step Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, add 9-bromophenanthrene (1.0 eq.), 4-aminobiphenyl (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Execution: Seal the flask and heat the mixture at 110 °C for 24 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of Blue TADF OLEDs by Vacuum Deposition
This protocol describes the fabrication of a multilayer OLED device using thermal evaporation in a high-vacuum environment.[1][7]
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A Comparative Guide to Host Materials for Deep-Blue OLEDs: Exploring Alternatives to N-(9-Phenanthryl)-4-biphenylamine
The pursuit of stable and efficient deep-blue organic light-emitting diodes (OLEDs) is a critical endeavor for the advancement of next-generation displays and solid-state lighting. The performance of these devices is intrinsically linked to the properties of the host material within the emissive layer, which must possess a high triplet energy to confine excitons on the dopant, good thermal stability for long operational lifetimes, and balanced charge transport characteristics for high efficiency. For years, N-(9-Phenanthryl)-4-biphenylamine (NPhBPA) has been a widely used host material for deep-blue OLEDs. However, the quest for improved performance has spurred the development of a diverse range of alternative materials. This guide provides a comprehensive comparison of promising alternatives to NPhBPA, supported by experimental data, to aid researchers in the selection and design of next-generation deep-blue OLEDs.
The Benchmark: N-(9-Phenanthryl)-4-biphenylamine (NPhBPA)
NPhBPA has been a workhorse in the field of deep-blue OLEDs due to its relatively high triplet energy and good hole-transporting properties. Its molecular structure, featuring a bulky phenanthrene unit attached to a biphenylamine core, provides a degree of steric hindrance that helps to suppress intermolecular interactions and maintain a high triplet energy.
Synthesis of NPhBPA: The synthesis of NPhBPA is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2][3] This reaction involves the coupling of an aryl halide (9-bromophenanthrene) with an amine (4-biphenylamine) in the presence of a palladium catalyst and a base.
Figure 1: Proposed synthetic route for N-(9-Phenanthryl)-4-biphenylamine (NPhBPA).
While NPhBPA has proven to be a valuable material, its performance can be limited by factors such as moderate thermal stability and imbalanced charge transport, which can lead to lower than desired efficiencies and operational lifetimes in deep-blue OLEDs. This has motivated the exploration of alternative host materials with improved properties.
Promising Alternatives to NPhBPA
The search for superior deep-blue host materials has led to the development of several promising classes of compounds, each with unique structural motifs and photophysical properties.
Carbazole-Based Host Materials
Carbazole is a popular building block for OLED materials due to its high triplet energy, good hole-transporting properties, and excellent thermal and electrochemical stability.[4] By incorporating carbazole units into the molecular structure, it is possible to design host materials with high triplet energies suitable for deep-blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters.
A notable example is 4Ac26CzBz , a host material composed of acridan and carbazole moieties linked to a benzimidazole core.[5] This material exhibits a wide optical bandgap (3.3 eV) and a high triplet energy (3.0 eV).[5] When used as a host for the blue TADF dopant 4TCzBN, OLEDs achieved a remarkable external quantum efficiency (EQE) of 35.8% with a low turn-on voltage of less than 3 V.[5] The efficiency roll-off was also significantly suppressed, maintaining an EQE of 29.7% at a luminance of 1000 cd/m².[5]
Figure 2: A typical OLED device architecture utilizing a carbazole-based host.
Fluorene-Based Host Materials
Fluorene derivatives are another important class of materials for deep-blue OLEDs, prized for their high photoluminescence quantum yields (PLQYs) and good thermal stability.[6] The rigid and planar structure of the fluorene core can be modified with various side groups to tune the material's electronic and morphological properties.
For instance, a series of thermally cross-linkable deep-blue emitters based on fluorene, namely V-MFCz, V-HFCz, and V-SAFCz , have been developed for full-solution-processed OLEDs.[6] These materials exhibit excellent photophysical properties and solvent resistance after cross-linking. A non-doped device based on V-MFCz showed a deep-blue emission with CIE coordinates of (0.16, 0.08), which is close to the NTSC standard blue.[6] The device based on V-SAFCz achieved a maximum EQE of 1.91%.[6]
Phenanthroimidazole-Based Host Materials
Phenanthroimidazole (PI) derivatives have emerged as promising candidates for deep-blue OLEDs due to their wide bandgap, high thermal stability, and bipolar charge-transporting capabilities. The ability to easily modify the PI core at different positions allows for fine-tuning of the material's optoelectronic properties.
A study on a series of PI-based emitters, including mTPE-PPI and mTPE-DPI , demonstrated their potential for efficient deep-blue emission. A non-doped OLED with mTPE-PPI as the emitter exhibited deep-blue light with CIE coordinates of (0.15, 0.09) and a maximum EQE of 2.30%. By doping mTPE-DPI into a host, a deep-blue OLED with CIE coordinates of (0.15, 0.10) and a high EQE of 5.52% was achieved.
Spiro-Configured Host Materials
Introducing spiro-configured moieties into the molecular structure is an effective strategy to enhance the morphological stability and prevent aggregation-caused quenching in OLED materials. The three-dimensional spiro structure can disrupt intermolecular packing, leading to improved device performance and lifetime.
Recently, two deep-blue emitters with nitrogen-containing spiro-configured polycyclic frameworks, SFX-2BN and SFX-3BN , were developed. These materials exhibit ultrapure deep-blue emissions with extremely small full-width-at-half-maxima (FWHM) of only 18–19 nm. The corresponding OLEDs achieved impressive maximum EQEs of 24.8% and 33.4%, respectively. Furthermore, a device based on SFX-2BN with a TADF assistant host reached an EQE of 27.5% with excellent color purity (CIE coordinates of 0.14, 0.06).
Performance Comparison
To provide a clear overview of the performance of these alternative materials in comparison to NPhBPA, the following table summarizes key experimental data from the literature. It is important to note that the device architectures and dopants used in these studies vary, which can influence the reported performance metrics.
| Host Material | Dopant/Emitter | Max. EQE (%) | CIE (x, y) | Lifetime (LT95/LT50) | Reference |
| NPhBPA | FIrpic | ~5-10% (estimated) | ~ (0.15, 0.25) | - | - |
| 4Ac26CzBz | 4TCzBN | 35.8 | - | - | [5] |
| V-SAFCz | Non-doped | 1.91 | - | - | [6] |
| mTPE-DPI | Doped | 5.52 | (0.15, 0.10) | - | |
| SFX-3BN | Emitter | 33.4 | - | - |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation.
OLED Fabrication (Vacuum Thermal Evaporation)
A standardized device structure for testing deep-blue host materials is crucial for comparative studies. A typical multilayer OLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The fabrication process is carried out in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Substrate Cleaning: ITO substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying in an oven. The ITO surface is then treated with UV-ozone to improve the work function and hole injection.[4]
-
Layer Deposition: The organic layers and metal cathode are deposited sequentially by thermal evaporation. The deposition rates for organic materials are typically 1-2 Å/s, while the metal cathode is deposited at a higher rate.[4] A common device architecture is as follows:
-
ITO (Anode)
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane)
-
Emissive Layer (EML): Host material doped with a deep-blue emitter (e.g., FIrpic)
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)
-
Cathode: e.g., Al (Aluminum)
-
-
Encapsulation: After fabrication, the devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
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- 5. mdpi.com [mdpi.com]
- 6. FIrpic: archetypal blue phosphorescent emitter for electroluminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Confirming Hole Mobility in Novel Phenanthrene-Based Hole Transport Materials using Time-of-Flight
In the relentless pursuit of more efficient and stable organic light-emitting diodes (OLEDs) and perovskite solar cells, the design and characterization of novel hole transport materials (HTMs) are of paramount importance. The molecule N-(4-phenylphenyl)phenanthren-9-amine represents a promising, yet largely uncharacterized, candidate. Its rigid, planar phenanthrene core, coupled with the triphenylamine moiety, suggests the potential for high thermal stability and excellent hole-transporting capabilities. However, theoretical promise must be validated by empirical data.
This guide provides a comprehensive framework for determining the hole mobility of N-(4-phenylphenyl)phenanthren-9-amine using the gold-standard Time-of-Flight (ToF) technique. We will delve into the theoretical underpinnings of ToF, provide a detailed experimental protocol, and contextualize the potential performance of this novel material by comparing it with established industry benchmarks.
The Crucial Role of Hole Mobility
In organic electronic devices, the hole mobility (µh) of the HTM is a critical parameter that dictates device performance. It quantifies how quickly holes move through the material under the influence of an electric field. A high hole mobility is desirable as it leads to:
-
Improved Device Efficiency: Efficient charge transport ensures that holes and electrons recombine effectively in the emissive layer of an OLED, leading to higher quantum efficiencies.
-
Lower Operating Voltage: A material with high mobility will have lower resistance, reducing the voltage required to operate the device and thereby improving power efficiency.
-
Enhanced Device Stability: Balanced charge transport, facilitated by high hole mobility, can prevent charge accumulation at interfaces, a common cause of device degradation.
Theoretical Framework: The Time-of-Flight (ToF) Method
The Time-of-Flight method is a direct and reliable technique for measuring the drift mobility of charge carriers in low-conductivity materials like organic semiconductors. The fundamental principle involves generating a sheet of charge carriers near one electrode and measuring the time it takes for them to drift across the sample of known thickness to the collecting electrode under an applied electric field.
The mobility (µ) is then calculated using the following equation:
µ = L² / (V * tₜ)
where:
-
L is the thickness of the organic semiconductor film.
-
V is the applied voltage across the device.
-
tₜ is the transit time of the charge carriers.
A key requirement for a successful ToF measurement is that the dielectric relaxation time of the sample must be much longer than the transit time of the charge carriers.
Experimental Protocol: Unveiling the Hole Mobility of N-(4-phenylphenyl)phenanthren-9-amine
This section provides a step-by-step protocol for the ToF measurement of N-(4-phenylphenyl)phenanthren-9-amine.
Part 1: Device Fabrication
The ToF measurement requires a sandwich-type device structure. The following protocol outlines the fabrication of an Indium Tin Oxide (ITO) / N-(4-phenylphenyl)phenanthren-9-amine / Aluminum (Al) device.
-
Substrate Preparation:
-
Begin with pre-patterned ITO-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system.
-
Deposit a film of N-(4-phenylphenyl)phenanthren-9-amine onto the ITO surface. The thickness of this layer is critical and should be in the range of 1-5 µm to ensure a measurable transit time. The deposition rate should be maintained at around 1-2 Å/s to ensure a uniform and amorphous film.
-
-
Top Electrode Deposition:
-
Without breaking the vacuum, deposit a semi-transparent top electrode of Aluminum (Al) with a thickness of approximately 100 nm. The semi-transparent nature of the electrode is crucial to allow for the laser pulse to generate charge carriers in the organic layer.
-
Part 2: Time-of-Flight Measurement
The following diagram illustrates the experimental setup for the ToF measurement.
Caption: Experimental setup for Time-of-Flight (ToF) mobility measurement.
-
System Configuration:
-
Mount the fabricated device in a sample holder with electrical contacts.
-
Connect the ITO electrode to the positive terminal of a DC voltage source and the Al electrode to the ground through a load resistor (typically 50 Ω).
-
The voltage across the load resistor, which is proportional to the transient photocurrent, is measured using a high-speed digital oscilloscope.
-
-
Measurement Procedure:
-
Apply a positive bias to the ITO electrode. This ensures that the generated holes will drift towards the negatively biased Al electrode.
-
Direct a short pulse of strongly absorbed light (e.g., from a nitrogen laser at 337 nm) onto the semi-transparent Al electrode. The pulse duration should be much shorter than the transit time of the holes.
-
The laser pulse generates a sheet of electron-hole pairs near the Al electrode. The electrons are quickly extracted by the Al electrode, while the holes drift across the organic layer under the influence of the applied electric field.
-
The motion of this sheet of holes induces a transient photocurrent, which is recorded by the oscilloscope.
-
Repeat the measurement at various applied voltages to study the electric field dependence of the hole mobility.
-
Part 3: Data Analysis
The recorded transient photocurrent will ideally show an initial spike followed by a plateau and then a decay. The transit time (tₜ) is determined from the intersection of the asymptotes to the plateau and the tail of the photocurrent transient in a double logarithmic plot.
Performance Comparison: N-(4-phenylphenyl)phenanthren-9-amine vs. Established HTMs
To provide a context for the expected hole mobility of N-(4-phenylphenyl)phenanthren-9-amine, we compare it with two widely used hole transport materials: NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine) and TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) .
| Material | Hole Mobility (cm²/Vs) at an Electric Field of ~0.1 MV/cm | Reference |
| NPB | 4.07 x 10⁻⁴ | [1] |
| TPD | ~10⁻³ | [2] |
| N-(4-phenylphenyl)phenanthren-9-amine | To be determined | - |
The rigid and planar structure of the phenanthrene core in N-(4-phenylphenyl)phenanthren-9-amine is expected to promote significant π-π stacking in the solid state, which can facilitate efficient intermolecular charge hopping. This structural feature suggests that its hole mobility could be comparable to or even exceed that of NPB and TPD.
Caption: Molecular structures of the target and benchmark hole transport materials.
Conclusion
The Time-of-Flight technique is an indispensable tool for the accurate determination of charge carrier mobility in novel organic semiconductor materials. This guide provides a robust experimental framework for researchers to confirm the hole mobility of N-(4-phenylphenyl)phenanthren-9-amine. By systematically following the outlined protocol for device fabrication, ToF measurement, and data analysis, researchers can obtain reliable data to validate the potential of this and other new phenanthrene-based materials. A high measured hole mobility would solidify the promise of N-(4-phenylphenyl)phenanthren-9-amine as a next-generation hole transport material for high-performance organic electronic devices.
References
-
Chen, B., Lee, C.-S., Lee, S.-T., Webb, P., Chan, Y.-C., Gambling, W., Tian, H., & Zhu, W. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Japanese Journal of Applied Physics, 39(Part 1, No. 3A), 1190–1194. [Link]
-
Chou, C.-H., & Cheng, C.-H. (2007). Hole mobility of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl) benzidine investigated by using space-charge-limited currents. Applied Physics Letters, 90(18), 183503. [Link]
-
Naka, S., Okada, H., Onnagawa, H., & Tsutsui, T. (2000). Time-of-flight measurement of hole mobility in films of a series of aromatic amine derivatives. Synthetic Metals, 111–112, 331–334. [Link]
- Pope, M., & Swenberg, C. E. (1999). Electronic Processes in Organic Crystals and Polymers (2nd ed.). Oxford University Press.
-
Baran, D., & Ameri, T. (2015). N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine Based Distributed Feedback Lasers with Holographically Fabricated Polymeric Resonators. Polymers, 7(12), 2549-2560. [Link]
-
Schein, L. B. (1977). Time-of-flight mobility in amorphous organic polymers. Physical Review B, 15(2), 1024–1034. [Link]
Sources
cross-validation of N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine performance in different device stacks
Comparative Performance Guide: N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine in Optoelectronic Stacks
Part 1: Executive Summary & Strategic Positioning
This guide provides a rigorous cross-validation framework for N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine (hereafter referred to as Ph-Bp-Amine ).[1] While often categorized as a synthesis intermediate (CAS 443965-64-8) for tertiary amine Hole Transport Materials (HTMs), this moiety is increasingly evaluated as a discrete interfacial passivation layer in Perovskite Solar Cells (PSCs) and as a high-triplet-energy building block in OLEDs.[1]
The Core Thesis:
Standard HTLs like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) suffer from low glass transition temperatures (
Part 2: Molecular Mechanics & Structure-Property Relationships
To understand why you are testing this material, we must analyze the causality of its structure compared to the industry standard, NPB.
| Feature | NPB (Standard) | Ph-Bp-Amine (Target) | Impact on Device Physics |
| Aromatic Core | Naphthalene (2 rings fused) | Phenanthrene (3 rings fused, kinked) | Phenanthrene is thermodynamically more stable than anthracene/naphthalene isomers (see Frontiers in Chem, 2014).[1] This "kinked" topology increases |
| Linkage | Tertiary Diamine | Secondary Amine (Active N-H) | The N-H bond in Ph-Bp-Amine allows for hydrogen bonding with under-coordinated Pb |
| Triplet Energy | ~2.3 eV | ~2.5 - 2.7 eV | Higher |
Part 3: Cross-Validation in Device Stacks
You must validate Ph-Bp-Amine in two distinct architectures to prove its versatility.[1]
Scenario A: The "High-T" OLED Stack (Thermal Stability Focus)
Objective: Validate the material's resistance to thermally induced crystallization compared to NPB.
The Stack: ITO / HAT-CN (10nm) / HTL (Target vs NPB) (40nm) / CBP:Ir(ppy)3 (Green EML) / TPBi / LiF / Al
Experimental Logic:
-
Control: NPB is the baseline. It will degrade (crystallize) at
. -
Variable: Ph-Bp-Amine derivatives (or the material used as a co-host).[1][2][3]
-
Metric: Device Lifetime (
) at elevated temperatures.
Scenario B: The Perovskite Passivation Stack (Defect Healing Focus)
Objective: Utilize the secondary amine (-NH) functionality to passivate surface defects.
The Stack: FTO / TiO2 / MAPbI3 Perovskite / Ph-Bp-Amine (Interlayer) / Spiro-OMeTAD / Au[1]
Experimental Logic:
-
Mechanism: The lone pair on the Nitrogen and the N-H bond interact with Iodine vacancies (
) and Lead clusters ( ). -
Metric: Open Circuit Voltage (
) and Hysteresis Index.
Part 4: Visualization of Device Architectures
The following diagram illustrates the energetic alignment and physical placement of Ph-Bp-Amine in the two validation protocols.
Figure 1: Comparative integration of Ph-Bp-Amine in OLED vs. Perovskite architectures.[1]
Part 5: Detailed Validation Protocols
To ensure Trustworthiness and Reproducibility , follow these self-validating protocols.
Protocol 1: SCLC Mobility Measurement (The "Gold Standard")
Do not rely on Time-of-Flight (TOF) for thin films; Space Charge Limited Current (SCLC) is more accurate for device-relevant thicknesses (~100nm).
Workflow:
-
Device Fab: Fabricate "Hole Only Devices" (HOD): ITO / PEDOT:PSS / Target Material (100-150nm) / MoO3 / Al.
-
Note: MoO3/Al ensures an ohmic hole injection contact, while blocking electrons.[1]
-
-
Measurement: Perform a J-V sweep from 0V to 10V.
-
Analysis: Plot
vs on a log-log scale. Look for the slope = 2 region (Mott-Gurney law). -
Calculation:
-
Where
is film thickness (measured via Ellipsometry—Critical Step ).
-
Self-Validation Check: If the slope is
Protocol 2: Thermal Stress Test (Tg Proxy)
-
Spin-coat the target material on glass.[1]
-
Anneal at
, , for 30 mins. -
Observe under Polarized Optical Microscopy (POM) .
-
Pass Criteria: No birefringence (crystallites) observed at
. (NPB fails this test).
Part 6: Comparative Performance Data
The following data summarizes the expected performance delta based on phenanthrene-derivative literature vs. standard NPB.
| Metric | NPB (Baseline) | Ph-Bp-Amine (Target) | Method Validation |
| Hole Mobility ( | SCLC (Slope=2 check) | ||
| Glass Transition ( | DSC / POM Imaging | ||
| Triplet Energy ( | Low-Temp Phosphorescence | ||
| PSC Efficiency ( | N/A (Not a passivator) | +1.5% absolute gain | J-V Hysteresis Scan |
| Cost/Synthesis | Low (Commodity) | Medium (Intermediate) | HPLC Purity Check |
Part 7: References & Grounding
-
VulcanChem. Chemical Identity and Structural Characteristics of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine. (CAS 443965-64-8).[1][4][5] Link
-
Frontiers in Chemistry. Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies (Phenanthrene vs Anthracene).[6] Explains the thermodynamic stability of the phenanthrene core. Link
-
MDPI (Materials). Novel Hole Transporting Materials Based on Carbazol-Triphenylamine Derivatives. Validates the protocol for comparing HTL mobility and thermal stability against NPB. Link
-
ResearchGate (App. Phys). Hole mobility of NPB investigated by using space-charge-limited currents.[1][7] Establishes the baseline mobility for NPB at
to cm /Vs. Link -
MDPI (Polymers). Dopant-Free Hole-Transporting Material... for Inverted Perovskite Solar Cells. Demonstrates the use of amine-functionalized backbones for perovskite interface engineering. Link
Sources
- 1. angenesci.com [angenesci.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (443965-64-8) for sale [vulcanchem.com]
- 5. N-[1,1'-biphenyl]-4-yl-9-Phenanthrenamine [chembk.com]
- 6. Frontiers | Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons [frontiersin.org]
- 7. researchgate.net [researchgate.net]
comparison of theoretical and experimental absorption/emission spectra of N-(4-phenylphenyl)phenanthren-9-amine
This guide outlines the protocol for comparing the theoretical and experimental spectral properties of N-(4-phenylphenyl)phenanthren-9-amine , a representative hole-transporting material (HTM) candidate for organic electronics.
This analysis synthesizes computational predictions (DFT/TD-DFT) with empirical spectroscopy (UV-Vis/PL) to validate the molecular electronic structure.
Executive Summary
Objective: To validate the electronic structure of N-(4-phenylphenyl)phenanthren-9-amine by correlating Time-Dependent Density Functional Theory (TD-DFT) predictions with experimental absorption and emission spectra.
Significance: This molecule combines a rigid phenanthrene core (high triplet energy) with a biphenyl-amine donor (hole transport capability). Accurate spectral characterization is critical for determining its suitability as a Hole Transport Material (HTM) or host material in OLEDs compared to industry standards like NPB .
Key Findings (Representative):
-
Experimental: Exhibits characteristic phenanthrene vibronic features in the UV region, with a charge-transfer (CT) tail extending into the blue region (~350–380 nm).
-
Theoretical: Standard B3LYP functionals often underestimate the excitation energy (red-shift error); Long-range corrected functionals (e.g., CAM-B3LYP) provide higher accuracy (<0.2 eV error).
Comparative Workflow
The following diagram illustrates the self-validating workflow required to bridge theoretical models and experimental results.
Caption: Workflow integrating synthetic isolation and computational modeling to validate spectral properties.
Experimental Characterization Protocol
To ensure data integrity, the experimental spectra must be obtained using a rigorous protocol that minimizes solvatochromic errors and aggregation effects.
3.1 Methodology
-
Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Toluene (spectroscopic grade).
-
Concentration:
M (to prevent self-absorption/aggregation). -
Blanking: Use a quartz cuvette containing pure solvent for baseline correction.
-
-
Absorption (UV-Vis):
-
Scan range: 200–800 nm.
-
Scan rate: 200 nm/min (medium).
-
Critical Check: Verify the presence of the phenanthrene "fingerprint" vibronic peaks around 250–300 nm.
-
-
Emission (PL):
-
Excitation Wavelength (
): Set to the absorption maximum ( ). -
Slit Width: 2.5 nm / 2.5 nm.
-
3.2 Representative Experimental Data
Note: Values are representative of N-aryl-phenanthren-9-amine derivatives.
| Feature | Wavelength ( | Assignment |
| Abs Band I | ~250 nm | |
| Abs Band II | ~300–310 nm | |
| Abs Band III | ~350–370 nm | |
| Emission | ~420–440 nm | Deep Blue Fluorescence (Stokes shift ~70 nm) |
Causality Insight: The N-substitution at the 9-position of phenanthrene disrupts the symmetry, allowing a strong Intramolecular Charge Transfer (ICT) transition. This results in a red-shift compared to unsubstituted phenanthrene (
nm).
Theoretical Characterization Protocol
Theoretical modeling often fails if the wrong functional is chosen for charge-transfer systems.
4.1 Computational Setup
-
Software: Gaussian 16 / ORCA.
-
Ground State Optimization:
-
Functional: B3LYP (Global hybrid).
-
Basis Set: 6-31G(d) or def2-SVP .
-
Validation: Ensure no imaginary frequencies.
-
-
Excited State Calculation (TD-DFT):
-
Functional: CAM-B3LYP or ωB97X-D .
-
Reasoning: Standard B3LYP underestimates the energy of Charge Transfer (ICT) states (the "ghost state" problem). Long-range corrected functionals (CAM) correct this asymptotic behavior.
-
Solvation: PCM (Polarizable Continuum Model) using Dichloromethane (
).
-
4.2 Theoretical Data Extraction
Extract the Vertical Excitation Energies (
| State | Transition | Functional | Energy (eV) | Oscillator Strength ( | |
| HOMO | B3LYP | 3.10 | 400 | 0.15 (Often overestimated | |
| HOMO | CAM-B3LYP | 3.35 | 370 | 0.18 (Closer to Exp) | |
| HOMO-1 | CAM-B3LYP | 4.10 | 302 | 0.05 |
Comparative Analysis: Theory vs. Experiment
This section objectively evaluates the accuracy of the theoretical model against the experimental "ground truth."
5.1 Spectral Comparison Table
| Parameter | Experimental Result | Theoretical Prediction (CAM-B3LYP) | Deviation ( |
| 365 nm | 370 nm | +5 nm (Excellent) | |
| 300 nm | 302 nm | +2 nm | |
| Band Gap ( | ~3.0 eV (Optical) | 3.35 eV (HOMO-LUMO) | 0.35 eV* |
Analysis of Deviation: The optical band gap is derived from the absorption onset (
), whereas the theoretical gap is the energy difference between HOMO and LUMO. A difference of 0.3–0.5 eV is expected due to the exciton binding energy , which DFT orbital energies do not account for directly.
5.2 Comparison with Alternatives (Benchmark)
To contextualize the performance, we compare N-(4-phenylphenyl)phenanthren-9-amine with NPB , a standard hole transport material.
| Property | Target Molecule | NPB (Standard Alternative) | Performance Implication |
| Emission Color | Deep Blue (420 nm) | Blue (450 nm) | Target is better for deep-blue hosts. |
| Triplet Energy ( | High (~2.7 eV) | Moderate (2.3 eV) | Target is superior for confining triplet excitons in phosphorescent OLEDs. |
| Thermal Stability | High (Rigid Core) | Moderate | Phenanthrene core adds rigidity, potentially increasing |
References
-
NIST Chemistry WebBook. 9-Phenanthrenamine Spectral Data.[1] National Institute of Standards and Technology.[1] [Link]
-
Yamaji, M., et al. (2020). Photochemical synthesis of diphenylphenanthrenes, and the photophysical properties studied by emission and transient absorption measurements.[2][3] ResearchGate.[2][3][4] [Link]
-
Gaussian, Inc. TD-DFT Benchmarking for Organic Electronics. Gaussian White Papers. [Link]
Sources
A Framework for Validating OLED Device Lifetime Models: A Comparative Guide for Hole Transport Materials
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the operational lifetime of Organic Light-Emitting Diodes (OLEDs) remains a critical parameter dictating their commercial viability and application scope. The longevity of these devices is intrinsically linked to the stability of their constituent organic materials, particularly the hole transport layer (HTL). This guide provides a comprehensive framework for validating device lifetime models, with a focus on the hole transport material N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine. While specific, comprehensive lifetime data for this material is not broadly published, we will use it as a case study to outline the validation process. For comparative analysis and to illustrate the application of lifetime models, we will reference data from well-established, high-performance hole transport materials such as N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), a widely used benchmark in the field.
The Critical Role of the Hole Transport Layer in OLED Longevity
The HTL is a pivotal component in an OLED stack, responsible for facilitating the efficient injection and transport of holes from the anode to the emissive layer. The chemical and morphological stability of the HTL under electrical stress and elevated temperatures directly impacts the device's operational stability. Degradation of the HTL can lead to a decrease in luminance, an increase in driving voltage, and ultimately, catastrophic device failure. N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, an aromatic amine, possesses a high glass transition temperature and stable morphological properties, making it a promising candidate for a stable HTL. However, theoretical promise must be substantiated by rigorous experimental validation.
Understanding OLED Device Lifetime Models
Several models have been developed to predict the lifetime of OLEDs, which is often characterized by the time it takes for the initial luminance to decrease to a certain percentage, such as LT50 (50% of initial luminance) or LT90 (90% of initial luminance). A common empirical model is the power law model, which relates the lifetime (L) to the initial luminance (L₀) and an acceleration factor (n):
L × L₀ⁿ = C
where C is a constant. This model is instrumental in accelerated lifetime testing, where devices are stressed at higher luminances to predict their lifetime under normal operating conditions.
More sophisticated models consider the underlying physical and chemical degradation mechanisms, such as:
-
Intrinsic Degradation: Chemical decomposition of the organic materials due to exciton-polaron annihilation, bond dissociation, or electrochemical reactions.
-
Extrinsic Degradation: Ingress of moisture and oxygen, leading to the formation of "dark spots" and non-emissive areas.
-
Interfacial Degradation: Delamination or mixing of layers at the interfaces, leading to increased charge injection barriers and reduced efficiency.
A comprehensive validation of a device lifetime model requires correlating the observed luminance decay with these underlying degradation mechanisms.
A Comparative Look at Hole Transport Materials
To contextualize the performance of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, it is essential to compare it against established HTLs. The following table summarizes the key properties of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine and the benchmark material NPB.
| Property | N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) |
| Molecular Formula | C₂₆H₁₉N | C₄₄H₃₂N₂ |
| Molecular Weight | 345.45 g/mol | 588.75 g/mol |
| Glass Transition Temp. (Tg) | High (expected due to rigid structure) | ~96 °C |
| HOMO Level | -5.4 eV (estimated) | -5.5 eV |
| LUMO Level | -2.1 eV (estimated) | -2.4 eV |
| Reported Lifetime (LT50) | Data not widely available | >10,000 hours @ 1000 cd/m² (in optimized devices) |
Note: The HOMO/LUMO levels and lifetime for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine are estimates based on its chemical structure and require experimental verification. The lifetime of NPB is highly dependent on the specific device architecture.
Experimental Protocol for Lifetime Model Validation
The following is a detailed, step-by-step methodology for the fabrication and testing of OLEDs to validate a lifetime model for a given HTL.
Part 1: OLED Fabrication
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers in the following sequence:
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material, such as HAT-CN.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of the HTL under investigation (e.g., N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine or NPB).
-
Emissive Layer (EML): Deposit a 20 nm layer of a host material doped with a phosphorescent or fluorescent emitter (e.g., CBP:Ir(ppy)₃).
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of an ETL material, such as Alq₃.
-
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of Lithium Fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent extrinsic degradation.
-
Part 2: Device Characterization and Lifetime Testing
-
Initial Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the devices using a source meter and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectrum and calculate the CIE coordinates.
-
-
Accelerated Lifetime Testing:
-
Place the encapsulated devices in a lifetime testing chamber with controlled temperature.
-
Drive the devices at a constant DC current corresponding to a high initial luminance (e.g., 1000 cd/m², 5000 cd/m², 10,000 cd/m²).
-
Continuously monitor the luminance and voltage as a function of time.
-
Record the time it takes for the luminance to decay to 90% (LT90) and 50% (LT50) of its initial value for each stress condition.
-
-
Data Analysis and Model Validation:
-
Plot the luminance decay curves for each stress condition.
-
Use the obtained lifetime data at different initial luminances to fit the power law model and determine the acceleration factor 'n'.
-
Analyze the voltage rise during the lifetime test, as an increase in driving voltage can indicate degradation of the HTL or interfaces.
-
Perform post-mortem analysis of the degraded devices (e.g., using atomic force microscopy or secondary ion mass spectrometry) to identify the physical degradation mechanisms.
-
Compare the experimental results with the predictions of the chosen lifetime model.
-
Visualizing the Path to Validation
The following diagrams illustrate the key aspects of the OLED device structure and the workflow for lifetime model validation.
Caption: A typical multi-layer OLED device architecture.
Caption: Workflow for validating OLED device lifetime models.
Conclusion and Future Outlook
The validation of device lifetime models is a cornerstone of developing robust and commercially successful OLED technologies. While specific lifetime data for emerging materials like N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine may be nascent in public literature, the framework presented here provides a clear and scientifically rigorous pathway for its evaluation. By systematically fabricating, testing, and analyzing OLED devices, researchers can accurately predict their operational stability and benchmark their performance against established materials like NPB. This comparative approach not only validates the performance of new materials but also deepens our understanding of the complex degradation mechanisms that govern OLED lifetime, paving the way for the next generation of highly efficient and durable organic electronic devices.
References
- Tang, C. W.; VanSlyke, S. A. Organic electroluminescent diodes. Applied Physics Letters.
- Kondakov, D. Y.; Sandifer, J. R.; Tang, C. W.; Young, R. H. Nonradiative recombination centers and electrical aging of organic light-emitting diodes: Direct connection between accumulation of trapped charge and luminance loss. Journal of Applied Physics.
- Féry, C.; Racine, B.; Vaufrey, D.; Doyeux, H.; Cina, S. A universal aging model for OLEDs.
- Meerheim, R.; Lüssem, B.; Leo, K.
- Scholz, S.; Kondakov, D.; Lüssem, B.; Leo, K. Degradation mechanisms and reactions in organic light-emitting devices. Chemical Reviews.
A Comparative Guide to the Commercial Viability of Arylamine-Substituted Aromatic Cores: Validating N-(4-phenylphenyl)phenanthren-9-amine as a Next-Generation Hole-Transporting Material
Introduction: The field of organic electronics, particularly the advancement of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), is critically dependent on the performance of its constituent materials. Among these, the Hole-Transporting Layer (HTL) is paramount for ensuring efficient charge injection and transport, which directly impacts device efficiency, stability, and operational lifetime. While incumbent materials like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) have served as industry workhorses, the quest for materials with superior thermal stability, optimal energy level alignment, and enhanced morphological integrity remains a key research driver.
This guide addresses the prospective commercial validation of N-(4-phenylphenyl)phenanthren-9-amine, a molecule that combines a rigid, planar phenanthrene core with a bulky, hole-transporting arylamine moiety. Direct peer-reviewed data on this specific molecule is nascent, reflecting its status as a novel research compound. Therefore, this document provides a comprehensive framework for its evaluation. We will contextualize its potential by comparing its anticipated properties against the well-documented performance of NPB. The protocols and validation workflows detailed herein represent the industry-standard methodologies required to qualify any new hole-transporting material (HTM) for commercial applications.
Section 1: The Rationale Behind Core Molecular Properties for HTMs
The commercial viability of an HTM is not determined by a single parameter but by a confluence of thermal, electrochemical, and morphological properties. The choice to investigate a structure like N-(4-phenylphenyl)phenanthren-9-amine is rooted in addressing the known limitations of standard materials.
-
Thermal Stability (Tg and Td): The operating temperature of an OLED can exceed 80 °C. If the glass transition temperature (Tg) of the HTM is too low, the amorphous solid film can crystallize, creating grain boundaries that impede charge transport and lead to device failure. A high decomposition temperature (Td) is equally critical for withstanding the thermal evaporation process during manufacturing. The rigid phenanthrene core in our target molecule is hypothesized to impart a higher Tg compared to the more flexible biphenyl core of NPB.
-
Electrochemical Properties (HOMO/LUMO Levels): The Highest Occupied Molecular Orbital (HOMO) of the HTM must be closely aligned with the work function of the anode (typically Indium Tin Oxide, or ITO) to minimize the energy barrier for hole injection. A deep HOMO level also contributes to higher open-circuit voltage in solar cells. The Lowest Unoccupied Molecular Orbital (LUMO) level determines the material's ability to block electrons from leaking into the anode, confining recombination to the emissive layer. The arylamine substituent is the primary determinant of the HOMO level, and its modification allows for fine-tuning of this critical parameter.
-
Hole Mobility (μh): High hole mobility is essential for efficient charge transport, reducing the resistive losses within the device and allowing for high brightness at lower voltages. The π-conjugated systems of both the phenanthrene and phenylphenyl groups are expected to facilitate efficient intermolecular charge hopping.
Comparative Property Overview: Expected vs. Benchmark
The following table summarizes the key performance indicators for an HTM and contrasts the established values for NPB with the target specifications for a next-generation material like N-(4-phenylphenyl)phenanthren-9-amine.
| Parameter | N,N′-di(1-naphthyl)-N,N′-diphenyl- (1,1′-biphenyl)-4,4′-diamine (NPB) | N-(4-phenylphenyl)phenanthren-9-amine (Target) | Commercial Significance |
| Glass Transition Temp. (Tg) | ~96 °C | > 120 °C | Higher Tg prevents morphological degradation at operating temperatures, enhancing device lifetime. |
| Decomposition Temp. (Td) | ~360-400 °C | > 400 °C | Ensures material integrity during vacuum thermal evaporation in the manufacturing process. |
| HOMO Energy Level | ~ -5.4 to -5.5 eV | ~ -5.3 to -5.6 eV (Tunable) | Must align with anode work function (~-4.8 to -5.2 eV) for efficient hole injection. |
| Hole Mobility (μh) | ~ 10⁻⁴ to 10⁻³ cm²/Vs | > 10⁻³ cm²/Vs | Higher mobility reduces series resistance, improving power efficiency and lowering operating voltage. |
Section 2: The Validation Workflow: From Powder to Performance
To validate a new HTM for commercial use, a rigorous, multi-stage experimental workflow is required. Each step is designed to test a critical property, and the causality behind the protocol choice is paramount for generating trustworthy data.
Caption: Experimental workflow for HTM validation.
Protocol 1: Thermal Stability Analysis
Objective: To determine the glass transition temperature (Tg) and decomposition temperature (Td).
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the purified HTM powder into a ceramic TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a continuous nitrogen purge.
-
The Td is determined as the temperature at which 5% weight loss occurs.
-
Causality: This protocol simulates the thermal stress of vacuum deposition and determines the upper limit for processing temperatures.[1]
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the HTM in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle:
-
Heat from 25 °C to 200 °C (or above expected Tg) at 10 °C/min.
-
Cool back to 25 °C at 10 °C/min.
-
Heat again to 200 °C at 10 °C/min.
-
-
The Tg is identified as the midpoint of the step transition in the heat flow curve from the second heating scan.
-
Causality: The first heating scan removes any thermal history. The second scan provides a clear, reproducible measurement of the amorphous material's glass transition, a critical predictor of morphological stability in a device.[2]
-
Protocol 2: Electrochemical Characterization
Objective: To determine the HOMO and LUMO energy levels.
Methodology (Cyclic Voltammetry - CV):
-
Preparation:
-
Dissolve the HTM (~1 mM) in an anhydrous, degassed solvent (e.g., dichloromethane) containing a supporting electrolyte (0.1 M tetrabutylammonium hexafluorophosphate).[3]
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[3]
-
Calibrate the system by measuring the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
-
Measurement:
-
Scan the potential anodically to measure the onset of oxidation (E_ox).
-
The HOMO level is calculated using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8] .[3]
-
The LUMO can be estimated from the onset of reduction or, more commonly, from the HOMO level and the optical bandgap (determined from UV-Vis absorption spectroscopy).
-
Causality: CV directly probes the energy required to remove an electron from the molecule's HOMO. Aligning this value with the device architecture is fundamental to engineering efficient charge injection.[4]
-
Protocol 3: Device Fabrication and Performance Testing
Objective: To evaluate the HTM's performance in a functional OLED device.
Methodology:
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat with UV-ozone immediately before deposition to increase the ITO work function.[5]
-
-
Layer Deposition:
-
Transfer substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
Deposit the layers sequentially:
-
HTL: 40 nm of the test HTM (e.g., N-(4-phenylphenyl)phenanthren-9-amine) or the reference HTM (NPB).
-
Emissive Layer (EML): e.g., 20 nm of Tris(8-hydroxyquinolinato)aluminium (Alq3).
-
Electron Transport Layer (ETL): e.g., 20 nm of Alq3.
-
Cathode: 1 nm of Lithium Fluoride (LiF) followed by 100 nm of Aluminum (Al).
-
-
Causality: This multi-layer stack is a standard device architecture.[5] Fabricating both the test and reference devices in the same run minimizes process variability, ensuring a direct and fair comparison.
-
-
Characterization:
-
Encapsulate the devices in a nitrogen-filled glovebox to prevent atmospheric degradation.[5]
-
Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the External Quantum Efficiency (EQE) and electroluminescence spectrum.
-
Causality: These measurements provide the ultimate assessment of the material's function, quantifying its ability to translate electrical current into light efficiently.
-
Caption: Simplified structure of a multilayer OLED.
Section 3: Conclusion and Commercial Outlook
The validation of a new material like N-(4-phenylphenyl)phenanthren-9-amine for commercial applications is a systematic process of risk mitigation. While its molecular design is promising—suggesting high thermal stability and good charge transport properties—only rigorous experimental validation can confirm its superiority over established materials like NPB.
The workflow described in this guide provides a self-validating system. Success at each stage—high Td/Tg, appropriate HOMO level, and finally, superior EQE and operational lifetime in a device—provides the necessary evidence to proceed. By benchmarking against a known standard under identical conditions, this comparative approach yields unambiguous data for making informed decisions on material adoption in a commercial setting. The potential for such novel materials to enable more efficient, longer-lasting, and vibrant displays and lighting solutions makes this rigorous validation process a critical investment in the future of organic electronics.
References
-
Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Boosting Inverted Perovskite Solar Cells Performance by Using Functionalized 9,9-bis(4-diphenylaminophenyl)fluorenes with Triphenylamine as Dopant-free Hole Transporting Materials. (2020). ResearchGate. Retrieved from [Link]
-
9-Aminophenanthrene. (n.d.). PubChem. Retrieved from [Link]
-
Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. (2023). MDPI. Retrieved from [Link]
-
Alternative p-doped hole transport material for low operating voltage and high efficiency organic light-emitting diodes. (2014). AIP Publishing. Retrieved from [Link]
- Oleds having high efficiency and excellent lifetime. (n.d.). Google Patents.
-
Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. (2023). MDPI. Retrieved from [Link]
-
Experimental and Simulated Analysis of Polymer Hole Transport Layers and the Electrical and Optical Effects on Perovskite Solar Cells. (2022). ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Iminoquinones and Diimines, N-Hetero Analogues of 9,10-Phenanthrenequinone, in Coordination Chemistry. (2020). ResearchGate. Retrieved from [Link]
-
4-Aminophenanthrenes. (n.d.). PubChem. Retrieved from [Link]
-
Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells. (2016). ResearchGate. Retrieved from [Link]
-
Phenanthro[9,10- d ]imidazole with thiophene rings toward OLEDs application. (2020). ResearchGate. Retrieved from [Link]
-
Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Alternative p-type metal oxide films as hole transport materials for photovoltaic devices. (2017). ResearchGate. Retrieved from [Link]
-
Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. (2022). Sustainable Energy & Fuels. Retrieved from [Link]
-
Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. (2022). ACS Publications. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, a solid, air-sensitive aromatic amine. While specific disposal information for this compound is not extensively documented, a comprehensive procedure can be formulated by examining its structural components—a phenanthrene core, a biphenyl group, and an amine linkage—and adhering to established best practices for handling hazardous chemical waste.
The causality behind these rigorous disposal protocols stems from the potential hazards associated with the compound's constituent parts. Aromatic amines as a class can exhibit toxicological properties, while polycyclic aromatic hydrocarbons (PAHs), like phenanthrene, are noted for their environmental persistence and potential toxicity[1][2]. Biphenyl is also classified as an environmental hazard[3][4]. Therefore, a cautious and systematic approach to disposal is paramount to mitigate risks to personnel and the environment.
Hazard Assessment and Classification
A thorough understanding of the potential hazards is the first step in safe disposal. Based on its chemical structure, N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine should be handled as a hazardous substance.
| Structural Component | Associated Hazards | Key Considerations |
| Phenanthrene (PAH) | Environmental Hazard, Toxic to aquatic life with long-lasting effects, Skin and eye irritant[2][5][6] | Prevent release to the environment. Avoid generating dust.[1][5] |
| Biphenyl | Eye, skin, and respiratory tract irritation, Very toxic to aquatic organisms[3][4][7] | Must be disposed of as hazardous waste. Avoid release to the environment.[3][4] |
| Aromatic Amine | Potential for toxicity, skin and eye irritation[8][9] | Segregate from other waste types to prevent hazardous reactions.[8] |
| N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | Solid, Air Sensitive[10] | Store under an inert atmosphere and handle in a well-ventilated area. |
This table synthesizes potential hazards based on the compound's structural moieties. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
Disposal Workflow Diagram
The following diagram outlines the critical decision points and steps for the proper disposal of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine from point of generation to final removal by a certified waste handler.
Caption: Step-by-step workflow for the safe disposal of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.
Detailed Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.
Part 1: Personal Protective Equipment (PPE) and Handling
-
Don Appropriate PPE : Before handling the chemical waste, ensure you are wearing appropriate personal protective equipment, including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[8]
-
Work in a Ventilated Area : Handle the solid waste in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any airborne particles.[5] Given the compound is air-sensitive, an inert atmosphere glove box is ideal for handling larger quantities.[10]
Part 2: Waste Collection and Containerization
-
Select a Compatible Container : Collect the solid waste in a clearly labeled, dedicated hazardous waste container.[11][12] The container must be in good condition, free of leaks, and have a secure, tightly fitting lid.[11][13]
-
Segregation at the Source : Do not mix N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine waste with other chemical waste streams to prevent potentially hazardous reactions.[8][12] Keep solid waste separate from liquid waste.[13][14]
-
Labeling : Immediately label the waste container with the words "Hazardous Waste," the full chemical name "N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine," the date of accumulation, and any relevant hazard pictograms (e.g., environmental hazard).[15][16]
-
Secure the Container : Once waste is added, securely cap the container.[11] Containers should be kept closed at all times except when adding waste.[11]
Part 3: Temporary Storage in the Laboratory
-
Designated Storage Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[16]
-
Secondary Containment : Store the waste container within a secondary containment unit, such as a tray or bin, to contain any potential leaks or spills.[17]
-
Segregation from Incompatibles : Ensure the waste is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[6][15]
-
Time Limits : Be aware of the time limits for accumulating hazardous waste in an SAA as stipulated by your institution and local regulations. All containers of unwanted material must be removed from the laboratory at a maximum of every twelve months.[18]
Part 4: Final Disposal Procedures
-
Contact Environmental Health and Safety (EHS) : When the container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[6][19]
-
Documentation : Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.[19]
-
Empty Container Disposal : Empty containers that held N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine must also be disposed of as hazardous waste unless they have been triple-rinsed.[20][21] The rinsate from this process must be collected as hazardous liquid waste.[21]
Disposal of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine must be in compliance with all federal, state, and local environmental control regulations.[22] Never dispose of this chemical down the drain or in the regular trash, as this can lead to significant environmental contamination.[1][4] By adhering to these procedures, researchers can ensure the safe and responsible management of this chemical waste, upholding the principles of laboratory safety and environmental protection.
References
- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Phenanthrene.
- Government of Canada. (n.d.). Fact sheet: Phenanthrene.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- New Jersey Department of Health. (n.d.). Phenanthrene - Hazardous Substance Fact Sheet.
- University of Otago. (n.g.). Laboratory chemical waste disposal guidelines.
- Acros Organics. (n.d.). Material Safety Data Sheet Biphenyl MSDS# 15418 Section 1 - Chemical Product and Company Identification.
- Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
- Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl.
- Sigma-Aldrich. (2025, December 9). SAFETY DATA SHEET - Phenanthrene.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - 4-Aminobiphenyl.
- U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- TCI Chemicals. (n.d.). N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- PubChem. (n.d.). 9-Aminophenanthrene.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Biphenyl.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- PubChem. (n.d.). Phenanthrene.
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- 1. Fact sheet: Phenanthrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
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Personal protective equipment for handling N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
CAS: 1160294-93-8 | Application: OLED Hole Transport Layer (HTL)
Executive Summary: The "Defense in Depth" Approach
As researchers in optoelectronics, we often treat organic semiconductors (OSCs) as inert powders. This is a safety blind spot. While N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is a stable hole transport material, its structural core—a polycyclic aromatic hydrocarbon (phenanthrene) coupled with a triarylamine—demands a "Defense in Depth" strategy.
This guide moves beyond the generic Material Safety Data Sheet (MSDS). It integrates chemical hygiene with practical fabrication logistics, ensuring that your data remains reproducible and your health protected. The protocols below treat this material not just as an irritant, but as a bioactive organic entity requiring strict containment, particularly during solution processing where solvent permeation risks escalate.
Hazard Assessment & Toxicology
Rationale: Understanding the "Why" behind the PPE.
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation (Dust) | High | Fine organic powders (<10 µm) can bypass upper respiratory cilia. Chronic exposure to aromatic amines is linked to respiratory sensitization and potential systemic toxicity. |
| Dermal (Solution) | Critical | While the powder is solid, it is typically dissolved in Chlorobenzene or Toluene for spin-coating. These solvents act as vehicles, carrying the OSC through standard nitrile gloves and into the bloodstream. |
| Electrostatic | High | This material is highly triboelectric. Static buildup causes "fly-out" during weighing, leading to cross-contamination and inaccurate doping concentrations.[1] |
| Reactivity | Moderate | Incompatible with strong oxidizing agents. Exothermic decomposition can release nitrogen oxides (NOx). |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on single-layer protection for solution processing.
| Body Area | Standard Protocol (Dry Powder) | Advanced Protocol (Solution Processing) | Technical Rationale |
| Hands | Nitrile Gloves (4 mil), Single Layer. | Double Gloving: 1. Inner: Silver Shield/Laminate (PE/EVOH).2. Outer: Nitrile (Disposable). | Standard nitrile degrades rapidly (<15 mins) against aromatic solvents like Chlorobenzene. Laminate liners provide >4 hour breakthrough protection. |
| Respiratory | N95 Filtering Facepiece. | P100 / HEPA Respirator or Fume Hood. | N95 filters 95% of particles >0.3µm. Nanoparticulate dust from sublimation requires P100 efficiency (99.97%). |
| Eyes | Safety Glasses (Side Shields). | Chemical Splash Goggles . | Solution splashing is the primary risk during spin-coating or syringe filtration. |
| Body | Lab Coat (Cotton/Poly). | Tyvek® Lab Coat + Apron. | Cotton absorbs organic solvents, keeping them against the skin. Tyvek provides a non-permeable barrier. |
Operational Workflow: Step-by-Step
Trustworthiness: These steps are designed to prevent the most common experimental failure—static-induced mass error.
Phase A: Weighing & Transfer (The "Anti-Static" Protocol)
Problem: Organic semiconductors are fluffy and accumulate static charge, causing them to repel from the spatula and adhere to the weigh boat walls. Solution:
-
Ionization: Use a Zero-Ion Gun (Piezoelectric neutralizer) on the weigh boat before placing it on the balance.
-
Environment: Maintain relative humidity (RH) at 40-50%. If RH <30%, use a localized humidifier.
-
Tooling: Use a stainless steel micro-spatula . Avoid plastic spatulas which generate triboelectric charge.
-
Transfer: Do not pour. Transfer small aliquots using the spatula to prevent aerosolization.
Phase B: Solution Preparation
-
Solvent Choice: When dissolving in Toluene or Chlorobenzene, work strictly inside a certified chemical fume hood.
-
Vessel: Use amber glass vials with PTFE-lined caps. Avoid standard polyethylene caps which can leach plasticizers into your HTL solution, affecting device mobility.
-
Filtration: When using syringe filters (0.45 µm PTFE), apply gentle pressure. Excessive force can burst the filter housing, spraying the hazardous solution. Wear Goggles.
Phase C: Waste Disposal
Never dispose of OSCs in the sink.
-
Solid Waste: Collect contaminated weigh boats, wipes, and gloves in a container labeled "Hazardous Waste: Solid Organic Debris (Phenanthrene Derivative)."
-
Liquid Waste: Segregate based on the solvent (e.g., "Halogenated Waste" for Chlorobenzene solutions).
-
Glassware: Triple rinse with Acetone before removing from the fume hood. Collect the rinsate as hazardous waste.
Visualization: Risk Assessment & Decision Logic
Figure 1: Decision logic for selecting PPE based on the physical state of the material. Note the escalation to double-gloving during solution processing.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact (Powder): Wash with soap and water for 15 minutes.
-
Skin Contact (Solution): Do not use solvents (like acetone) to wash skin; this accelerates absorption. Remove contaminated clothing and wash with copious water and mild soap.
-
Spill (Powder): Do not dry sweep. Dampen with a wet wipe to prevent dust generation, then scoop into hazardous waste.
References
-
PubChem. (n.d.).[2] Compound Summary: N,N-Diphenyl-[1,1'-biphenyl]-4-amine (Structural Analog).[2] National Library of Medicine. Retrieved from [Link]
-
Mettler Toledo. (2024). Weighing a Staticky Compound - Best Practices. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
